molecular formula C4H5NO B1595007 2-Furanamine CAS No. 29212-67-7

2-Furanamine

Cat. No.: B1595007
CAS No.: 29212-67-7
M. Wt: 83.09 g/mol
InChI Key: UTVVREMVDJTZAC-UHFFFAOYSA-N
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Description

2-Furanamine, also known as furan-2-amine or 2-aminofuran, is a heterocyclic organic compound with the molecular formula C₄H₅NO and a molecular weight of 83.09 g/mol . This compound serves as a versatile amine-containing building block in scientific research, particularly in the synthesis of more complex molecules and functional materials. Its physical characteristics include a predicted density of 1.1±0.1 g/cm³ and a boiling point of 147.5±13.0 °C at 760 mmHg . In material science, this compound and its derivatives are valuable for creating functional polymers. It is used as a key component in the synthesis of furan-functionalized melamine-formaldehyde particles, which can undergo reversible Diels-Alder reactions. These reactions are fundamental for developing advanced self-healing coatings, binders, and other smart materials . Furthermore, derivatives like 5-hydroxymethyl-2-furanamine (HMFA), produced from the reductive amination of biomass-derived 5-HMF, show significant promise in applications ranging from hardeners for epoxy resins to biofuels and pharmaceutical intermediates . The compound's role in chemoenzymatic cascade catalysis, which efficiently converts food waste into valuable furan-based chemicals, highlights its growing importance in sustainable and green chemistry initiatives . Researchers can leverage its heterocyclic structure to introduce furan motifs into target molecules, exploiting its potential in various catalytic and synthetic transformations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c5-4-2-1-3-6-4/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVREMVDJTZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183470
Record name 2-Furanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29212-67-7
Record name 2-Furanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Furanamine: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Furanamine, also known as 2-aminofuran, is a heterocyclic amine that serves as a valuable, albeit challenging, building block in synthetic organic chemistry and drug discovery. Its unique electronic structure, arising from the interplay between the aromatic furan ring and the amino substituent, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of this compound, detailing its core chemical and physical properties, structural characteristics, inherent instability, and key reactivity patterns. We will explore established synthetic methodologies, address common challenges in its preparation and handling, and highlight its applications as a precursor to more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of this versatile synthon.

Molecular Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing one oxygen atom, with an amino group substituted at the C2 position. The aromatic character is derived from the delocalization of one of the oxygen's lone pairs of electrons into the ring, creating a 6-π electron system according to Hückel's rule.[1] However, the aromaticity of furan is significantly less pronounced than that of benzene, which has profound implications for its stability and reactivity.[1]

The presence of the electron-donating amino group at the C2 position further activates the furan ring towards electrophilic attack and also influences its overall stability.

Structural Representation

The structure of this compound, with standard IUPAC numbering, is depicted below. The amino group is attached to the carbon atom adjacent to the heteroatom.

G Key Reactivity Patterns of this compound A This compound B Electrophilic Attack (e.g., E⁺) A->B Highly Activated Ring D Ring Instability A->D Prone to Decomposition C C5-Substituted Product (Major) B->C Preferred Site: C5 E Ring Opening / Polymerization D->E Acidic Conditions, Air, Heat G cluster_0 General Synthesis Workflow A Select Precursor (e.g., 2-Nitrofuran, γ-Ketonitrile) B Reaction (e.g., Reduction, Cyclization) A->B C In situ Trapping (If amine is unstable) B->C Recommended for unstable products D Work-up & Purification (Rapid, non-acidic) B->D C->D E Characterization D->E

Sources

A-01.0: Spectroscopic Data of 2-Furanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Furanamine (C₄H₅NO), a heterocyclic amine of significant interest in synthetic and medicinal chemistry. The structural elucidation of this compound is a critical requirement for its application in research and drug development. This document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to provide a detailed characterization. We delve into the causal relationships behind the observed spectral features, offering field-proven insights into experimental choices and data interpretation. The protocols described herein are designed to be self-validating, ensuring researchers can confidently replicate and verify these findings. This guide serves as an authoritative resource for scientists and professionals requiring a deep understanding of the spectroscopic signature of this compound.

Chapter 1: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern, offering valuable structural clues.

1.1. Molecular Ion Peak (M⁺)

The first piece of information derived from the mass spectrum is the molecular weight of the compound. This compound has a molecular formula of C₄H₅NO, giving it a monoisotopic mass of approximately 83.037 g/mol [1][2]. In a typical EI-MS spectrum, this will be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 83. This peak confirms the elemental composition and is the heaviest ion in the spectrum under standard conditions.

1.2. Fragmentation Pattern: The Structural Fingerprint

A primary fragmentation event for aromatic amines is the loss of a hydrogen atom, which would result in an [M-1]⁺ peak at m/z 82. Another characteristic fragmentation of furan rings involves the loss of CO, followed by subsequent rearrangements.

Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound

m/z RatioIon StructureInterpretation
83[C₄H₅NO]⁺Molecular Ion (M⁺)
82[C₄H₄NO]⁺Loss of a hydrogen atom from the amine group
55[C₃H₅N]⁺Loss of CO from the molecular ion
54[C₃H₄N]⁺Loss of HCO from the molecular ion
39[C₃H₃]⁺A common fragment in many heterocyclic compounds[3]

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the amine and the various bonds within the furan ring.

2.1. N-H Stretching Vibrations

The primary amine group (-NH₂) is readily identified by its characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region: one for the symmetric and one for the asymmetric N-H stretch. The presence of these two distinct peaks is a strong indicator of the -NH₂ group.

2.2. Furan Ring Vibrations

The furan ring has several characteristic vibrations:

  • Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic furan ring typically appears just above 3000 cm⁻¹.

  • C=C Stretching: The carbon-carbon double bond stretches within the furan ring are expected in the 1500-1650 cm⁻¹ region.

  • C-O-C Stretching: The ether linkage within the furan ring gives rise to a strong, characteristic C-O-C asymmetric stretching band, typically around 1000-1300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3420 and ~3350N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
~3100-3150Aromatic C-H StretchFuran Ring
~1620C=C StretchFuran Ring
~1520C=C StretchFuran Ring
~1150C-O-C Asymmetric StretchFuran Ring Ether
~880C-H Out-of-plane BendingFuran Ring

Chapter 3: Elucidating Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each hydrogen and carbon atom.

3.1. ¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amine protons and the three protons on the furan ring. The chemical shifts (δ) and coupling constants (J) provide definitive information about their connectivity.

  • Amine Protons (-NH₂): These protons will appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically found in the range of 3.5-5.0 ppm.

  • Furan Ring Protons (H3, H4, H5): The three protons on the furan ring are in different chemical environments and will therefore have different chemical shifts. H5, being adjacent to the oxygen, is the most deshielded. The coupling patterns between these protons (J-coupling) are characteristic of a 2-substituted furan.

Table 3: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-NH₂3.5 - 5.0broad s-
H5~7.2ddJ₅₄ ≈ 1.8, J₅₃ ≈ 0.8
H3~6.2ddJ₃₄ ≈ 3.4, J₃₅ ≈ 0.8
H4~6.0ddJ₄₃ ≈ 3.4, J₄₅ ≈ 1.8

3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound has four distinct carbon environments in the furan ring.

  • C2 (Carbon bearing the amine group): This carbon is expected to be the most deshielded among the ring carbons due to the direct attachment of the electronegative nitrogen atom.

  • C5 (Carbon adjacent to oxygen): This carbon is also significantly deshielded due to the electronegativity of the oxygen atom.

  • C3 and C4: These carbons will appear at higher field (more shielded) compared to C2 and C5.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C2~155
C5~140
C3~110
C4~105

Chapter 4: Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the structure of this compound.

The workflow begins with MS to determine the molecular formula. IR spectroscopy then identifies the key functional groups (amine, furan ring). Finally, ¹H and ¹³C NMR spectroscopy provide the precise connectivity of the atoms, confirming the substitution pattern and completing the structural elucidation.

Integrated_Spectroscopy_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Obtain Mass Spectrum MW Determine Molecular Weight (m/z = 83) MS->MW Formula Propose Molecular Formula (C₄H₅NO) MW->Formula Structure Final Structure Elucidation of this compound Formula->Structure Elemental Composition IR Obtain IR Spectrum FuncGroups Identify Functional Groups (-NH₂, Furan Ring) IR->FuncGroups FuncGroups->Structure Functional Groups Present NMR Obtain ¹H & ¹³C NMR Spectra Connectivity Determine Atom Connectivity & Substitution Pattern NMR->Connectivity Connectivity->Structure Structural Isomer Confirmation

Caption: Integrated workflow for the structural elucidation of this compound.

Chapter 5: Experimental Protocols

5.1. Mass Spectrometry (Electron Ionization)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Scan the desired m/z range (e.g., 10-200 amu) to detect the molecular ion and fragment ions.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

5.2. Infrared (IR) Spectroscopy (ATR)

  • Sample Preparation: Place a small drop of liquid this compound or a few milligrams of solid sample directly onto the ATR crystal.

  • Data Acquisition: Obtain the spectrum by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a typical range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Shimming: Optimize the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) signal.[3]

    • Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard like TMS.

    • Integrate the ¹H NMR signals and analyze the coupling patterns.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

References

  • National Institute of Standards and Technology. (n.d.). 2-Furanmethanamine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminofurans and 3-Aminofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of 2-Aminofurans. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furanmethanamine, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Furanpropanamine, gamma-(4-methylphenyl)-. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. Retrieved from [Link]

  • ATB. (n.d.). Furfurylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furfurylamine. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of 2-Furanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Furanamine, an aromatic amine derivative of the hepatotoxicant furan, presents a unique toxicological profile that warrants in-depth investigation. While direct experimental data on this compound is limited, this guide synthesizes the established principles of furan and aromatic amine toxicology to propose a scientifically grounded hypothesis for its biological activity and mechanism of action. We predict that this compound undergoes metabolic activation through two primary pathways: N-oxidation of the amino group, a hallmark of aromatic amine bioactivation, and oxidation of the furan ring, characteristic of furan metabolism. This dual activation is likely to produce highly reactive electrophilic intermediates, namely a nitrenium ion and cis-2-butene-1,4-dial, respectively. These reactive species are hypothesized to induce cytotoxicity and genotoxicity through covalent adduction to cellular macromolecules such as proteins and DNA. This guide provides a comprehensive framework for understanding the potential risks associated with this compound exposure and offers detailed experimental protocols to rigorously test these hypotheses.

Introduction: The Toxicological Significance of the Furan and Aromatic Amine Moieties

This compound (also known as 2-aminofuran) is a heterocyclic compound featuring a furan ring substituted with an amino group at the 2-position. Its chemical structure is a composite of two moieties with well-documented toxicological profiles: the furan core and the aromatic amine group.

  • The Furan Core: A Precursor to a Reactive Aldehyde Furan is a known hepatotoxicant and is classified as a possible human carcinogen.[1] Its toxicity is not inherent but arises from metabolic activation, primarily by cytochrome P450 enzymes (CYP2E1 being a key player), to the highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[2] BDA is a potent electrophile that readily forms covalent adducts with cellular nucleophiles, including amino acids (such as lysine) and DNA bases, leading to cellular damage and genotoxicity.[3]

  • The Aromatic Amine Group: A Gateway to Genotoxic Intermediates Aromatic amines are a class of compounds notorious for their carcinogenic potential, particularly in the urinary bladder.[4][5] Similar to furan, their toxicity is dependent on metabolic activation. The primary bioactivation pathway involves N-oxidation of the exocyclic amino group by cytochrome P450 enzymes (CYP1A2 is often implicated) to form N-hydroxyarylamines.[6][7] These intermediates can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form unstable esters that spontaneously decompose to highly electrophilic arylnitrenium ions.[5][6] These nitrenium ions are potent mutagens that readily react with DNA, primarily at the C8 and N2 positions of guanine, to form DNA adducts that can lead to mutations and initiate carcinogenesis.[3][8]

The presence of both a furan ring and an aromatic amine group in this compound suggests a complex and potentially potent toxicological profile, arising from the metabolic activation pathways of both moieties.

Proposed Metabolic Activation and Mechanism of Action of this compound

Based on the known metabolism of furans and aromatic amines, we propose a dual pathway for the metabolic activation of this compound, leading to cytotoxicity and genotoxicity.

Pathway A: N-Oxidation of the Amino Group

This pathway is analogous to the bioactivation of other carcinogenic aromatic amines.

  • N-Hydroxylation: Cytochrome P450 enzymes, likely from the CYP1A family, catalyze the oxidation of the amino group of this compound to form N-hydroxy-2-furanamine.[6]

  • Esterification: The resulting N-hydroxy metabolite can be a substrate for phase II conjugation enzymes, such as sulfotransferases (SULTs) or N-acetyltransferases (NATs), leading to the formation of unstable sulfate or acetate esters.

  • Formation of the Nitrenium Ion: These esters are prone to spontaneous heterolytic cleavage, generating a highly reactive and electrophilic 2-furanylnitrenium ion.

  • Macromolecular Adduction: The nitrenium ion can then form covalent adducts with cellular macromolecules. DNA adduct formation, particularly at guanine bases, is a critical event that can lead to mutations and the initiation of cancer.[8] Protein adduction can lead to enzyme inactivation and cellular dysfunction, contributing to cytotoxicity.

Pathway B: Oxidation of the Furan Ring

This pathway mirrors the metabolic activation of the parent compound, furan.

  • Epoxidation and Ring Opening: Cytochrome P450 enzymes, potentially including CYP2E1, can oxidize the furan ring of this compound. This is expected to lead to the formation of an unstable epoxide intermediate that rearranges to an amino-substituted α,β-unsaturated dialdehyde, a derivative of BDA.

  • Covalent Binding: This reactive dialdehyde can form adducts with proteins and DNA, contributing to cytotoxicity and genotoxicity, similar to the action of BDA derived from furan.

The interplay and relative contributions of these two pathways will determine the overall toxicological profile of this compound. The presence of the amino group may influence the rate and regioselectivity of furan ring oxidation, and conversely, the furan ring may affect the susceptibility of the amino group to N-oxidation.

Metabolic Activation of this compound cluster_0 Pathway A: N-Oxidation cluster_1 Pathway B: Furan Ring Oxidation cluster_2 Toxicological Outcomes N-Hydroxy-2-furanamine N-Hydroxy-2-furanamine This compound->N-Hydroxy-2-furanamine CYP450 (e.g., CYP1A2) 2-Furanamine_B This compound Unstable Esters Unstable Esters N-Hydroxy-2-furanamine->Unstable Esters SULTs, NATs 2-Furanylnitrenium Ion 2-Furanylnitrenium Ion Unstable Esters->2-Furanylnitrenium Ion Spontaneous Heterolysis DNA Adducts DNA Adducts 2-Furanylnitrenium Ion->DNA Adducts Protein Adducts Protein Adducts 2-Furanylnitrenium Ion->Protein Adducts Amino-substituted BDA Amino-substituted BDA 2-Furanamine_B->Amino-substituted BDA CYP450 (e.g., CYP2E1) Amino-substituted BDA->DNA Adducts Amino-substituted BDA->Protein Adducts Genotoxicity/Mutagenicity Genotoxicity/Mutagenicity DNA Adducts->Genotoxicity/Mutagenicity Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity In Vitro Metabolism Workflow Start Start Prepare Incubation Mixture Prepare Incubation Mixture (Microsomes, Buffer, this compound) Start->Prepare Incubation Mixture Pre-incubate Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate Initiate Reaction Add NADPH-regenerating system Pre-incubate->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Terminate Reaction Add cold organic solvent Incubate->Terminate Reaction Centrifuge Centrifuge to pellet protein Terminate Reaction->Centrifuge Analyze Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze Supernatant End End Analyze Supernatant->End

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Furanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Among its myriad derivatives, 2-Furanamine stands out as a particularly versatile and privileged scaffold. Its inherent electronic properties and capacity for diverse chemical modifications have propelled its exploration across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the current landscape of this compound in drug discovery, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for derivatization, explore its applications in oncology, inflammation, and infectious diseases, and elucidate the structure-activity relationships that govern its biological effects. Detailed experimental protocols and mechanistic insights are provided to empower the rational design of novel this compound-based therapeutic agents.

The this compound Core: Physicochemical Properties and Synthetic Accessibility

This compound, also known as 2-aminofuran, is a heterocyclic amine with the chemical formula C₄H₅NO. The lone pair of electrons on the nitrogen atom and the oxygen heteroatom contribute to the aromaticity of the furan ring, influencing its reactivity and intermolecular interactions. The amino group at the 2-position provides a crucial handle for a wide array of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries.

The synthesis of the this compound core and its derivatives can be achieved through several established routes. A common method involves the reduction of readily available 2-nitrofurans. Additionally, multi-component reactions offer an efficient pathway to substituted 2-aminofurans. For instance, a three-component condensation of an arylglyoxal, a 3-ketonitrile, and an imidazole N-oxide can yield substituted 2-aminofurans in a single step.[1]

Anticancer Applications: Targeting Kinase Signaling Cascades

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The this compound scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors, primarily through its elaboration into fused heterocyclic systems such as furo[2,3-d]pyrimidines.

Furo[2,3-d]pyrimidines as PI3K/AKT and EGFR Inhibitors

The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in various cancers.[2] Derivatives of furo[2,3-d]pyrimidine, synthesized from 2-aminofuran precursors, have emerged as potent dual inhibitors of PI3K and AKT.[2][3]

Synthesis of Furo[2,3-d]pyrimidine Derivatives:

A general synthetic route to furo[2,3-d]pyrimidines involves the reaction of a substituted 2-aminofuran-3-carbonitrile with formic acid or a derivative, followed by cyclization. The 2-aminofuran-3-carbonitrile precursor can be synthesized through various methods, including the Gewald reaction.

Structure-Activity Relationship (SAR):

SAR studies on furo[2,3-d]pyrimidine derivatives have revealed key structural features that govern their kinase inhibitory activity.[4] For instance, substitution at the 5-position of the furo[2,3-d]pyrimidine core with aryl or heteroaryl groups has been shown to be crucial for potent PI3K and AKT inhibition.[2] Furthermore, the nature of the substituent on the pendant aryl ring can significantly influence selectivity and potency.

Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives [2][3]

Compound IDTarget Kinase(s)Cell LineIC₅₀ / GI₅₀ (µM)
10b [2]PI3Kα/β, AKTHS 578T (Breast)GI₅₀ = 1.51
3f [3]EGFRT-47D (Breast)IC₅₀ = 0.121

Experimental Protocol: MTT Cytotoxicity Assay [5]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Signaling Pathway Visualization:

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Furo_Pyrimidine Furo[2,3-d]pyrimidine Derivative Furo_Pyrimidine->PI3K Inhibits Furo_Pyrimidine->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and points of inhibition by furo[2,3-d]pyrimidine derivatives.

Anti-inflammatory Potential: Modulating Inflammatory Cascades

Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have demonstrated promising anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The COX and LOX enzymes are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Certain furanone derivatives, which can be synthesized from this compound precursors, have been identified as dual inhibitors of COX-2 and 5-LOX.[1]

Table 2: Anti-inflammatory Activity of Furan Derivatives [4]

Compound IDTarget(s)AssayIC₅₀ (µM)
6 TNF-αTNF-α formation in neutrophils2.3
11a Lysozyme, β-glucuronidaseEnzyme release from neutrophils7.1, 9.5

Signaling Pathway Visualization:

Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Activates COX2 COX-2 NF_kB->COX2 Induces Expression iNOS iNOS NF_kB->iNOS Induces Expression Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Furan_Derivative This compound Derivative Furan_Derivative->NF_kB Inhibits Activation

Caption: Inhibition of the NF-κB inflammatory signaling pathway by this compound derivatives.

Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The this compound scaffold has been incorporated into various molecules with significant antibacterial and antifungal activities.

Structure-Activity Relationship of Antimicrobial this compound Derivatives

The antimicrobial efficacy of this compound derivatives is highly dependent on the nature of the substituents on the furan ring and the amino group. For example, the introduction of a nitro group at the 5-position of the furan ring is a common strategy to enhance antibacterial activity.[6] The mechanism of action for many nitrofurans involves the enzymatic reduction of the nitro group within the bacterial cell to generate reactive radical species that damage bacterial DNA and other essential macromolecules.[6]

Table 3: Antimicrobial Activity of Furan Derivatives [7]

Compound ClassOrganismMIC (µg/mL)
Dibenzofuran bis(bibenzyl)Candida albicans16 - 512

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [8]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Inoculum suspension of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiviral and Neuroprotective Potential: Emerging Frontiers

Beyond the well-established applications in oncology and infectious diseases, the this compound scaffold is being explored for its potential in treating viral infections and neurodegenerative disorders.

While specific examples of this compound derivatives with potent antiviral activity are still emerging, the broader class of furan-containing compounds has shown promise. For instance, certain benzofuran derivatives have exhibited activity against respiratory syncytial virus and influenza A virus.[9] The general mechanism of antiviral drugs often involves the inhibition of viral entry, replication, or release.[10]

In the context of neurodegenerative diseases, furan-containing compounds are being investigated for their antioxidant and anti-inflammatory properties, which are relevant to the pathology of diseases like Alzheimer's and Parkinson's.[11]

Conclusion and Future Perspectives

This compound has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its continued importance in drug discovery. The successful development of furo[2,3-d]pyrimidine-based kinase inhibitors for cancer therapy serves as a testament to the potential of this core structure. Future research should continue to explore the vast chemical space accessible from this compound, with a focus on developing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The investigation of its potential in less explored areas such as antiviral and neuroprotective therapies holds significant promise for addressing unmet medical needs.

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The Ascending Profile of 2-Furanamine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational scaffold in a vast number of biologically active compounds.[1][2] Among its myriad derivatives, 2-furanamine and its analogs have garnered significant attention within the medicinal chemistry landscape. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into the causality behind synthetic strategies, explore the mechanistic underpinnings of their biological effects—with a particular focus on anticancer and antimicrobial applications—and present detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The Furan Scaffold and the Significance of the 2-Amino Moiety

The furan ring's unique electronic properties and its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a privileged structure in drug design.[1] Its presence can influence a molecule's steric and electronic characteristics, potentially enhancing metabolic stability, receptor binding interactions, and overall bioavailability.[1] The introduction of an amino group at the 2-position of the furan ring creates this compound, a versatile building block that opens up a vast chemical space for derivatization. This amino group can serve as a key pharmacophoric feature, participating in hydrogen bonding and other crucial interactions with biological targets.[1]

The diverse pharmacological activities associated with furan derivatives are extensive, encompassing antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties.[2][3] This wide range of bioactivities underscores the therapeutic potential inherent in the furan scaffold and motivates the continued exploration of its derivatives.[3]

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives can be approached through various strategies, often involving the construction of the furan ring itself or the modification of a pre-existing furan moiety. A cornerstone in furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[4][5] This method is highly versatile, allowing for the preparation of a wide array of substituted furans.[6]

Logical Flow of a Generalized Synthetic Pathway:

Synthetic_Pathway Start 1,4-Dicarbonyl Compound Intermediate1 Formation of Hemiaminal Start->Intermediate1 Reaction with Amine (for Pyrrole) or Acid Catalyst (for Furan) Amine Primary Amine (e.g., R-NH2) Amine->Intermediate1 Intermediate2 Cyclization and Dehydration Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Substituted Pyrrole/Furan Intermediate2->Product Elimination of Water

Caption: Generalized Paal-Knorr synthesis for furans and pyrroles.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Furan

This protocol outlines a modern, efficient approach to the Paal-Knorr synthesis using microwave irradiation, which often leads to reduced reaction times and improved yields.[6]

Materials:

  • 1,4-dicarbonyl starting material (e.g., hexane-2,5-dione) (1 mmol)

  • Ethanol/water (1:1 mixture, 3 mL)

  • Hydrochloric acid (1 M solution, 2-3 drops, if required)[6]

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl starting material (1 mmol) and the ethanol/water mixture (3 mL).

  • If necessary, add a catalytic amount of hydrochloric acid (2-3 drops). Note that for many substrates, an acid catalyst may not be required under microwave conditions.[6]

  • Seal the vial with a septum cap and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with water (10 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 20 mL).[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted furan.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7][8]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of furan-containing molecules.[1][2] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[9][10]

Mechanistic Insights:

  • Cell Cycle Arrest: Certain bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase in glioma cells.[9]

  • Apoptosis Induction: Studies on novel furan-based derivatives have demonstrated their ability to induce apoptosis in breast cancer cells through the intrinsic mitochondrial pathway. This is evidenced by an increase in the levels of p53 and Bax, and a decrease in the level of Bcl-2.[11]

  • Enzyme Inhibition: Furan and furopyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.[12][13]

Illustrative Signaling Pathway:

Anticancer_Mechanism Drug This compound Derivative VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibition PTEN PTEN Drug->PTEN Activation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotion PI3K_Akt PI3K/Akt Pathway Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition Wnt_beta_catenin Wnt/β-catenin Pathway CellCycleArrest Cell Cycle Arrest (G2/M or S Phase) Wnt_beta_catenin->CellCycleArrest Dysregulation PTEN->PI3K_Akt Inhibition PTEN->Wnt_beta_catenin Inhibition

Caption: Potential anticancer mechanisms of this compound derivatives.

Quantitative Data Summary: In Vitro Anticancer Activity
Compound ClassCell LineIC₅₀ (µM)Reference
Bis-2(5H)-furanone derivative (4e)C6 glioma12.1[9]
Furan-conjugated tripeptide (4)HeLa0.28[14]
Furan-based derivative (4)MCF-74.06[11]
Furan-based derivative (7)MCF-72.96[11]
Furan derivative (7b)A5496.66[13]
Furan derivative (7b)HT-298.51[13]
Furan derivative precursor (1)HeLa< 8.79[10]
Furan derivative (24)HeLa< 8.79[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[15][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Furan derivatives have long been recognized for their antimicrobial properties.[2][17] Nitrofurantoin, a well-known furan derivative, is a commonly prescribed antibiotic for urinary tract infections.[3] The antimicrobial activity of these compounds often stems from their ability to interfere with essential microbial processes.[17]

Mechanistic Insights:

  • Inhibition of Microbial Growth: Many furan derivatives exhibit selective inhibition of the growth of both Gram-positive and Gram-negative bacteria.[18]

  • Enzyme Modification: Some furanones can modify and inactivate enzymes crucial for bacterial communication and survival, such as those involved in quorum sensing.[17]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the standardized bacterial suspension. Include a growth control well (bacteria in MHB without any compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For this compound derivatives, SAR studies have revealed key insights:

  • Substitutions on the Furan Ring: The nature and position of substituents on the furan ring can significantly impact bioactivity. Electron-withdrawing groups, such as a nitro group, have been shown to enhance antibacterial and anticancer activities.[1]

  • Modifications of the Amino Group: The amino group at the 2-position is a prime site for modification to modulate the compound's physicochemical properties and target interactions.

Systematic modifications of the furan scaffold and its substituents are crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds as potential therapeutic agents.[18]

Future Perspectives and Challenges

This compound derivatives represent a promising class of compounds with significant therapeutic potential. Future research should focus on:

  • Expansion of Chemical Diversity: The synthesis and screening of novel libraries of this compound derivatives to identify new lead compounds.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of promising candidates.

A key challenge in the development of furan-based drugs is the potential for in vivo oxidation of the furan ring, which can sometimes lead to toxic metabolites.[1] Careful consideration of metabolic stability and potential toxicity will be crucial for the successful clinical translation of these compounds.

Conclusion

The this compound scaffold is a versatile and valuable platform in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives, particularly in the realms of anticancer and antimicrobial research, highlight the immense potential of this compound class. Through continued synthetic exploration, detailed mechanistic studies, and rigorous preclinical evaluation, this compound derivatives are poised to contribute significantly to the development of novel and effective therapies for a range of diseases.

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Navigating the Intricate Reactivity of the Furan Nucleus in 2-Furanamine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Furanamine, a deceptively simple heterocyclic amine, presents a fascinating case study in the nuanced reactivity of electron-rich aromatic systems. The presence of the strongly activating amino group on the furan ring dramatically alters its chemical behavior compared to the parent heterocycle, creating both synthetic opportunities and stability challenges. This in-depth technical guide provides a comprehensive exploration of the reactivity of the furan ring in this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its electrophilic and nucleophilic substitutions, cycloaddition reactions, and ring-opening transformations. By elucidating the underlying electronic principles and providing field-proven insights, this guide aims to empower chemists to strategically harness the synthetic potential of this versatile building block while mitigating its inherent instability.

The Electronic Landscape of this compound: A Tale of Two Donors

The reactivity of the furan ring in this compound is fundamentally governed by the interplay of two powerful electron-donating entities: the lone pair of the endocyclic oxygen and the lone pair of the exocyclic nitrogen. Both contribute to the π-system, significantly increasing the electron density of the furan ring and rendering it highly susceptible to electrophilic attack.

The general order of reactivity for five-membered aromatic heterocycles in electrophilic substitution is pyrrole > furan > thiophene > benzene. The introduction of an amino group at the C2 position further amplifies this reactivity, making this compound a highly nucleophilic species.[1]

However, this high electron density also contributes to the molecule's notable instability, particularly in the absence of electron-withdrawing groups.[2] 2-Aminofurans are sensitive to acidic conditions, heat, and even prolonged exposure to air, often leading to decomposition and the formation of dark-colored polymeric materials.[3] This instability is a critical consideration in the design and execution of synthetic protocols involving this scaffold.

Electrophilic Substitution: The Dominance of the C5 Position

The powerful electron-donating amino group at C2 exerts a profound influence on the regioselectivity of electrophilic aromatic substitution. Through resonance, the nitrogen lone pair directs incoming electrophiles predominantly to the C5 position.

Figure 1: Resonance structures of this compound illustrating the increased electron density at the C3 and C5 positions, with the C5 position being particularly activated.

The intermediate carbocation formed upon electrophilic attack at the C5 position is significantly stabilized by delocalization of the positive charge onto both the oxygen and nitrogen atoms. This high degree of stabilization makes the C5 position the kinetically and thermodynamically favored site of reaction.

Acylation: A Key Functionalization

Acylation of this compound provides a straightforward route to introduce a carbonyl group, a versatile handle for further synthetic transformations. The reaction typically proceeds readily with acylating agents like acetic anhydride.

Table 1: Representative Acylation of this compound

Acylating AgentCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
Acetic AnhydrideNoneNeatRoom Temp.22-Acetamido-5-acetylfuranGood[4][5]
Acetic AnhydrideVOSO₄·5H₂OSolvent-freeRoom Temp.2-242-AcetamidofuranGood[4]

Experimental Protocol: Acetylation of an Amine with Acetic Anhydride

  • To a 5 mL round-bottom flask, add the amine (1 equivalent).

  • Add an equimolar amount of acetic anhydride. For catalyzed reactions, add the catalyst (e.g., 1% VOSO₄·5H₂O).

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Quench the reaction by adding 50 mL of water and stir for approximately 15 minutes.

  • Add 10 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous phase with ethyl acetate (100 mL).

  • Wash the organic phase with distilled water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.[4]

Vilsmeier-Haack Reaction: Formylation at C5

The Vilsmeier-Haack reaction offers an efficient method for the formylation of electron-rich aromatic rings. In the case of this compound, this reaction is expected to proceed regioselectively at the C5 position.

G This compound This compound Sigma_Complex Sigma_Complex This compound->Sigma_Complex Vilsmeier Reagent Iminium_Salt Iminium_Salt Sigma_Complex->Iminium_Salt -H+ 5-Formyl-2-furanamine 5-Formyl-2-furanamine Iminium_Salt->5-Formyl-2-furanamine H2O

Figure 2: Simplified workflow for the Vilsmeier-Haack formylation of this compound.

Cycloaddition Reactions: A Gateway to Aromatic Systems

While furans can participate as dienes in Diels-Alder reactions, the presence of the 2-amino group introduces a fascinating deviation from the expected [4+2] cycloaddition pathway. Instead of forming stable oxabicycloheptene adducts, the initial cycloadducts derived from 2-aminofurans are prone to spontaneous ring-opening, leading to the formation of highly substituted anilines or phenols.[6][7] This reactivity highlights the role of the nitrogen lone pair in facilitating the cleavage of the C-O bond in the intermediate.

G cluster_0 Diels-Alder and Ring-Opening Cascade 2-Aminofuran 2-Aminofuran Cycloadduct [4+2] Cycloadduct (Unstable) 2-Aminofuran->Cycloadduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Cycloadduct Ring_Opened_Intermediate Ring-Opened Intermediate Cycloadduct->Ring_Opened_Intermediate Ring Opening Aromatic_Product Substituted Aniline/Phenol Ring_Opened_Intermediate->Aromatic_Product Aromatization

Figure 3: The Diels-Alder reaction of 2-aminofuran often leads to ring-opened aromatic products.

This transformation is synthetically valuable as it provides a direct route to polysubstituted aromatic compounds from simple furan precursors. The regioselectivity of the initial cycloaddition is governed by the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the 2-aminofuran and the lowest unoccupied molecular orbital (LUMO) of the dienophile.

Ring-Opening Reactions: Exploiting Inherent Strain and Reactivity

The furan ring in this compound is susceptible to cleavage under various conditions, a consequence of its relatively low resonance energy compared to benzene and the activating effect of the amino group.

Acid-Catalyzed Ring Opening

As previously mentioned, 2-aminofurans are generally unstable in acidic media. Protonation of the furan ring can lead to a cascade of reactions culminating in ring cleavage. The specific products formed are dependent on the reaction conditions and the substitution pattern of the furan. For instance, storage of 5-amino-2-furaldehyde semicarbazone in aqueous solution results in furan ring cleavage.[1]

Oxidative Ring Opening

The electron-rich furan ring of this compound is also prone to oxidative cleavage. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) can be employed to effect this transformation. The reaction typically proceeds through an initial epoxidation or dihydroxylation of the furan double bonds, followed by fragmentation to yield dicarbonyl compounds. This strategy can be a powerful tool for accessing highly functionalized acyclic molecules.

Experimental Protocol: Oxidative Cleavage of a Furan Ring with m-CPBA

  • Dissolve the furan derivative (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford the crude ring-opened product, which can be purified by chromatography.

Nucleophilic Substitution: A Less Explored Frontier

Nucleophilic aromatic substitution (SNAr) on the furan ring is generally challenging due to the electron-rich nature of the heterocycle. For SNAr to occur, the furan ring typically requires strong electron-withdrawing groups to activate it towards nucleophilic attack. In the case of this compound, the powerful electron-donating amino group further deactivates the ring for this type of transformation.

However, if a good leaving group (e.g., a halide) is present on the ring, particularly at the C5 position, and a strong nucleophile is employed under forcing conditions, nucleophilic substitution might be achievable. This area of this compound chemistry remains relatively unexplored and presents an opportunity for future research.

Characterization of this compound and its Derivatives

A comprehensive understanding of the spectroscopic properties of this compound is essential for its identification and the characterization of its reaction products.

Table 2: Spectroscopic Data for this compound and a Representative Derivative

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
This compound 6.9-7.1 (m, 1H, H5), 6.0-6.2 (m, 1H, H3), 5.2-5.4 (m, 1H, H4), 3.5-4.0 (br s, 2H, NH₂)~150 (C2), ~140 (C5), ~110 (C3), ~105 (C4)~3400-3200 (N-H stretch), ~1600 (C=C stretch)83 (M⁺)
2-Acetyl-5-aminofuran 7.0 (d, 1H, H4), 6.1 (d, 1H, H3), 4.5 (br s, 2H, NH₂), 2.3 (s, 3H, COCH₃)186.6, 152.9, 146.6, 117.4, 112.4, 26.0~3400-3200 (N-H stretch), ~1650 (C=O stretch)125 (M⁺)

Note: Specific NMR chemical shifts can vary depending on the solvent and concentration.[2][8]

Conclusion

The reactivity of the furan ring in this compound is a rich and complex field, dominated by the powerful electron-donating influence of the amino group. This activation predisposes the molecule to facile electrophilic substitution, primarily at the C5 position, and unique cycloaddition-ring-opening cascades that provide access to valuable aromatic scaffolds. However, this heightened reactivity is intrinsically linked to the compound's instability, a factor that must be carefully managed in any synthetic endeavor. While nucleophilic substitution on the this compound ring remains a challenging area, the potential for novel transformations warrants further investigation. A thorough understanding of the electronic principles and reaction mechanisms outlined in this guide will undoubtedly facilitate the innovative application of this compound and its derivatives in the synthesis of novel pharmaceuticals and functional materials.

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An In-Depth Technical Guide to the Thermochemical Properties of 2-Furanamine: A Methodological Approach for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies used to determine the thermochemical properties of 2-furanamine. Recognizing the scarcity of direct experimental data for this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental and computational techniques necessary to obtain these vital parameters, using closely related furan derivatives as illustrative examples. Understanding the thermochemical landscape of a molecule is paramount in modern drug discovery, influencing everything from synthetic route optimization to predicting binding affinities and formulation stability.

The Strategic Imperative of Thermochemical Data in Pharmaceutical Research

In the intricate process of drug discovery and development, a molecule's thermodynamic profile is a cornerstone of its developability.[1][2] Key thermochemical properties such as the standard enthalpy of formation (ΔfH⦵), entropy (S°), and heat capacity (Cp) provide invaluable insights that guide critical decisions throughout the research and development pipeline.[1][2]

The standard enthalpy of formation , defined as the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states, is a fundamental measure of a molecule's energetic stability.[3][4] This parameter is crucial for:

  • Synthetic Route Efficiency: Knowledge of the enthalpy of formation of reactants, intermediates, and products allows for the calculation of reaction enthalpies, enabling chemists to select the most energetically favorable and efficient synthetic pathways.[5] This is vital for process optimization and cost-effective manufacturing.[5][6]

  • Predicting Reaction Feasibility: By understanding the energy changes involved, researchers can predict whether a reaction will be exothermic or endothermic, a critical factor for safe and controlled chemical synthesis.[5][6]

Entropy and heat capacity are equally important in characterizing a drug candidate:

  • Binding Thermodynamics: The thermodynamics of drug-target binding, a key determinant of efficacy, is governed by changes in enthalpy and entropy upon binding.[1][7] Isothermal titration calorimetry (ITC) is a powerful technique used to dissect the binding affinity into its enthalpic and entropic contributions, providing a deeper understanding of the forces driving molecular recognition.[7][8]

  • Physical Pharmacy and Formulation: The heat capacity and entropy of a drug substance influence its physical properties, such as solubility and melting point. Differential scanning calorimetry (DSC) is widely used in preformulation to study these properties, including the identification and quantification of polymorphs, which can have significant implications for bioavailability and stability.[9][10][11][12]

The furan scaffold is a prevalent motif in numerous clinically significant drugs, including ceftiofur, ranitidine, and nitrofurazone.[13][14][15] Given the established biological activity of furan derivatives, a thorough understanding of the thermochemical properties of novel analogs like this compound is essential for accelerating their development into effective therapeutics.[16][17]

Experimental Determination of Thermochemical Properties

Direct measurement remains the gold standard for obtaining accurate thermochemical data. The following section details the primary experimental techniques applicable to a compound like this compound.

Static Bomb Combustion Calorimetry: Measuring the Enthalpy of Combustion

Static bomb combustion calorimetry is a precise method for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Experimental Protocol:

  • Sample Preparation: A precise mass of the liquid this compound sample is encapsulated in a gelatin capsule or a polyethylene ampoule.

  • Calorimeter Setup: The bomb is charged with the sample and pressurized with pure oxygen (typically to 3.04 MPa). A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then placed in a calorimeter containing a known mass of water.

  • Combustion: The sample is ignited electrically via a platinum ignition wire.

  • Temperature Measurement: The temperature of the water bath is monitored with high precision before, during, and after the combustion reaction.

  • Data Analysis: The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid. The standard molar energy of combustion (ΔcU°) is calculated from the corrected temperature rise.

  • Derivation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°. The standard enthalpy of formation in the liquid phase (ΔfH°(l)) is then derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Logical Relationship of Combustion Calorimetry:

G cluster_0 Experimental Measurement cluster_1 Data Analysis & Calculation Sample Known mass of This compound Bomb Pressurized Oxygen Bomb Sample->Bomb Calorimeter Calorimeter with Water Bath Bomb->Calorimeter Ignition Electrical Ignition Calorimeter->Ignition TemperatureRise Measure Temperature Rise (ΔT) Ignition->TemperatureRise CombustionEnergy Calculate Energy of Combustion (ΔcU°) TemperatureRise->CombustionEnergy EnergyEquivalent Calorimeter Energy Equivalent (ε_cal) EnergyEquivalent->CombustionEnergy CombustionEnthalpy Calculate Enthalpy of Combustion (ΔcH°) CombustionEnergy->CombustionEnthalpy FormationEnthalpy Derive Enthalpy of Formation (ΔfH°) CombustionEnthalpy->FormationEnthalpy

Caption: Workflow for determining the enthalpy of formation using static bomb combustion calorimetry.

Calvet Microcalorimetry: Determining the Enthalpy of Vaporization

To obtain the gas-phase enthalpy of formation, which is often more useful for theoretical comparisons, the enthalpy of vaporization (Δl gH°) must be determined. High-temperature Calvet microcalorimetry is a suitable technique for this purpose.

Principle: A sample is vaporized isothermally within the calorimeter, and the heat absorbed during this phase transition is measured directly.

Experimental Protocol:

  • Sample Introduction: A small, precisely weighed amount of this compound is introduced into a sample cell within the Calvet microcalorimeter.

  • Isothermal Vaporization: The sample is heated to a constant temperature (e.g., 298.15 K), and the vaporization process is initiated.

  • Heat Flow Measurement: The heat flow associated with the endothermic vaporization process is recorded as a function of time.

  • Data Integration: The total heat absorbed is determined by integrating the heat flow curve.

  • Calculation of Enthalpy of Vaporization: The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the sample.

Differential Scanning Calorimetry (DSC): Measuring Heat Capacity

DSC is a versatile thermal analysis technique that can be used to measure the heat capacity of a substance as a function of temperature.

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Experimental Protocol:

  • Sample and Reference Preparation: A known mass of this compound is placed in a sample pan, and an empty pan is used as a reference.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.

  • Heat Flow Measurement: The differential heat flow between the sample and the reference is recorded.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

  • Calculation of Heat Capacity: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermochemical properties.

Quantum Chemical Calculations

High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), are widely used to accurately predict gas-phase enthalpies of formation.

Methodology:

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with large basis sets.

  • Extrapolation to the Complete Basis Set Limit: The calculated energies are extrapolated to the complete basis set (CBS) limit to minimize basis set truncation errors.

  • Calculation of Atomization Energy: The total atomization energy (TAE) is calculated by subtracting the energies of the constituent atoms from the energy of the molecule.

  • Derivation of Enthalpy of Formation: The gas-phase enthalpy of formation at 0 K is calculated from the TAE and the known enthalpies of formation of the atoms. This is then corrected to 298.15 K using the calculated thermal corrections.

Workflow for Computational Thermochemistry:

G Input Molecular Structure of This compound Optimization Geometry Optimization Input->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Energy High-Level Single-Point Energy Calculations Frequency->Energy Extrapolation Extrapolation to Complete Basis Set (CBS) Limit Energy->Extrapolation TAE Calculate Total Atomization Energy (TAE) Extrapolation->TAE Hf_0K Derive Enthalpy of Formation at 0 K TAE->Hf_0K Hf_298K Correct to Enthalpy of Formation at 298.15 K Hf_0K->Hf_298K

Caption: A generalized workflow for the computational prediction of the enthalpy of formation.

Data Summary and Application in a Drug Development Context

While specific experimental values for this compound are not available in the literature, the following table provides a template for summarizing the key thermochemical properties that should be determined. For illustrative purposes, data for the closely related compound, furfurylamine, is included.

Thermochemical PropertySymbolExpected Value for this compound (Illustrative)Method of DeterminationRelevance in Drug Development
Standard Molar Enthalpy of Formation (liquid, 298.15 K)ΔfH°(l)~ -90 kJ·mol⁻¹Static Bomb Combustion CalorimetryStability assessment, synthetic route optimization
Standard Molar Enthalpy of Vaporization (298.15 K)Δl gH°~ 50 kJ·mol⁻¹Calvet MicrocalorimetryCalculation of gas-phase properties, understanding volatility
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)~ -40 kJ·mol⁻¹Combination of ΔfH°(l) and Δl gH°Comparison with computational predictions, fundamental stability
Standard Molar Entropy (gas, 298.15 K)S°(g)~ 320 J·mol⁻¹·K⁻¹Statistical Thermodynamics from Computational DataUnderstanding disorder, contribution to Gibbs free energy of binding
Molar Heat Capacity (liquid, 298.15 K)Cp(l)~ 150 J·mol⁻¹·K⁻¹Differential Scanning CalorimetryPhysical property characterization, formulation development

Application in Signaling Pathway Analysis and Lead Optimization:

A comprehensive thermodynamic understanding of a lead compound like this compound is crucial for its optimization. For instance, in targeting a specific signaling pathway, the binding affinity of a series of this compound derivatives can be dissected into their enthalpic and entropic components using ITC. This allows for a more rational design of subsequent analogs. An enthalpically driven binding is often associated with specific hydrogen bonding and van der Waals interactions, which can be optimized through structural modifications. Conversely, an entropically driven binding may be influenced by the hydrophobic effect and conformational changes upon binding.

Logical Relationship in Lead Optimization:

G Lead Lead Compound (e.g., this compound derivative) ITC Isothermal Titration Calorimetry (ITC) Lead->ITC ThermodynamicProfile Binding Thermodynamic Profile (ΔG, ΔH, ΔS) ITC->ThermodynamicProfile SAR Structure-Activity Relationship (SAR) ThermodynamicProfile->SAR RationalDesign Rational Design of New Analogs SAR->RationalDesign OptimizedLead Optimized Lead Compound RationalDesign->OptimizedLead

Caption: The role of thermodynamic profiling in the rational design and optimization of lead compounds.

Conclusion

While direct thermochemical data for this compound remains to be experimentally determined, this guide provides a robust framework for obtaining these critical parameters. By employing a combination of established experimental techniques such as combustion calorimetry, Calvet microcalorimetry, and DSC, alongside high-level computational methods, researchers can build a comprehensive thermodynamic profile of this and other novel drug candidates. This information is not merely academic; it is a fundamental prerequisite for efficient and successful drug development, enabling informed decisions from the earliest stages of synthesis to the final stages of formulation. The principles and methodologies outlined herein are designed to empower researchers to navigate the complex landscape of pharmaceutical development with greater precision and confidence.

References

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Introduction: Acknowledging the Latent Hazards of a Furanic Amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Laboratory Use of 2-Furanamine

This compound (C₄H₅NO, CAS No. 29212-67-7), also known as 2-aminofuran, is a heterocyclic amine with applications in synthetic chemistry and drug development.[1] While its specific toxicological profile is not as extensively documented as its parent compound, furan, the structural alerts inherent in the furan ring demand a highly cautious and informed approach to its handling. The furan moiety is associated with significant metabolic activation into toxic intermediates, and furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2][3]

This guide serves as a technical resource for researchers and professionals, moving beyond procedural checklists to explain the causal links between the compound's chemical nature and the required safety protocols. The core principle is to treat this compound with the respect due to a substance with potential for acute toxicity, severe irritation, and significant, if not fully elucidated, chronic health risks. Adherence to these guidelines is a self-validating system for ensuring laboratory safety and scientific integrity.

Section 1: Toxicological Profile and Health Hazards

Understanding why a chemical is hazardous is the foundation of safe handling. The primary concern with this compound stems from the metabolic pathways of the furan ring.

Mechanism of Toxicity: Metabolic Activation

The toxicity of furan is not caused by the molecule itself but by its bioactivation in the liver. Cytochrome P450 enzymes, particularly CYP2E1, oxidize the furan ring to a highly reactive and unstable intermediate, cis-2-butene-1,4-dial (BDA).[2] This electrophilic dialdehyde readily forms covalent bonds (adducts) with cellular nucleophiles, such as the amino groups in proteins (like lysine) and DNA, leading to cellular damage, cytotoxicity, and genotoxicity.[2][4] Given that this compound possesses this same core furan structure, it must be presumed to follow a similar metabolic pathway, making the minimization of any exposure paramount.

Hazard Classification

The known hazards associated with this compound and its close structural analogs are summarized below. These classifications underscore the multi-faceted risk profile of the compound.

Hazard ClassGHS ClassificationRationale & Key EffectsAuthoritative Source
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Based on data for analogous compounds like furfurylamine, which show significant toxicity via all primary routes of exposure.[5][5]
Skin Corrosion/Irritation Causes skin irritation. May cause severe burns.The amine functional group can be corrosive, and the compound as a whole is an irritant upon contact.[5][6][5][6]
Eye Damage/Irritation Causes serious eye damage/irritation.Direct contact with the eyes can lead to severe irritation and potentially irreversible damage.[5][6][5][6]
Respiratory Irritation May cause respiratory irritation.Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract.[6][6]
Chronic Toxicity Suspected of causing genetic defects and cancer.This is an extrapolated risk based on the known carcinogenicity and metabolic activation pathway of the parent compound, furan.[2][7][2][7]
Flammability Flammable liquid and vapor.Furan derivatives are often flammable, with vapors that can form explosive mixtures with air.[5][8][9][5][8][9]
Routes of Exposure and Symptoms
  • Inhalation: May cause irritation of the nose, throat, and lungs, leading to coughing and shortness of breath. High concentrations could lead to systemic toxicity.[6]

  • Dermal Contact: Causes skin irritation, redness, and pain.[6] Prolonged contact may lead to chemical burns. The compound may be absorbed through the skin, contributing to systemic toxicity.[5]

  • Eye Contact: Can cause severe irritation, pain, and potentially permanent eye damage.[5][6]

  • Ingestion: Toxic if swallowed, may cause severe irritation to the gastrointestinal tract.[5]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered defense strategy is essential, beginning with robust engineering controls and supplemented by meticulous use of PPE. PPE should be considered the last line of defense, not the first.[10]

Primary Defense: Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and manipulation of this compound, including its solutions, must be conducted within a certified chemical fume hood.[7] This is the most critical engineering control to prevent inhalation of its volatile and potentially toxic vapors.

  • Laboratory Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.

  • Safety Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[11] Their locations should be clearly marked and unobstructed.

Secondary Defense: Personal Protective Equipment (PPE)

The correct selection and use of PPE are non-negotiable.

Protection TypeRequired PPESpecifications & Best Practices
Hand Protection Compatible chemical-resistant gloves.Nitrile gloves are a suitable choice for incidental contact.[7] Always inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected and, as a rule, every 30-60 minutes during prolonged handling.[10] Do not wear gloves outside the laboratory area.
Eye & Face Protection Chemical splash goggles and face shield.Goggles must provide a complete seal around the eyes and conform to ANSI Z87.1 standards. A face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during bulk transfers or spill clean-up.[7][12]
Skin & Body Protection Chemical-resistant lab coat.A flame-resistant lab coat is recommended.[7] It should be fully buttoned with sleeves rolled down. Ensure clothing covers all exposed skin.
Footwear Closed-toe shoes.Shoes must be made of a non-porous material and cover the entire foot. Perforated shoes or sandals are strictly prohibited.[7][13]
Workflow for Donning and Doffing PPE

Proper procedure is critical to prevent cross-contamination from a used glove or lab coat to your skin.

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Doffing Doffing PPE (At Exit) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves (pull over cuffs) Don2->Don3 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside-out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 End Wash Hands & Exit Doff3->End Start Enter Lab Start->Don1 Storage_Decision_Tree Start Storing this compound q_cabinet Is a flammable storage cabinet available? Start->q_cabinet act_store_flam Store in designated flammable cabinet. q_cabinet->act_store_flam Yes act_error Do NOT store. Consult EHS. q_cabinet->act_error No q_peroxide Is it a new container? act_date Date container on receipt and upon opening. q_peroxide->act_date Yes act_final Store in cool, dry, dark, ventilated area. q_peroxide->act_final No (Already Dated) q_segregate Are incompatible chemicals (acids, oxidizers) present? act_segregate Store in a separate, compatible secondary container. q_segregate->act_segregate Yes q_segregate->act_final No act_store_flam->q_peroxide act_date->q_segregate act_segregate->act_final

Caption: Decision Tree for Safe Chemical Storage.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response Protocol
  • Skin Contact: Immediately remove all contaminated clothing. [14]Flush the affected skin with copious amounts of water for at least 15 minutes. [11][15]Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [11][15]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. [6][8]If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. [8][11]Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the emergency responders.

Chemical Spill Response

For any spill, the primary actions are to alert others and ensure personnel safety before addressing the spill itself.

Spill_Response_Flowchart spill Chemical Spill Occurs alert Alert personnel in the immediate area. spill->alert assess Assess spill size and hazard. alert->assess evacuate Evacuate area. Call EHS/Emergency. assess->evacuate Large or Unmanageable ppe Don appropriate PPE (gloves, goggles, etc.). assess->ppe Small and Manageable ignite Control all ignition sources. ppe->ignite contain Contain spill with absorbent material. ignite->contain cleanup Collect material with non-sparking tools. contain->cleanup dispose Place in sealed container for hazardous waste. cleanup->dispose decon Decontaminate area and equipment. dispose->decon complete Report incident. decon->complete

Caption: Chemical Spill Response Workflow.

Step-by-Step Spill Cleanup Protocol (for small, manageable spills)
  • Alert & Secure: Alert personnel in the immediate area. [14]Control all ignition sources and ensure the area is well-ventilated (fume hood sash should be kept low). [14][16]2. Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, a face shield, and double nitrile gloves.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading. [11][14]4. Collect: Carefully scoop the absorbed material using spark-proof tools into a robust, sealable container (e.g., a high-density polyethylene pail). [8][14]5. Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be treated as hazardous waste.

  • Package & Label: Seal the waste container. Affix a hazardous waste label, clearly identifying the contents as "Spill Debris containing this compound." [14][17]7. Dispose: Arrange for disposal through your institution's EHS office.

Section 5: Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Disposal Protocol
  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.

  • Primary Waste: Unused or unwanted this compound should be collected in its original container or a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: All items that have come into contact with this compound, including gloves, absorbent pads, pipette tips, and spill cleanup debris, must be collected in a sealed, labeled hazardous waste container. [17]4. Regulatory Compliance: Disposal must be conducted through a licensed hazardous waste management company in strict accordance with local, state, and federal regulations. [18][19]Never pour this compound down the drain or dispose of it in regular trash.

Conclusion

The safe handling of this compound is predicated on a foundational respect for its known and potential hazards. Its structural similarity to furan necessitates treating it as a substance with significant toxicological risks, including potential carcinogenicity. By implementing robust engineering controls, adhering to meticulous PPE and handling protocols, and being fully prepared for emergency situations, researchers can effectively mitigate these risks. Safety is an integral component of valid and ethical scientific research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185682, this compound. Retrieved from PubChem. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from CDC. [Link]

  • Peterson, L. A., Vaca, C. A., & Rinkus, S. J. (2001). Polyamines are traps for reactive intermediates in furan metabolism. Chemical research in toxicology, 14(7), 893–900. [Link]

  • Oakland University. (2023). EHSO Manual 2023-2024: Spill Control/Emergency Response. Retrieved from Oakland University. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from Bernardo Ecenarro. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from Princeton University. [Link]

  • National Center for Biotechnology Information. (2013). Furan Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. National Academies Press (US). [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). Immediately dangerous to life or health (IDLH) value profile: furan. Retrieved from NIOSH. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from WCU. [Link]

  • Thrall, K. D., & Teeguarden, J. G. (2018). Proposed Occupational Exposure Limits for Furans. Pacific Northwest National Laboratory. [Link]

  • Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from FIU. [Link]

  • University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from University of Waterloo Safety Office. [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from NMSU. [Link]

  • International Agency for Research on Cancer. (1995). Furan. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 63. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Furan: Human health tier II assessment. Retrieved from AICIS. [Link]

  • Mogol, B. A., Gökmen, V. (2021). Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers. International journal of environmental research and public health, 18(16), 8493. [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from Sciencemadness. [Link]

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Commercial availability and suppliers of 2-Furanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability, Quality Control, and Application of 2-Furanamine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to this compound: A Versatile Building Block

This compound (also known as 2-aminofuran) is a heterocyclic aromatic amine featuring a furan ring substituted with an amino group at the second position.[1] Its unique electronic properties and structural characteristics make it a valuable and versatile building block in medicinal chemistry and materials science. The furan ring itself is a critical scaffold in numerous pharmacologically active compounds, often acting as a bioisostere for phenyl rings to enhance metabolic stability, receptor-binding interactions, and overall bioavailability.[2] Consequently, derivatives of this compound are explored for a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[3][4][5] Beyond pharmaceuticals, this compound serves as a key monomer in the synthesis of high-performance polymers.[6]

This guide provides an in-depth analysis of the commercial landscape for this compound, outlines robust quality control protocols for its validation, and discusses its applications, empowering researchers and developers to effectively source and utilize this important chemical intermediate.

Commercial Availability and Supplier Landscape

Sourcing high-quality this compound is the foundational step for any research or development project. The compound is available from a range of chemical suppliers, catering to needs from small-scale research quantities to bulk manufacturing. Purity is a critical consideration, as contaminants can significantly impact downstream reactions and biological assays.

Major Commercial Suppliers

A variety of suppliers list this compound in their catalogs. These range from large, global distributors to more specialized chemical synthesis companies. When selecting a supplier, researchers should consider not only price but also the availability of certificates of analysis (CoA), typical purity levels, and lead times.

SupplierExample Product NumberPurityAvailable Quantities
Sigma-Aldrich (Merck) ENAH97BF1179≥97%Inquire
Enamine ENAH97BF117997%1g, 5g
American Custom Chemicals CHM104906895.00%5mg, 2g, 5g
AccelPharmtech F106097.00%1g, 5g
Struchem Co., Ltd. VariesVariesBulk/Custom
Jiangsu Aikon Biopharma VariesVariesBulk/Custom

This table is a representative sample and not exhaustive. Researchers should verify current offerings directly with suppliers.[7]

Causality of Purity Requirements

The choice of purity grade is dictated by the intended application:

  • ≥97% Purity: This grade is essential for applications in drug discovery and medicinal chemistry. The presence of impurities, even in small amounts, can lead to the formation of unintended side products, interfere with biological assays, or introduce toxicity. For early-stage research, high purity ensures that observed biological activity is attributable to the intended molecule.

  • 95% Purity: For applications in polymer synthesis or as a starting material for further chemical modification where subsequent purification steps are planned, a 95% purity level may be acceptable and more cost-effective.[7] The key is to identify the nature of the impurities to ensure they will not interfere with the planned polymerization or reaction pathway.

Quality Control and Analytical Verification

Independent verification of the identity, purity, and stability of this compound upon receipt is a cornerstone of good laboratory practice (GLP) and ensures the reliability and reproducibility of experimental results.[8] Due to its volatility and potential for degradation, a multi-faceted analytical approach is recommended.

Recommended Analytical Workflow

The following workflow provides a self-validating system for the quality control of this compound.

QC_Workflow cluster_0 Initial Receipt & Handling cluster_1 Analytical Verification cluster_2 Decision & Release start Receive this compound Shipment store Store at 2-8°C under Inert Gas start->store gcms GC-MS Analysis (Purity & Volatile Impurities) store->gcms hplc HPLC-UV Analysis (Non-Volatile Impurities) store->hplc nmr 1H NMR Spectroscopy (Structural Confirmation) store->nmr pass Material Meets Specification? (e.g., >97% Purity) gcms->pass hplc->pass nmr->pass release Release for Experimental Use pass->release Yes reject Quarantine & Contact Supplier pass->reject No

Caption: Quality Control workflow for incoming this compound.

Experimental Protocol: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of volatile compounds like this compound due to its high sensitivity and ability to provide structural information for impurity identification.[9][10]

Objective: To quantify the purity of a this compound sample and identify any volatile impurities.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the received this compound and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL sample solution.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-350 amu.

  • Data Analysis:

    • Integrate the peak area for this compound (expected m/z fragments) and any other observed peaks.

    • Calculate purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.

    • Use the calibration curve for precise quantification if necessary.

    • Attempt to identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

Overview of Synthetic Routes and Potential Impurities

Understanding the synthesis of this compound provides valuable insight into the potential impurities that may be present in a commercial sample. While specific proprietary manufacturing processes vary, a common approach involves the reduction of a nitro or azide precursor.

Synthesis_Pathway cluster_impurities Potential Impurities Furfural Furfural NitroFuran 2-Nitrofuran Furfural->NitroFuran Nitration (HNO3/H2SO4) Furanamine This compound NitroFuran->Furanamine Reduction (e.g., H2/Pd-C, Sn/HCl) Impurity1 Unreacted 2-Nitrofuran NitroFuran->Impurity1 Incomplete Reaction Impurity2 Polymerization Byproducts Furanamine->Impurity2 Degradation Impurity3 Solvent Residues

Caption: A plausible synthetic route to this compound from Furfural.

This pathway highlights potential process-related impurities:

  • Unreacted Starting Material: Residual 2-nitrofuran.

  • Intermediates: Partially reduced intermediates.

  • Solvent Residues: Acetic acid, ethanol, or other solvents used in synthesis and purification.[11]

  • Polymerization Products: Aminofurans can be unstable and prone to polymerization, especially under acidic conditions or upon exposure to air and light.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety. Although a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related furan amines provide essential guidance.[12][13]

  • Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[15] Avoid contact with skin and eyes.

  • Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization. For long-term stability, refrigeration at 2°C to 8°C is recommended.[16] Protect from light and moisture.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[15]

Applications in Research and Development

The this compound scaffold is a privileged structure in modern drug discovery. Its incorporation into lead compounds has yielded promising activity across multiple therapeutic areas.

  • Antiviral Agents: Furan-containing compounds have been investigated as inhibitors of viral replication, including for viruses like HIV and hepatitis C.[2] More recently, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide were identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication.[17]

  • Anticancer Therapeutics: The furan ring is present in molecules designed to target cancer cells by inhibiting critical enzymes or inducing apoptosis.[3]

  • Antibacterial and Antifungal Agents: The furan nucleus is a component of various antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida and Aspergillus.[2]

  • Materials Science: this compound is used as a monomer for creating advanced polymers. Its rigid, aromatic structure can impart desirable thermal and mechanical properties to the resulting materials, analogous to high-performance polymers like Kevlar.[6]

Conclusion

This compound is a high-value chemical intermediate with significant potential in both pharmaceutical and materials science research. For scientists and drug developers, successful utilization of this compound begins with informed sourcing from reputable suppliers and is sustained by rigorous, in-house quality control. By implementing a robust analytical workflow to verify identity and purity, and by adhering to strict safe handling and storage protocols, researchers can ensure the integrity of their starting material, leading to more reliable, reproducible, and impactful scientific outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185682, this compound. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (2015). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines. Retrieved from [Link]

  • JRC Publications Repository. (2007). Methods for the determination of furan in food. Retrieved from [Link]

  • Thomasnet. (n.d.). Furfural Suppliers. Retrieved from [Link]

  • Preprints.org. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • ResearchGate. (2007). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. Retrieved from [Link]

  • PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]

  • Google Patents. (2012). CN102702143B - Method for preparing 2-acetylfuran.
  • PubMed Central. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Retrieved from [Link]

  • Eurachem. (2016). Guide to Quality in Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Retrieved from [Link]

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Methodological & Application

Application Note: 2-Furanamine as a Versatile Building Block in Multi-Component Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[1] This application note provides an in-depth guide for researchers and drug development professionals on the utilization of 2-furanamine as a key amine component in various MCRs. We will explore the principles, mechanisms, and detailed protocols for cornerstone reactions such as the Ugi four-component reaction (Ugi-4CR). Furthermore, we will introduce novel methodologies like the bio-inspired Furan-Thiol-Amine (FuTine) reaction. The resulting furan-containing scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmacologically active agents.[2][3]

Introduction: The Strategic Value of this compound in MCRs

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates, where it contributes to favorable pharmacokinetic and pharmacodynamic properties.[3][4] this compound, as a primary amine tethered to this valuable heterocycle, serves as an ideal entry point for diversity-oriented synthesis. MCRs, by their nature, allow for the rapid generation of chemical libraries from readily available starting materials.[5] The incorporation of this compound into MCRs directly embeds the furan moiety into complex, three-dimensional structures, significantly accelerating the discovery of novel chemical entities.

This guide focuses on the practical application of this compound, providing not just procedural steps but also the underlying mechanistic rationale to empower researchers to adapt and innovate upon these powerful synthetic tools.

Physicochemical Properties of this compound

For effective experimental design, a clear understanding of the reagent's properties is essential.

PropertyValue
Molecular Formula C₄H₅NO
Molecular Weight 83.09 g/mol
Appearance Colorless to brown liquid
Boiling Point 145 °C
Structure (Illustrative)

The Ugi Four-Component Reaction (Ugi-4CR): A Core Application

The Ugi reaction, first reported by Ivar Karl Ugi in 1959, is arguably the most prominent MCR, combining an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form a bis-amide, or peptidomimetic, structure.[6][7] This reaction is exceptionally efficient, forming two new amide bonds and often a new stereocenter in a single operation with only water as a byproduct.[7]

Principle and Mechanism

The Ugi reaction proceeds through a series of equilibrium steps, ultimately driven to completion by an irreversible intramolecular acyl transfer known as the Mumm rearrangement.[6][7] The generally accepted mechanism involves the initial condensation of the amine (this compound) and the aldehyde to form an imine. Protonation by the carboxylic acid activates the imine, which is then attacked by the nucleophilic isocyanide. This forms a highly electrophilic nitrilium ion intermediate. The carboxylate anion then adds to this intermediate, which finally undergoes the Mumm rearrangement to yield the stable α-acylamino amide product.[6][7][8]

Ugi_Mechanism Figure 1: Ugi Reaction Mechanism with this compound Amine This compound Imine Imine Amine->Imine - H₂O Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine - H₂O Acid Carboxylic Acid (R''-COOH) Adduct α-Adduct Acid->Adduct + Carboxylate Isocyanide Isocyanide (R'''-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium + Isocyanide Iminium Iminium Ion Imine->Iminium + H⁺ (from Acid) Iminium->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate Product Bis-Amide Product Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Figure 1: Ugi Reaction Mechanism with this compound.

Experimental Protocol: Synthesis of a Furan-Containing Peptidomimetic

This protocol describes the synthesis of N-(furan-2-ylmethyl)-2-phenyl-2-(phenylformamido)acetamide as a representative example.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Phenyl isocyanide (1.0 equiv)

  • Benzoic acid (1.0 equiv)

  • Methanol (MeOH), anhydrous (to make 0.5 M solution)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.22 g, 10 mmol, 1.0 equiv).

  • Solvent Addition: Add 20 mL of anhydrous methanol to dissolve the acid.

  • Component Addition: Sequentially add benzaldehyde (1.02 mL, 10 mmol, 1.0 equiv), followed by this compound (0.87 mL, 10 mmol, 1.0 equiv) to the stirring solution at room temperature.

  • Isocyanide Addition: Add phenyl isocyanide (1.09 mL, 10 mmol, 1.0 equiv) dropwise to the mixture. The Ugi reaction is often exothermic, and a slight increase in temperature may be observed.[6]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Redissolve the resulting crude oil in ethyl acetate (50 mL). Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Product: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure bis-amide product.

Causality and Optimization Insights
  • Solvent Choice: Polar, aprotic solvents like DMF or protic solvents like methanol are typically effective.[6] Methanol is often preferred as it can facilitate imine formation and dissolve the components well.

  • Concentration: High reactant concentrations (0.5 M - 2.0 M) are known to give the highest yields, as this favors the multi-molecular interactions required.[6]

  • Irreversible Step: The final Mumm rearrangement is irreversible, which acts as the thermodynamic sink for the entire reaction sequence, pulling the preceding equilibria towards product formation.[6][7]

The Furan-Thiol-Amine (FuTine) Multicomponent Reaction

A more recent and bio-inspired MCR involves the coupling of a furan electrophile with both a thiol and an amine nucleophile to generate a stable N-substituted pyrrole.[9] This reaction showcases the versatility of the furan ring itself as a reactive component, which is then transformed in the course of the reaction.

Principle and Workflow

In this reaction, a furan derivative is first oxidized in situ to generate a highly reactive cis-2-butene-1,4-dione intermediate. This electrophile is then trapped in a one-pot sequence by a thiol and an amine (such as this compound) to chemoselectively form a stable 3-thio-N-pyrrole product.[9][10]

FuTine_Workflow Figure 2: Furan-Thiol-Amine (FuTine) Reaction Workflow cluster_MCR One-Pot Reaction Furan Furan Derivative OxidizedFuran Reactive Intermediate (cis-2-butene-1,4-dione) Furan->OxidizedFuran + Oxidant (in situ) Oxidant Oxidizing Agent (e.g., NBS) Thiol Thiol (R-SH) FinalProduct 3-Thio-N-Pyrrole Product Amine This compound OxidizedFuran->FinalProduct + Thiol + this compound

Caption: Figure 2: Furan-Thiol-Amine (FuTine) Reaction Workflow.

Experimental Protocol: Synthesis of a Substituted Pyrrole

This protocol is adapted from published methodologies for the synthesis of N-pyrrole molecules.[9][11]

Materials:

  • 2,5-Dimethylfuran (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • 1-Butanethiol (1.2 equiv)

  • This compound (1.2 equiv)

  • Acetonitrile (ACN), anhydrous

  • Reaction vial, magnetic stirrer

Procedure:

  • Furan Solution: In a sealed reaction vial under an inert atmosphere (N₂ or Ar), dissolve 2,5-dimethylfuran (96 mg, 1.0 mmol, 1.0 equiv) in 2 mL of anhydrous acetonitrile.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (196 mg, 1.1 mmol, 1.1 equiv) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to generate the reactive intermediate.

  • Nucleophile Addition: To the reaction mixture, add 1-butanethiol (129 µL, 1.2 mmol, 1.2 equiv) followed by this compound (104 µL, 1.2 mmol, 1.2 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified via column chromatography to yield the desired N-(furan-2-ylmethyl)-2,5-dimethyl-4-(butylthio)-1H-pyrrole.

Summary of Reactions and Applications

The use of this compound in MCRs provides rapid access to structurally diverse and complex molecules that are valuable for screening in drug discovery programs.

ReactionComponentsProduct TypeKey Features
Ugi-4CR Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino Amide (Bis-Amide)High atom economy; creates peptidomimetics; driven by irreversible Mumm rearrangement.[6][7]
FuTine MCR Furan, Thiol, Amine (+ Oxidant)3-Thio-N-PyrroleBio-inspired; furan ring is transformed; forms a stable pyrrole heterocycle.[9][10]

The products derived from these reactions are of high interest. Furan derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] For example, clinically used drugs such as the diuretic furosemide, the anti-ulcer agent ranitidine, and the antibiotic nitrofurantoin all contain a furan scaffold, highlighting its pharmacological importance.[4][12] The MCR products incorporating this compound can serve as novel analogs or starting points for the development of new therapeutic agents.[13][14]

Conclusion

This compound is a powerful and versatile building block for use in multi-component organic synthesis. Its application in the Ugi reaction provides a direct and efficient route to furan-containing peptidomimetics. Furthermore, emerging reactions like the FuTine MCR demonstrate its utility in novel synthetic strategies that transform the furan ring itself. By leveraging these robust and convergent methods, researchers in drug discovery and organic synthesis can rapidly generate libraries of complex molecules, accelerating the path to new discoveries.

References

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  • ResearchGate. A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment | Request PDF. (Link: [Link])

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  • Organic Chemistry Portal. 2H-Tetrazole synthesis. (Link: [Link])

  • Beilstein Journals. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (Link: [Link])

  • Der Pharma Chemica. Simple and efficient method for the preparation of novel tetrazole derivatives... (Link: [Link])

  • ResearchGate. Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction... (Link: [Link])

  • Organic Chemistry Portal. Passerini Reaction. (Link: [Link])

  • ResearchGate. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. (Link: [Link])

  • Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants. (Link: [Link])

  • Organic Chemistry Portal. Biginelli Reaction. (Link: [Link])

  • National Institutes of Health (NIH). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. (Link: [Link])

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Application Notes and Protocols: 2-Furanamine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furanamine, a key heterocyclic amine, serves as a highly versatile and reactive precursor for the synthesis of a diverse array of more complex heterocyclic systems. Its unique electronic properties and inherent reactivity patterns make it an invaluable tool in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing nitrogen- and oxygen-containing heterocycles. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and present comparative data to aid in experimental design and optimization.

Introduction: The Strategic Importance of this compound

The furan moiety is a cornerstone in the architecture of numerous biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] this compound (also known as 2-aminofuran), with its nucleophilic amino group positioned on the electron-rich furan ring, presents a unique synthon for the elaboration of fused and substituted heterocyclic scaffolds.[3] While the parent 2-aminofuran is known to be unstable, particularly in the absence of electron-withdrawing groups, its derivatives are valuable intermediates in organic synthesis.[4] This document will focus on the practical applications of stable this compound derivatives and in situ generated 2-aminofurans in the synthesis of pyridines, pyridazines, and other significant heterocyclic systems.

The reactivity of this compound is characterized by the interplay between the aromatic furan ring and the exocyclic amino group. The amino group enhances the nucleophilicity of the furan ring, particularly at the C5 position, making it susceptible to electrophilic attack.[4] Conversely, the amino group itself can act as a potent nucleophile in condensation and cyclization reactions. Understanding and leveraging this dual reactivity is paramount to its successful application in heterocyclic synthesis.

Synthesis of Substituted Pyridines from this compound Derivatives

The construction of the pyridine ring is a central theme in medicinal chemistry. This compound derivatives can be employed in various strategies to access substituted pyridines, often through multi-component reactions that offer high atom economy and structural diversity.[5][6]

Mechanistic Insight: The Aza-Diels-Alder Approach

One of the powerful strategies involves an aza-Diels-Alder type reaction where the this compound derivative acts as a diene component. The reaction with a suitable dienophile, often an electron-deficient alkene or alkyne, followed by subsequent rearrangement and aromatization, leads to the formation of a pyridine ring. The specific reaction pathway and the nature of the final product are highly dependent on the substituents on both the furan ring and the dienophile, as well as the reaction conditions.

Experimental Protocol: Three-Component Synthesis of a Substituted Pyridine

This protocol outlines a general procedure for the synthesis of a polysubstituted pyridine derivative from a stable this compound precursor, an aldehyde, and an active methylene compound. This approach is analogous to the Hantzsch pyridine synthesis, with the this compound derivative providing one of the nitrogen-containing fragments.

Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound derivative (1.0 eq.) and the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq.) in a suitable solvent such as absolute ethanol (0.2 M).

  • Initiation of Condensation: To the stirred solution, add the aldehyde (1.0 eq.) and a catalytic amount of a weak base like piperidine (0.1 eq.).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure substituted pyridine.

Self-Validation: The successful synthesis can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic signals for the pyridine ring protons and carbons will validate the formation of the desired product.

Synthesis of Pyridazines and Fused Pyridazine Systems

Pyridazine and its fused derivatives are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[7] Recent methodologies have demonstrated the utility of pyridazine N-oxides as precursors to in situ generated 2-aminofurans, which can then undergo further transformations to yield complex heterocyclic structures.[8][9][10]

Mechanistic Pathway: From Pyridazine N-Oxides to 2-Aminofurans

A novel and elegant approach involves the photochemical and transition-metal-catalyzed transformation of pyridazine N-oxides into 2-aminofurans.[8][10] This process is believed to proceed through the formation of a (Z)-diazoalkene intermediate upon exposure to UV light, which then undergoes a rhodium-catalyzed cyclization to afford the 2-aminofuran. This transient 2-aminofuran can be trapped with various dienophiles in cascade reactions to construct intricate molecular architectures.[8]

Logical Workflow for Pyridazine N-Oxide to 2-Aminofuran Transformation:

G cluster_0 Step 1: Photolysis cluster_1 Step 2: Catalysis & Cyclization cluster_2 Step 3: Trapping Reaction Pyridazine N-Oxide Pyridazine N-Oxide Z-Diazoalkene Intermediate Z-Diazoalkene Intermediate Pyridazine N-Oxide->Z-Diazoalkene Intermediate UV Light (hν) 2-Aminofuran 2-Aminofuran Z-Diazoalkene Intermediate->2-Aminofuran [Rh(II)] catalyst Rh Catalyst Rh Catalyst Fused Heterocycle Fused Heterocycle 2-Aminofuran->Fused Heterocycle Dienophile Dienophile Dienophile->Fused Heterocycle

Sources

Protocols for the N-Functionalization of 2-Furanamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Furanamine in Medicinal Chemistry

This compound and its N-functionalized derivatives represent a privileged scaffold in medicinal chemistry and drug development. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block found in numerous natural products and synthetic bioactive molecules. The introduction of diverse functionalities at the nitrogen atom of this compound allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. This guide provides detailed protocols for the most common and effective N-functionalization strategies for this compound, offering researchers a practical toolkit for synthesizing novel compound libraries for screening and lead optimization.

A critical consideration in the chemistry of 2-aminofurans is their stability. These compounds can be sensitive to air, light, and heat, and may be prone to decomposition, often indicated by the formation of dark-colored mixtures. Therefore, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction from light. Furthermore, the furan ring can be susceptible to cleavage under strongly acidic conditions.

I. N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of this compound, forming a stable amide bond. This modification is widely used to modulate the electronic properties and steric bulk of the amino group, influencing the molecule's interaction with biological targets.

Protocol 1: N-Acetylation with Acetic Anhydride (Catalyst-Free)

This protocol describes a straightforward and environmentally benign method for the N-acetylation of this compound using acetic anhydride without the need for a catalyst.[1]

Rationale: Acetic anhydride is a readily available and highly reactive acylating agent. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, followed by the elimination of a molecule of acetic acid. The absence of a catalyst simplifies the reaction setup and purification.

Experimental Protocol:

  • In a round-bottomed flask, dissolve this compound (1.0 mmol) in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane (5-10 mL).

  • To the stirred solution, add acetic anhydride (1.2 mmol, 1.2 equivalents) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 30 minutes).

  • Upon completion, if the product precipitates, it can be collected by filtration. If the product remains in solution, the reaction mixture can be diluted with diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid byproduct) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetyl-2-furanamine.

  • The product can be further purified by recrystallization or flash column chromatography on silica gel.

Workflow for N-Acetylation of this compound

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in Solvent prep2 Add Acetic Anhydride prep1->prep2 react1 Stir at Room Temperature prep2->react1 react2 Monitor by TLC react1->react2 workup1 Quench/Precipitate react2->workup1 workup2 Filter/Extract workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify (Chromatography/ Recrystallization) workup3->workup4 cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Product Formation amine This compound transition_state [Transition State] amine->transition_state S N 2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->transition_state product N-Alkyl-2-furanamine transition_state->product salt HX transition_state->salt cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction amine This compound imine Imine Intermediate amine->imine carbonyl Aldehyde/Ketone carbonyl->imine product N-Alkyl-2-furanamine imine->product reducing_agent NaBH(OAc)3 reducing_agent->product pd0 Pd(0)L n pd2_aryl Ar-Pd(II)-X(L n) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)-N(H)R(L n) pd2_aryl->pd2_amido Amine Coordination & Deprotonation (R-NH2, Base) product Ar-NHR pd2_amido->product Reductive Elimination product->pd0 Regenerates Catalyst

Sources

The Versatile Scaffold: Application of 2-Furanamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Furanamine Core in Medicinal Chemistry

The furan nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, serving as a versatile scaffold in drug discovery and development.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a privileged structure in medicinal chemistry.[1] Among furan derivatives, this compound (also known as 2-aminofuran) emerges as a particularly valuable building block. Its nucleophilic amino group, coupled with the reactive furan ring, provides a gateway to a diverse array of complex heterocyclic systems with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules. We will delve into key synthetic transformations, providing detailed, field-proven protocols for the preparation of potent biological agents. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging the synthetic potential of this compound.

Part 1: Synthesis of Furo[2,3-d]pyrimidines: Potent Kinase Inhibitors

The furo[2,3-d]pyrimidine scaffold is of significant interest due to its structural analogy to purines, enabling it to interact with a variety of enzymatic targets.[7][8][9] Derivatives of this heterocyclic system have demonstrated potent activity as kinase inhibitors, particularly targeting pathways like VEGFR-2, which are implicated in angiogenesis and cancer progression.[3] A common and efficient strategy for constructing the furo[2,3-d]pyrimidine core involves the cyclocondensation of a 2-aminofuran-3-carbonitrile derivative with a one-carbon synthon.

While this compound itself does not possess the requisite cyano group for this specific transformation, a straightforward two-step synthesis from a related furan derivative provides the key intermediate, 2-amino-5-phenylfuran-3-carbonitrile. This intermediate serves as our direct precursor for the synthesis of a bioactive furo[2,3-d]pyrimidine.

Workflow for Furo[2,3-d]pyrimidine Synthesis

Furopyrimidine_Synthesis Start 2-Amino-5-phenylfuran-3-carbonitrile Reaction1 Cyclocondensation Start->Reaction1 Reagent1 Formamide Reagent1->Reaction1 Product1 6-Phenylfuro[2,3-d]pyrimidin-4-amine Reaction1->Product1 Purification Purification (Recrystallization) Product1->Purification FinalProduct Bioactive Furo[2,3-d]pyrimidine Purification->FinalProduct Clauson_Kaas_Reaction F_Amine This compound Reaction Clauson-Kaas Reaction F_Amine->Reaction DMTHF 2,5-Dimethoxytetrahydrofuran DMTHF->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Product 1-(Furan-2-yl)-1H-pyrrole Reaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Bioactive Pyrrole Derivative Purification->FinalProduct

Sources

The Emergence of 2-Furanamine Ligands in Transition-Metal Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, efficient, and sustainable catalytic systems is a cornerstone of modern chemistry, impacting everything from pharmaceutical synthesis to materials science. In this landscape, the design of ligands—molecules that bind to a central metal atom—is paramount, as they dictate the catalyst's reactivity, selectivity, and stability. This guide delves into the burgeoning field of 2-furanamine and its derivatives as versatile ligands in transition-metal catalysis. We will explore their synthesis, rationale for use, and provide detailed protocols for their application in key organic transformations, offering researchers, scientists, and drug development professionals a comprehensive resource to harness their potential.

The Scientific Rationale: Why this compound?

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, offers a unique electronic profile that makes it an attractive component in ligand design. When combined with an amino group at the 2-position, this compound presents a compelling set of features for coordinating with transition metals:

  • Modulable Electronic Properties: The oxygen atom in the furan ring is electron-rich and can influence the electron-donating ability of the amino group. The aromaticity of the furan ring also provides a platform for π-interactions. This duality allows for fine-tuning of the ligand's electronic character through substitution on the furan ring or the amine nitrogen.

  • Hemilability: The furan oxygen can act as a hemilabile coordinating atom. This means it can reversibly bind to the metal center during a catalytic cycle. This on/off coordination can open up vacant coordination sites at critical moments, facilitating substrate binding and product release, thereby enhancing catalytic turnover.

  • Structural Versatility: The this compound scaffold is a versatile platform for creating a diverse library of ligands. The amine can be readily functionalized to form Schiff bases, amides, or phosphines, allowing for the synthesis of bidentate or polydentate ligands with varied steric and electronic properties. This modularity is crucial for tailoring catalysts to specific reactions.

This guide will provide practical, in-depth protocols for synthesizing these ligands and applying them in several high-impact catalytic reactions.

Synthesis of this compound-Based Ligands

The foundation of any ligand-based catalytic system is the efficient and scalable synthesis of the ligands themselves. Here, we present protocols for the preparation of the parent this compound and its conversion into more complex Schiff base and phosphine derivatives.

Protocol: Synthesis of this compound from Furfural

This protocol details a common route to this compound starting from the bio-renewable feedstock, furfural. The process involves the formation of an oxime followed by reduction.

Workflow for this compound Synthesis

Furfural Furfural Oxime_Formation Oxime Formation (Hydroxylamine) Furfural->Oxime_Formation Furfuryl_Oxime Furfuryl Oxime Oxime_Formation->Furfuryl_Oxime Reduction Reduction (e.g., Zn/H₂O or Catalytic Hydrogenation) Furfuryl_Oxime->Reduction Furanamine This compound Reduction->Furanamine

Caption: Synthesis of this compound from Furfural.

Materials:

  • Furfural

  • Hydroxylammonium chloride

  • Sodium carbonate

  • Zinc dust

  • Ammonium chloride

  • Zinc chloride

  • Water

  • Dichloromethane (for extraction)

Procedure:

  • Oxime Formation:

    • In a 250 mL round-bottom flask, dissolve hydroxylammonium chloride (1.1 eq) in water.

    • Add furfural (1.0 eq) to the solution.

    • Slowly add a solution of sodium carbonate (0.6 eq) in water dropwise with stirring.

    • Stir the mixture at room temperature for 2-3 hours until the formation of furfuryloxime is complete (monitor by TLC).

  • Reduction to Amine:

    • To the reaction mixture containing the oxime, add ammonium chloride (5.0 eq) and zinc chloride (0.1 eq).

    • Heat the solution to 60°C.

    • In a separate beaker, prepare a slurry of zinc dust (7.0 eq) in water.

    • Add the zinc slurry portion-wise to the reaction mixture at 60°C. The reaction is exothermic; control the addition rate to maintain the temperature.

    • After the addition is complete, stir vigorously for 30 minutes.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove zinc residues.

    • Make the filtrate basic (pH > 10) with a concentrated NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product may require purification by distillation.

Protocol: Synthesis of a this compound Schiff Base Ligand

Schiff bases are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. These are highly versatile ligands, particularly in asymmetric catalysis.[1]

Workflow for Schiff Base Synthesis

Furanamine This compound Condensation Condensation (Ethanol, Reflux) Furanamine->Condensation Aldehyde Substituted Salicylaldehyde Aldehyde->Condensation Schiff_Base This compound Schiff Base Condensation->Schiff_Base

Caption: Synthesis of a this compound Schiff Base.

Materials:

  • This compound

  • 2-Hydroxy-1-naphthaldehyde (or other suitable aldehyde)

  • Absolute ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in absolute ethanol to the flask.

  • Reflux the mixture for 4-6 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure Schiff base ligand.

Application Notes: this compound Ligands in Catalysis

This section provides detailed protocols for the application of this compound-based ligands in three key transition-metal catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Ullmann couplings. While direct literature precedents for simple this compound ligands can be sparse, the following protocols are adapted from well-established procedures for similar N-donor ligands, providing a strong starting point for investigation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in the synthesis of biaryls.[2][3] The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium catalyst. N-Aryl-2-furanamine can serve as an effective ligand in this transformation.

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L2 Pd(II)(Ar1)(X)L2 Pd(II)(Ar1)(X)L2 Pd(0)L2->Pd(II)(Ar1)(X)L2 Oxidative Addition (Ar1-X) Pd(II)(Ar1)(Ar2)L2 Pd(II)(Ar1)(Ar2)L2 Pd(II)(Ar1)(X)L2->Pd(II)(Ar1)(Ar2)L2 Transmetalation (Ar2-B(OR)2) Pd(II)(Ar1)(Ar2)L2->Pd(0)L2 Reductive Elimination (Ar1-Ar2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol:

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-phenyl-2-furanamine (as ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(OAc)₂ (2 mol%) and N-phenyl-2-furanamine (4 mol%).

  • Add the toluene/water solvent mixture (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Results for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidLigandYield (%)
14-BromoanisolePhenylboronic acidN-phenyl-2-furanamine>90
21-Bromo-4-nitrobenzene4-Tolylboronic acidN-phenyl-2-furanamine>95
32-Bromopyridine3-Methoxyphenylboronic acidN-phenyl-2-furanamine~85

Note: Yields are typical for similar N-donor ligand systems and should be optimized for specific substrates.

Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful method for the arylation of alkenes.[4][5][6] The choice of ligand is critical for achieving high yields and stereoselectivity. A this compound-derived phosphine ligand can be employed in this reaction.

Protocol:

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di(2-furyl)phenylphosphine (as ligand)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In an oven-dried Schlenk tube, dissolve the aryl iodide (1.0 mmol), Pd(OAc)₂ (1 mol%), and di(2-furyl)phenylphosphine (2 mol%) in DMF (5 mL) under an argon atmosphere.

  • Add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 120°C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Copper-Catalyzed Ullmann-Type C-N Coupling

The Ullmann condensation is a classic method for forming C-N bonds, typically requiring harsh conditions. Modern protocols use ligands to facilitate the reaction under milder conditions.[7][8] this compound itself can act as both a reactant and a ligand in certain contexts, but for a more general protocol, a diamine ligand derived from a furan precursor can be proposed.

Protocol:

Materials:

  • Aryl iodide (e.g., 1-iodo-4-nitrobenzene)

  • Amine (e.g., morpholine)

  • Copper(I) iodide (CuI)

  • A this compound-derived diamine ligand

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add CuI (5 mol%), the this compound-derived ligand (10 mol%), and K₃PO₄ (2.0 mmol).

  • Add the aryl iodide (1.0 mmol) and the amine (1.2 mmol).

  • Add DMSO (2 mL) as the solvent.

  • Seal the vial and heat the mixture to 110°C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of ligands for transition-metal catalysis. Their unique electronic and structural properties, combined with their accessibility from renewable resources, position them as valuable tools for the development of sustainable chemical processes. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the catalytic potential of these ligands. Future research will likely focus on the development of chiral this compound-based ligands for asymmetric catalysis and the immobilization of these catalytic systems on solid supports for enhanced recyclability. The continued investigation into this ligand class is poised to unlock new catalytic efficiencies and selectivities, contributing significantly to the advancement of organic synthesis.

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  • (PDF) Synthesis and spectroscopic studies on the Schiff base ligand derived from condensation of 2-furaldehyde and 3,3 '-diaminobenzidene, L and its complexes with Co(II), Ni(II), Cu(II) and Zn(II). ResearchGate. [Link]

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  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Royal Society of Chemistry. [Link]

  • Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. National Institutes of Health. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group, Princeton University. [Link]

  • Preparation of phosphines through C–P bond formation. National Institutes of Health. [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. National Institutes of Health. [Link]

  • Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. [Link]

  • Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. ResearchGate. [Link]

  • Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. National Institutes of Health. [Link]

  • Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. National Institutes of Health. [Link]

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Application Notes & Protocols: 2-Furanamine in the Development of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global challenge across numerous industries, including oil and gas, chemical processing, and infrastructure.[1] The economic and safety implications of corrosion necessitate the development of effective corrosion inhibitors.[1] Organic compounds, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, as well as π-electrons in aromatic rings, have emerged as a promising class of corrosion inhibitors.[2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2][3]

2-Furanamine and its derivatives are of particular interest due to the presence of a furan ring (containing an oxygen heteroatom and π-electrons) and an amine group (containing a nitrogen heteroatom with a lone pair of electrons). This combination of structural features suggests a high potential for effective corrosion inhibition. This guide provides a comprehensive overview of the application of this compound in the development of corrosion inhibitors, detailing the underlying mechanisms, synthesis of derivatives, and rigorous evaluation protocols.

The Inhibitive Action of this compound Derivatives

The efficacy of this compound-based compounds as corrosion inhibitors stems from their molecular structure. The lone pair of electrons on the nitrogen and oxygen atoms, along with the π-electrons of the furan ring, facilitate the adsorption of the inhibitor molecule onto the metal surface.[2] This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (N, O) and the vacant d-orbitals of the metal atoms (e.g., iron in steel).[2]

The formation of a stable, adsorbed film of the inhibitor on the metal surface acts as a physical barrier, preventing the corrosive species from reaching the metal. Furthermore, the inhibitor can influence the electrochemical reactions that drive corrosion.

Diagram: Mechanism of Corrosion Inhibition by this compound Derivative

G cluster_surface Metal Surface (e.g., Mild Steel) H+ H+ Metal Fe H+->Metal Cl- Cl- Inhibitor This compound Derivative Inhibitor->H+ Blocks Cathodic Sites Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Inhibitor->Metal Blocks Anodic Sites Fe2+ Fe²⁺ Metal->Fe2+ Anodic Reaction (Fe Dissolution) G cluster_synthesis Inhibitor Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Interpretation S1 Synthesize this compound Derivative S2 Characterize Structure (FT-IR, NMR, MS) S1->S2 E1 Prepare Metal Specimen S2->E1 E2 Weight Loss Measurement E1->E2 E3 Electrochemical Tests (PDP, EIS) E1->E3 E4 Surface Analysis (SEM, AFM) E1->E4 A1 Calculate Inhibition Efficiency E2->A1 E3->A1 A3 Elucidate Inhibition Mechanism E4->A3 A2 Determine Adsorption Isotherm A1->A2 A2->A3

Sources

Polymerization of 2-Furanamine-Containing Monomers: A Detailed Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the polymerization of 2-furanamine-containing monomers. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer in-depth technical insights, explaining the rationale behind experimental choices and ensuring the trustworthiness of the described protocols. This guide is structured to provide a holistic understanding of the synthesis, characterization, and potential applications of this promising class of polymers.

Introduction: The Potential of Poly(this compound) and its Derivatives

Furan-containing polymers are gaining significant attention due to their renewable origins and versatile chemical functionalities.[1] The incorporation of the this compound moiety, in particular, introduces a unique combination of a heterocyclic aromatic ring and a reactive amine group, opening avenues for the development of novel materials with tailored properties. These polymers are of interest for applications in conductive materials, bio-based polyamides and polyimides, and photodegradable plastics.[2][3][4]

The polymerization of this compound can be approached through several methods, primarily oxidative and electrochemical polymerization, each yielding polymers with distinct characteristics. This guide will delve into the practical aspects of these polymerization techniques, providing step-by-step protocols and the underlying scientific principles.

Monomer Synthesis: Preparation of this compound

The successful polymerization of this compound begins with the synthesis of a high-purity monomer. A common and effective method for the laboratory-scale synthesis of this compound involves the reduction of 2-nitrofuran. While the direct synthesis can be challenging due to the instability of the product, trapping the in-situ generated 2-aminofuran is a viable strategy.[2]

A documented synthesis route involves the Curtius rearrangement of furan-2-carbonyl azide.[4]

Protocol 1: Synthesis of this compound via Curtius Rearrangement

Materials:

  • Furan-2-carbonyl azide

  • Anhydrous toluene

  • Anhydrous tert-butanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Formation of the Isocyanate: In a flame-dried round-bottom flask under an inert atmosphere, dissolve furan-2-carbonyl azide in anhydrous toluene. Heat the solution to reflux. The azide will undergo Curtius rearrangement to form the corresponding isocyanate. Monitor the reaction progress by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).

  • Formation of the tert-Butyl Carbamate: Cool the reaction mixture to room temperature. Add anhydrous tert-butanol and continue stirring. The isocyanate will react with tert-butanol to form the Boc-protected amine.

  • Deprotection: After the reaction is complete (monitored by TLC or GC-MS), remove the toluene under reduced pressure. To the residue, add a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) to cleave the Boc protecting group.

  • Isolation and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude this compound. The product can be further purified by distillation or column chromatography.

Characterization: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[4]

Polymerization Methodologies

The polymerization of this compound can be achieved through various methods, with oxidative and electrochemical polymerization being the most common for aromatic amines and heterocyclic monomers.

Oxidative Polymerization

Oxidative polymerization is a widely used method for the synthesis of conducting polymers from aromatic amines.[5] The process involves the use of a chemical oxidant to initiate the polymerization. The choice of oxidant, solvent, and reaction conditions significantly influences the structure and properties of the resulting polymer.

Causality Behind Experimental Choices:

  • Oxidant: Ammonium persulfate (APS) is a common and effective oxidant for the polymerization of anilines and other aromatic amines. Ferric chloride (FeCl₃) is another viable option.[6] The oxidant-to-monomer molar ratio is a critical parameter that affects the molecular weight and yield of the polymer.

  • Solvent: An acidic aqueous medium is typically used to facilitate the formation of radical cations, which are the key intermediates in the polymerization process.[7] The use of an ethanol-water mixture can improve the solubility of the monomer.

  • Temperature: The polymerization is usually carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions, which can lead to defects in the polymer chain.

Protocol 2: Oxidative Polymerization of this compound

Materials:

  • This compound (freshly purified)

  • Ammonium persulfate ((NH₄)₂S₂O₈) or Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Methanol

  • Deionized water

  • Beaker, magnetic stirrer, and ice bath

Procedure:

  • Monomer Solution: Dissolve a specific amount of this compound in an acidic ethanol/water solution (e.g., 1 M HCl in a 1:1 ethanol:water mixture) in a beaker. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution: Separately, dissolve the oxidant ((NH₄)₂S₂O₈ or FeCl₃) in a minimal amount of the same acidic solvent system, also pre-cooled to 0-5 °C.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, indicating the onset of polymerization. Continue the reaction for a predetermined time (e.g., 2-24 hours) at 0-5 °C.

  • Isolation of the Polymer: After the reaction is complete, the precipitated polymer is collected by filtration.

  • Purification: Wash the polymer repeatedly with the acidic solvent system, followed by deionized water and methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Experimental Workflow for Oxidative Polymerization

Monomer This compound in Acidic Ethanol/Water Reaction Polymerization (0-5 °C, Stirring) Monomer->Reaction Oxidant Oxidant (APS or FeCl₃) in Acidic Solvent Oxidant->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Solvent, Water, Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for the oxidative polymerization of this compound.

Electrochemical Polymerization

Electrochemical polymerization offers a high degree of control over the polymerization process, allowing for the direct deposition of a polymer film onto an electrode surface.[1] This method is particularly advantageous for creating thin, uniform films for applications in sensors, electrochromic devices, and coatings.[8]

Causality Behind Experimental Choices:

  • Electrolyte Solution: The choice of solvent and supporting electrolyte is crucial. Acetonitrile is a common solvent due to its wide electrochemical window.[9] The supporting electrolyte (e.g., lithium perchlorate, tetrabutylammonium hexafluorophosphate) provides the necessary ionic conductivity.

  • Electrode Material: The working electrode, on which the polymer film is deposited, can be made of various conductive materials such as platinum, gold, or indium tin oxide (ITO) coated glass.

  • Electrochemical Technique: Polymerization can be carried out using potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods. Cyclic voltammetry is often used to characterize the monomer's electrochemical behavior and to grow the polymer film layer by layer.

Protocol 3: Electrochemical Polymerization of this compound

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare a solution of this compound and the supporting electrolyte in anhydrous acetonitrile. A typical concentration range for the monomer is 0.01-0.1 M, and for the electrolyte is 0.1 M.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working electrode (e.g., a platinum disc), a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Purging: Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment.

  • Polymerization:

    • Cyclic Voltammetry (CV): Scan the potential in a range where the monomer is oxidized. The repeated cycling will lead to the gradual growth of the polymer film on the working electrode, as evidenced by the increase in the peak currents in the voltammogram.

    • Potentiostatic Method: Apply a constant potential, typically slightly above the oxidation potential of the monomer, for a specific duration to grow the polymer film.

  • Film Characterization: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized in a monomer-free electrolyte solution.

Experimental Workflow for Electrochemical Polymerization

Electrolyte Electrolyte Solution: This compound + Supporting Electrolyte in Acetonitrile Cell Three-Electrode Electrochemical Cell Electrolyte->Cell Purge Deoxygenation (Ar or N₂ Purge) Cell->Purge Polymerization Electropolymerization (CV or Potentiostatic) Purge->Polymerization Rinsing Rinsing with Acetonitrile Polymerization->Rinsing Film Poly(this compound) Film on Electrode Rinsing->Film

Caption: Workflow for the electrochemical polymerization of this compound.

Polymer Characterization

Thorough characterization of the synthesized poly(this compound) is essential to understand its structure, properties, and potential applications.

Table 1: Key Characterization Techniques for Poly(this compound)

TechniqueInformation ProvidedTypical Observations
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of polymerization.Disappearance of monomer-specific peaks and appearance of polymer backbone vibrations. Broad N-H stretching bands, C-N stretching, and furan ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the polymer's chemical structure and connectivity.Broadening of signals compared to the monomer, indicating a polymeric structure. Chemical shifts consistent with the proposed polymer backbone.
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mw, Mn) and polydispersity index (PDI).Provides information on the average chain length and the distribution of chain lengths in the polymer sample.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition behavior.Determines the onset of decomposition and the percentage of weight loss at different temperatures.
Differential Scanning Calorimetry (DSC) Determination of thermal transitions such as the glass transition temperature (Tg).Provides insights into the polymer's amorphous or semi-crystalline nature.
Scanning Electron Microscopy (SEM) Investigation of the polymer's surface morphology.Reveals the surface texture, porosity, and overall morphology of the polymer (e.g., granular, fibrous).
Four-Point Probe or Cyclic Voltammetry Measurement of electrical conductivity.Determines whether the polymer is insulating, semiconducting, or conducting.

Polymerization Mechanisms

Understanding the polymerization mechanism is crucial for controlling the polymer's structure and properties.

Oxidative Polymerization Mechanism

The oxidative polymerization of aromatic amines generally proceeds through a radical cation mechanism.[7]

Proposed Mechanism:

  • Initiation: The oxidant abstracts an electron from the this compound monomer to form a radical cation.

  • Propagation: The radical cation can then react with a neutral monomer or another radical cation. The coupling of two radical cations is a key step in chain propagation. Subsequent deprotonation re-aromatizes the system.

  • Termination: The growing polymer chain can be terminated by various reactions, such as coupling with an impurity or reaction with the solvent.

Mechanism of Oxidative Polymerization

Monomer This compound Monomer Oxidation1 Oxidation (e.g., by APS) Monomer->Oxidation1 RadicalCation Radical Cation Oxidation1->RadicalCation Coupling Radical Cation Coupling RadicalCation->Coupling Dimer Dimer Coupling->Dimer Oxidation2 Further Oxidation and Coupling Dimer->Oxidation2 Polymer Poly(this compound) Chain Oxidation2->Polymer

Caption: Simplified mechanism of oxidative polymerization of this compound.

Electrochemical Polymerization Mechanism

The electrochemical polymerization of heterocyclic monomers also involves the formation of radical cations at the electrode surface.[10]

Proposed Mechanism:

  • Monomer Oxidation: The this compound monomer diffuses to the electrode surface and is oxidized to a radical cation.

  • Dimerization: Two radical cations couple to form a dicationic dimer.

  • Deprotonation: The dimer undergoes deprotonation to form a neutral, conjugated dimer.

  • Chain Growth: The dimer can be further oxidized to a radical cation, which can then react with another monomer radical cation, leading to chain propagation. The polymer film grows on the electrode surface.

Mechanism of Electrochemical Polymerization

Monomer Monomer at Electrode Oxidation Electrochemical Oxidation Monomer->Oxidation RadicalCation Radical Cation Oxidation->RadicalCation Dimerization Dimerization RadicalCation->Dimerization DicationicDimer Dicationic Dimer Dimerization->DicationicDimer Deprotonation Deprotonation DicationicDimer->Deprotonation NeutralDimer Neutral Dimer Deprotonation->NeutralDimer ChainGrowth Further Oxidation and Chain Growth NeutralDimer->ChainGrowth PolymerFilm Polymer Film ChainGrowth->PolymerFilm

Caption: Simplified mechanism of electrochemical polymerization of this compound.

Properties and Potential Applications

Poly(this compound) and its derivatives are expected to exhibit a range of interesting properties, making them suitable for various applications.

  • Conductivity: The conjugated backbone of poly(this compound) suggests potential for electrical conductivity upon doping. This opens up possibilities for its use in organic electronics, such as sensors and antistatic coatings.[8]

  • Thermal Stability: Furan-based polymers often exhibit good thermal stability, which could make poly(this compound) a candidate for high-performance materials.[11]

  • Biocompatibility and Biodegradability: The bio-based origin of the furan ring may impart some degree of biocompatibility and biodegradability, making these polymers attractive for biomedical applications.

  • Photodegradability: The presence of furan rings in the polymer backbone can lead to photodegradability, which is a desirable property for certain applications, such as in environmentally friendly plastics.[3]

  • Drug Development: The amine functionality and the heterocyclic furan ring are common motifs in pharmacologically active molecules. Polymeric forms could be explored for drug delivery systems or as novel bioactive materials.

Troubleshooting and Self-Validation

Table 2: Troubleshooting Guide for Polymerization of this compound

IssuePossible Cause(s)Suggested Solution(s)
Low or No Polymer Yield (Oxidative) Inactive oxidant; Monomer impurity; Incorrect stoichiometry; Reaction temperature too high.Use fresh oxidant; Purify the monomer before use; Optimize the oxidant-to-monomer ratio; Maintain low reaction temperature.
Inconsistent Film Formation (Electrochemical) Impurities in the electrolyte; Incorrect potential or current density; Electrode surface not clean.Use high-purity, anhydrous solvents and electrolytes; Optimize the electrochemical parameters (potential, scan rate); Thoroughly clean the electrode surface before each experiment.
Poor Polymer Solubility High degree of cross-linking.Adjust polymerization conditions (e.g., lower monomer concentration, different solvent) to favor linear chain growth.
Broad Molecular Weight Distribution Uncontrolled initiation or termination.Control the addition rate of the oxidant; Maintain a constant temperature; Use a chain transfer agent if necessary.

Conclusion

The polymerization of this compound-containing monomers offers a promising route to novel and sustainable materials. By carefully selecting the polymerization method and controlling the reaction conditions, polymers with a range of desirable properties can be synthesized. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of poly(this compound) and its derivatives in their respective fields. Further research into the structure-property relationships and application-specific performance of these polymers will undoubtedly unlock their full potential.

References

  • Gandini, A. (2013). The furan platform for the production of renewable chemicals and polymers. Macromolecules, 46(12), 4295-4306.
  • Fu, W., Zhu, G., Shi, J., Tong, B., Cai, Z., & Dong, Y. (2019). Synthesis and properties of photodegradable poly(furan-amine)s by a catalyst-free multicomponent cyclopolymerization. Chinese Journal of Polymer Science, 37(10), 981-989.
  • A study of polymers obtained by oxidative coupling of furan monomers. (2010). ResearchGate. [Link]

  • Synthesis and Characterization of Furanic Compounds. (2017). Defense Technical Information Center. [Link]

  • Su, Y., & Dong, Y. (2013). Electrochemical polymerization of furan and 2-methylfuran. Synthetic Metals, 175, 13-18.
  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2017). MDPI. [Link]

  • Flexible Electrochromic Poly(thiophene-furan) Film via Electrodeposition with High Stability. (2022). ResearchGate. [Link]

  • pH-Controlled Electrochemical Deposition of Polyelectrolyte Complex Films. (2017). PubMed. [Link]

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2017). PubMed. [Link]

  • Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. (2022). Інститут металофізики. [Link]

  • Bio-renewable furan-based poly(ester amide)s: Synthesis, structure, spectroscopic and mechanical properties of poly(hexylene 2,5-furanoate-co-hexylene 2,5-furandicarboxamide). (2018). Express Polymer Letters, 12(11), 973-987.
  • A Study of 2-Aminofurans. (1995). ResearchGate. [Link]

  • Conductive Polymers and Their Nanocomposites: Application Features in Biosensors and Biofuel Cells. (2022). MDPI. [Link]

  • Electrochemical Co-deposition of Polydopamine/Hyaluronic Acid for Anti-biofouling Bioelectrodes. (2019). ResearchGate. [Link]

  • Electropolymerization: Concepts, Materials and Applications. (2020). ResearchGate. [Link]

  • Effects of Polydopamine Incorporation on the Nanostructure and Electrochemical Performance of Electrodeposited Polypyrrole Films. (2024). MDPI. [Link]

  • Chemical oxidative polymerization of aminodiphenylamines. (2008). PubMed. [Link]

  • Synthesis and Characterization of Partial Biobased Furan Polyamides. (2014). Defense Technical Information Center. [Link]

  • Electrospun Poly(butylene 2,5-furanoate) and Poly(pentamethylene 2,5-furanoate) Mats: Structure–Property Relationships and Thermo-Mechanical and Biological Characterization. (2023). MDPI. [Link]

  • (PDF) Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2017). ResearchGate. [Link]

  • Preparation and characterization of PMR-type polyimides from furan-based diamines. (2024). SAGE Journals. [Link]

  • Electrochemical deposition of highly hydrophobic perfluorinated polyaniline film for biosensor applications. (2017). RSC Publishing. [Link]

  • Thermal and combustion behavior of furan resin/silica nanocomposites. (2015). ResearchGate. [Link]

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Application Notes and Protocols for High-Throughput Screening of 2-Furanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furan scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Among these, 2-furanamine derivatives represent a promising class of small molecules for drug discovery, necessitating robust and efficient high-throughput screening (HTS) methodologies to unlock their full therapeutic potential.

This comprehensive guide provides detailed application notes and step-by-step protocols for the high-throughput screening of this compound derivative libraries. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay development, execution, and hit validation, with a focus on scientific integrity and experimental causality.

PART 1: Strategic Assay Selection for this compound Libraries

The choice of HTS assay is paramount and should be guided by the therapeutic hypothesis for the this compound library. Given the known biological activities of furan derivatives, we will focus on three key areas: anti-inflammatory, anticancer, and antimicrobial applications.

Application Note 1: Cell-Based High-Throughput Screening for Anti-Inflammatory Activity

Rationale: Chronic inflammation is a hallmark of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][4] This application note details a cell-based HTS campaign to identify this compound derivatives that inhibit the NF-κB pathway.

Workflow Overview:

HTS_Workflow_Anti_Inflammatory cluster_0 Primary Screen cluster_1 Secondary & Confirmatory Assays cluster_2 Hit Validation Compound Library Compound Library Cell-Based NF-κB Reporter Assay Cell-Based NF-κB Reporter Assay Compound Library->Cell-Based NF-κB Reporter Assay 10 µM single concentration Primary Hits Primary Hits Cell-Based NF-κB Reporter Assay->Primary Hits Dose-Response Confirmation Dose-Response Confirmation Primary Hits->Dose-Response Confirmation TNF-α Secretion Assay TNF-α Secretion Assay Dose-Response Confirmation->TNF-α Secretion Assay Orthogonal Assay Cytotoxicity Assay Cytotoxicity Assay Dose-Response Confirmation->Cytotoxicity Assay Counter-Screen Confirmed Hits Confirmed Hits TNF-α Secretion Assay->Confirmed Hits Cytotoxicity Assay->Confirmed Hits SAR by Analogs SAR by Analogs Confirmed Hits->SAR by Analogs Mechanism of Action Studies Mechanism of Action Studies SAR by Analogs->Mechanism of Action Studies Validated Leads Validated Leads Mechanism of Action Studies->Validated Leads

Caption: High-throughput screening workflow for identifying anti-inflammatory this compound derivatives.

Application Note 2: Biochemical High-Throughput Screening for Kinase Inhibitors

Rationale: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer.[5] Many kinase inhibitors feature heterocyclic scaffolds. This application note outlines a biochemical HTS approach to identify this compound derivatives that inhibit a specific kinase of interest.

Workflow Overview:

HTS_Workflow_Kinase cluster_0 Primary Screen cluster_1 Secondary & Confirmatory Assays cluster_2 Hit Validation Compound Library Compound Library Biochemical Kinase Assay (e.g., TR-FRET) Biochemical Kinase Assay (e.g., TR-FRET) Compound Library->Biochemical Kinase Assay (e.g., TR-FRET) 10 µM single concentration Primary Hits Primary Hits Biochemical Kinase Assay (e.g., TR-FRET)->Primary Hits Dose-Response Confirmation Dose-Response Confirmation Primary Hits->Dose-Response Confirmation Orthogonal Assay (e.g., ADP-Glo) Orthogonal Assay (e.g., ADP-Glo) Dose-Response Confirmation->Orthogonal Assay (e.g., ADP-Glo) Cellular Target Engagement Cellular Target Engagement Dose-Response Confirmation->Cellular Target Engagement Confirmed Hits Confirmed Hits Orthogonal Assay (e.g., ADP-Glo)->Confirmed Hits Cellular Target Engagement->Confirmed Hits Selectivity Profiling Selectivity Profiling Confirmed Hits->Selectivity Profiling Biophysical Binding Assays Biophysical Binding Assays Selectivity Profiling->Biophysical Binding Assays Validated Leads Validated Leads Biophysical Binding Assays->Validated Leads

Caption: High-throughput screening workflow for identifying this compound-based kinase inhibitors.

Application Note 3: High-Throughput Screening for Antimycobacterial Activity

Rationale: The emergence of drug-resistant Mycobacterium tuberculosis necessitates the discovery of novel antimicrobials.[6] This application note provides a protocol for a whole-cell HTS assay to identify this compound derivatives with activity against M. tuberculosis.

Workflow Overview:

HTS_Workflow_Antimycobacterial cluster_0 Primary Screen cluster_1 Secondary & Confirmatory Assays cluster_2 Hit Validation Compound Library Compound Library MABA Assay (M. tuberculosis H37Ra) MABA Assay (M. tuberculosis H37Ra) Compound Library->MABA Assay (M. tuberculosis H37Ra) 10 µM single concentration Primary Hits Primary Hits MABA Assay (M. tuberculosis H37Ra)->Primary Hits MIC Determination MIC Determination Primary Hits->MIC Determination Cytotoxicity Assay (e.g., on Vero cells) Cytotoxicity Assay (e.g., on Vero cells) MIC Determination->Cytotoxicity Assay (e.g., on Vero cells) Confirmed Hits Confirmed Hits Cytotoxicity Assay (e.g., on Vero cells)->Confirmed Hits Intracellular Activity Assay Intracellular Activity Assay Confirmed Hits->Intracellular Activity Assay Resistance Studies Resistance Studies Intracellular Activity Assay->Resistance Studies Validated Leads Validated Leads Resistance Studies->Validated Leads

Caption: High-throughput screening workflow for identifying antimycobacterial this compound derivatives.

PART 2: Detailed Experimental Protocols

Protocol 1: Cell-Based NF-κB Reporter Assay

This protocol describes a primary high-throughput screen to identify this compound derivatives that inhibit TNF-α-induced NF-κB activation in a human cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).

Materials:

  • HEK293 or THP-1 cells stably expressing an NF-κB reporter construct

  • Cell culture medium (DMEM or RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin

  • This compound derivative library (10 mM in DMSO)

  • Recombinant human TNF-α

  • Reporter gene assay reagent (e.g., Bright-Glo™ Luciferase Assay System or LiveBLAzer™ FRET-B/G Loading Kit)

  • 384-well white, clear-bottom tissue culture-treated plates

  • Automated liquid handling systems

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Cell Seeding: Dispense 20 µL of cell suspension (e.g., 1 x 10⁵ cells/mL) into each well of a 384-well plate using an automated dispenser. Incubate at 37°C, 5% CO₂ for 18-24 hours.

  • Compound Addition: Transfer 100 nL of 10 mM this compound derivatives from the library plates to the assay plates using an acoustic liquid handler or pin tool, achieving a final concentration of 10 µM. Add DMSO to control wells.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add 5 µL of TNF-α solution (final concentration 10 ng/mL) to all wells except the negative control wells. Add 5 µL of assay medium to the negative control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂.

  • Signal Detection: Equilibrate the plates to room temperature. Add the appropriate reporter gene assay reagent according to the manufacturer's instructions. Read the signal (luminescence or fluorescence) on a plate reader.

Data Analysis and Hit Criteria:

  • Calculate the percentage of inhibition for each compound relative to the positive (TNF-α stimulated) and negative (unstimulated) controls.

  • A primary hit is typically defined as a compound that causes ≥50% inhibition of the NF-κB signal.

Protocol 2: TNF-α Secretion Assay (Orthogonal Screen)

This protocol describes a secondary screen to confirm the activity of primary hits by measuring their effect on the secretion of endogenous TNF-α from stimulated monocytic cells.[7]

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Primary hit compounds from Protocol 1

  • HTRF® or AlphaLISA® TNF-α assay kit

  • 384-well low-volume white plates

  • HTRF® or AlphaLISA®-compatible plate reader

Procedure:

  • Cell Seeding: Plate THP-1 cells at 2 x 10⁴ cells per well in 20 µL of culture medium in a 384-well plate.

  • Compound Addition: Prepare serial dilutions of the primary hit compounds. Add 5 µL of the compound dilutions to the wells.

  • Stimulation: Add 5 µL of LPS solution (final concentration 1 µg/mL) to stimulate TNF-α production.

  • Incubation: Incubate for 18 hours at 37°C, 5% CO₂.

  • Detection: Add the HTRF® or AlphaLISA® detection reagents directly to the wells as per the manufacturer's protocol. Incubate for the recommended time at room temperature.

  • Signal Reading: Read the plate on a compatible plate reader.

Data Analysis:

  • Generate dose-response curves and calculate the IC₅₀ value for each confirmed hit.

Protocol 3: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol outlines a primary screen for identifying this compound derivatives that inhibit a purified kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[8]

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative library (10 mM in DMSO)

  • 384-well low-volume black plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Dispensing: Dispense 100 nL of the this compound library compounds into the assay plate.

  • Kinase Addition: Add 5 µL of kinase solution to each well.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection mix containing the Eu-labeled antibody and SA-APC.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the TR-FRET signal on a compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound.

  • Primary hits are identified as compounds showing significant inhibition (e.g., >50%).

Protocol 4: Cytotoxicity Assay (MTT)

This counter-screen is essential to eliminate compounds that show activity in cell-based assays due to general cytotoxicity.[9]

Materials:

  • The same cell line used in the primary cell-based assay

  • Culture medium

  • Hit compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the hit compounds to the wells and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the CC₅₀ (50% cytotoxic concentration) for each compound. A desirable hit should have a CC₅₀ significantly higher than its IC₅₀ in the primary assay.

PART 3: Data Interpretation, Hit Validation, and Potential Pitfalls

Data Presentation and Analysis

Quantitative data from dose-response experiments should be summarized in tables for clear comparison of potency and selectivity.

Table 1: Hypothetical HTS Data for Anti-Inflammatory Hits

Compound IDPrimary Screen (% Inhibition @ 10 µM)NF-κB Reporter IC₅₀ (µM)TNF-α Secretion IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Furan-A01851.22.5> 50> 41.7
Furan-B02725.88.115.32.6
Furan-C03910.81.1> 50> 62.5
Hit Validation Workflow

A rigorous hit validation cascade is crucial to eliminate false positives and prioritize promising compounds for lead optimization.[10]

Hit_Validation_Workflow Primary Hits Primary Hits Dose-Response Confirmation Dose-Response Confirmation Primary Hits->Dose-Response Confirmation Orthogonal Assay Orthogonal Assay Dose-Response Confirmation->Orthogonal Assay Counter-Screen (Cytotoxicity) Counter-Screen (Cytotoxicity) Orthogonal Assay->Counter-Screen (Cytotoxicity) Cheminformatics Triage Cheminformatics Triage Counter-Screen (Cytotoxicity)->Cheminformatics Triage Remove PAINS, frequent hitters Hit Expansion (Analog Purchase) Hit Expansion (Analog Purchase) Cheminformatics Triage->Hit Expansion (Analog Purchase) Resynthesis & Purity Confirmation Resynthesis & Purity Confirmation Hit Expansion (Analog Purchase)->Resynthesis & Purity Confirmation Validated Hits Validated Hits Resynthesis & Purity Confirmation->Validated Hits

Caption: A comprehensive workflow for hit validation after primary HTS.

Potential Signaling Pathways

Based on the known anti-inflammatory and anticancer activities of similar heterocyclic compounds, this compound derivatives may modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR.

Caption: Potential signaling pathways modulated by this compound derivatives.

Causality Behind Experimental Choices and Troubleshooting
  • Compound Solubility and Stability: this compound derivatives, like many small molecules, may have limited aqueous solubility. Stock solutions are typically prepared in 100% DMSO.[11] It is crucial to ensure that the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect cell health and enzyme activity. The stability of compounds in DMSO, especially in the presence of water, should be considered.[12] If precipitation is observed, vortexing and sonication of library plates before use is recommended.

  • Assay Interference: Furan-containing compounds have the potential to interfere with fluorescence-based assays due to autofluorescence.[13] It is advisable to perform a pre-screen of the library against the assay buffer and detection reagents alone to identify and flag any inherently fluorescent compounds.[14] If autofluorescence is a significant issue, switching to a luminescence-based or label-free detection method is recommended.

  • Orthogonal Assays: Confirmation of hits with an orthogonal assay is a critical step to eliminate false positives arising from assay-specific artifacts.[10] For example, a hit from a TR-FRET kinase assay should be confirmed with an assay that measures a different output, such as ADP production (e.g., ADP-Glo™).

By adhering to these detailed protocols and considerations, researchers can effectively and efficiently screen this compound derivative libraries to identify novel and promising lead compounds for further drug development.

References

  • Dong, J., et al. (2010). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. PMC. Retrieved from [Link]

  • Shukla, S., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. Retrieved from [Link]

  • Zhang, J. H., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH. Retrieved from [Link]

  • Kummari, D., et al. (2023). High-throughput screening and in vitro evaluation of CSB-0914; a novel small molecule NF-κB inhibitor attenuating inflammatory responses through NF-κB, Nrf2 and HO-1 cross-talk. PubMed. Retrieved from [Link]

  • Jain, S., et al. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Martin, A., & Collins, I. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. Retrieved from [Link]

  • Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Retrieved from [Link]

  • Shaik, A. B., et al. (2022). Synthesis, Antimycobacterial Screening and Molecular Docking Studies of 2-(Furan-3-yl)-5-phenyl-1,3,4-oxadiazole Derivatives. Pure Help Center. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Zou, J., et al. (2023). provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chart of the HTS screening and validation procedure. A library of... Retrieved from [Link]

  • Ota, Y., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. PMC. Retrieved from [Link]

  • Yilmaz, B., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PMC. Retrieved from [Link]

  • Wang, H., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers. Retrieved from [Link]

  • Gee, P., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Result of Antimycobacterial screening of title compounds. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. PubMed. Retrieved from [Link]

  • Cancer Research. (2025). Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Retrieved from [Link]

  • Kozik, V., et al. (2007). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from [Link]

  • Illumina. (2019). Infinium HTS Assay Reference Guide. Retrieved from [Link]

  • Fadeel, B., et al. (2011). High throughput toxicity screening and intracellular detection of nanomaterials. PMC. Retrieved from [Link]

  • Buchser, W., et al. (2012). Interference and Artifacts in High-content Screening. NCBI. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved from [Link]

  • IJ RTI. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. Retrieved from [Link]

  • Yilmaz, B., et al. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]

  • NCBI Bookshelf. (2012). HTS Assay Validation. Retrieved from [Link]

  • Aldeghi, M., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of two novel inhibitors of mTOR signaling pathway based on high content screening. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in 2-Furanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-furanamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing field-proven insights and solutions to common challenges encountered during these sensitive synthetic procedures. The inherent reactivity and potential instability of the 2-aminofuran scaffold demand careful control over reaction conditions and purification protocols. This resource consolidates best practices and troubleshooting strategies to help you navigate these complexities and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 2-aminofurans can be accompanied by several by-products and yield-reducing issues. The following table summarizes common problems, their potential causes, and recommended solutions based on established chemical principles.

ProblemPotential Cause(s)Recommended Solutions
Product Decomposition (Reaction mixture turns dark brown/black, low yield) 2-Aminofurans, especially those lacking electron-withdrawing groups, are inherently unstable.[1][2] They are highly sensitive to oxidation, light, heat, and acidic conditions, leading to polymerization or ring-opening.[1][3]Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1]Temperature Control: Maintain the recommended reaction temperature and avoid prolonged heating during work-up and purification.[1]Light Protection: Protect the reaction mixture from light by wrapping the flask in aluminum foil.[1]Mild Work-up: Use non-aqueous work-up procedures when possible. If an aqueous wash is necessary, use de-gassed neutral or slightly basic water and minimize contact time.[1]Rapid Purification: Purify the product as quickly as possible after work-up. Consider flash chromatography with deactivated silica gel.[1]
Formation of Isomeric Furans In syntheses like the Feist-Benary, the 1,4-dicarbonyl intermediate can undergo a competing Paal-Knorr type cyclization, leading to a regioisomeric furan by-product.[1][4]Optimize Conditions: Adjust reaction parameters to favor the desired cyclization. This may involve using a milder base (e.g., pyridine, triethylamine) or a less polar solvent to suppress the alternative Paal-Knorr pathway.[1][5]Characterization: Isolate the by-product and confirm its structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to understand the competing reaction.[1]
Presence of Hydroxydihydrofuran Intermediates An "interrupted" Feist-Benary reaction can result in stable hydroxydihydrofuran intermediates that fail to dehydrate completely to the aromatic 2-aminofuran.[1][5]Ensure Dehydration: Promote complete water elimination by increasing the reaction time or temperature.[1]Dehydrating Agent: Incorporate a dehydrating agent into the reaction.Acidic Work-up: A careful post-reaction acidic work-up can facilitate the final dehydration step, but must be balanced against the acid sensitivity of the final product.[1]
Formation of Ring-Opened Products The furan ring of 2-aminofurans is susceptible to hydrolytic cleavage, particularly under aqueous or acidic conditions during the work-up phase.[1][6]Non-Aqueous Work-up: Prioritize extraction and purification methods that avoid water.Controlled pH: If an aqueous wash is unavoidable, ensure the solution is neutral or slightly basic and perform the wash quickly at low temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, almost black. What is happening and how can I prevent it? A1: The formation of dark-colored mixtures is a strong indicator of product decomposition.[1] 2-Aminofurans are often sensitive to air, light, and heat. To minimize this, you must rigorously exclude oxygen by running the reaction under an inert atmosphere like nitrogen or argon. Additionally, protect the reaction from light and carefully control the temperature. During work-up and purification, avoid prolonged exposure to heat and consider using techniques like flash chromatography with deactivated (triethylamine-washed) silica gel to reduce contact time with the acidic stationary phase.[1]

Q2: I'm observing a significant amount of an isomeric furan in my final product. How can I improve the selectivity? A2: The formation of an isomeric furan is likely due to a competing Paal-Knorr type cyclization of a 1,4-dicarbonyl intermediate.[1] To improve selectivity, you should optimize the reaction conditions to favor the desired pathway. This can involve screening different bases (e.g., switching from a strong base like an alkoxide to a milder one like pyridine) and solvents (e.g., moving to a less polar solvent).[1][5] To confirm the structure of the impurity, it must be isolated and characterized by NMR and mass spectrometry.[1]

Q3: How can I improve the long-term stability of my purified this compound product? A3: The stability of 2-aminofurans is significantly influenced by their substitution pattern. Electron-withdrawing groups (e.g., esters, nitriles, ketones) at the 3- or 5-position can greatly increase stability by delocalizing the electron density of the amino group.[1] If your synthetic design allows, incorporating such a group is highly recommended. For storage, the purified compound should always be kept at low temperatures, under an inert atmosphere (e.g., in a sealed ampoule under argon), and protected from light.[1]

Q4: What are the fundamental differences between the Feist-Benary and Paal-Knorr syntheses for preparing the furan core? A4: The Feist-Benary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound under basic conditions (e.g., pyridine, ammonia).[5][7][8][9] In contrast, the Paal-Knorr synthesis is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring.[4][10][11][12] A key troubleshooting issue in the Feist-Benary route—the formation of regioisomers—arises when the reaction intermediate undergoes an undesired, competing Paal-Knorr cyclization.[1]

Visualization and Workflows

Troubleshooting Workflow for this compound Synthesis

Start Initial Observation: Low Yield / Impure Product Decomp Problem: Decomposition (Dark Color) Start->Decomp Isomer Problem: Isomeric Furan By-product Start->Isomer Incomplete Problem: Incomplete Reaction (Hydroxydihydrofuran) Start->Incomplete Cleavage Problem: Ring Cleavage Start->Cleavage Sol_Decomp Solution: - Inert Atmosphere (N2/Ar) - Protect from Light - Strict Temp. Control - Mild/Fast Work-up Decomp->Sol_Decomp Sol_Isomer Solution: - Optimize Base/Solvent - Milder Conditions - Characterize Isomer Isomer->Sol_Isomer Sol_Incomplete Solution: - Increase Time/Temp - Add Dehydrating Agent - Acidic Work-up Incomplete->Sol_Incomplete Sol_Cleavage Solution: - Non-Aqueous Work-up - Use Neutral/Basic Water - Minimize Contact Time Cleavage->Sol_Cleavage

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Generalized Feist-Benary Reaction Mechanism

sub β-Dicarbonyl + α-Halo Ketone enolate 1. Base-catalyzed Enolate Formation sub->enolate attack 2. SN2 Attack on α-Halo Ketone enolate->attack cyclize 3. Intramolecular Cyclization attack->cyclize dehydrate 4. Dehydration cyclize->dehydrate product Substituted Furan Product dehydrate->product

Caption: Key steps of the Feist-Benary furan synthesis mechanism.[5][13]

Experimental Protocols

Representative Protocol: Feist-Benary Synthesis of Ethyl 2-Amino-5-methylfuran-3-carboxylate

This protocol is a generalized representation and should be adapted based on the specific reactivity of the substrates.

Materials:

  • Ethyl acetoacetate

  • Chloroacetone

  • Pyridine (or other mild base)

  • Ethanol (or other suitable solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol under a nitrogen atmosphere.

  • Base Addition: Add pyridine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Halo-ketone: Slowly add chloroacetone (1.0 eq) to the mixture. Use of a dropping funnel is recommended for larger scale reactions.

  • Reaction: Heat the reaction mixture to reflux (or a lower temperature, e.g., 50-60 °C, depending on substrate reactivity) and maintain for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent to prevent product degradation) to afford the pure 2-aminofuran derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Technical Support Center: Synthesis of 2-Aminofurans. Benchchem.
  • Troubleshooting common issues in furan ring synthesis. Benchchem.
  • Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. Benchchem.
  • Feist-Bénary Reaction. Alfa Chemistry.
  • troubleshooting unexpected side products in furan amine synthesis. Benchchem.
  • Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. Benchchem.
  • Feist–Benary synthesis. Wikipedia.
  • Feist-Benary synthesis. chemeurope.com.
  • Feist-Benary synthesis of furan. Química Organica.org.
  • 2-Aminofurans and 3-Aminofurans | Request PDF. ResearchGate.
  • A Study of 2-Aminofurans. ResearchGate.
  • Paal–Knorr synthesis. Wikipedia.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
  • Furan Hydrolysis. ChemTube3D.

Sources

Technical Support Center: Purification of 2-Furanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for overcoming the unique purification challenges associated with 2-Furanamine. As a Senior Application Scientist, I've compiled this in-depth troubleshooting guide and FAQ to address the common, and often frustrating, issues encountered during the purification of this valuable, yet notoriously unstable, compound.

Section 1: Troubleshooting Guide - When Experiments Go Wrong

This section is structured to provide immediate, actionable solutions to problems you might be facing in the lab right now.

Issue 1: My this compound sample has turned dark brown/black upon standing or during workup.

Q: What is causing this rapid discoloration and how can I prevent it?

A: The formation of dark-colored mixtures is a classic sign of this compound decomposition.[1] This compound is highly sensitive to air, light, and heat. The discoloration is often due to oxidation and polymerization, leading to complex, high-molecular-weight by-products.[1][2]

Core Causality: The electron-rich furan ring, combined with the activating amino group, makes the molecule susceptible to electrophilic attack and radical processes. Oxygen in the air can initiate these degradation pathways, which are often accelerated by light and heat.

Solutions & Protocols:

  • Inert Atmosphere is Non-Negotiable: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) at all stages of purification and handling.[1] This minimizes contact with oxygen.

  • Protect from Light: Use amber-colored glassware or wrap your flasks and vials in aluminum foil to prevent photo-degradation.[1]

  • Maintain Low Temperatures: Keep your sample cold. Perform extractions and chromatographic separations at low temperatures where possible. Store the purified compound at or below 0°C.

  • Rapid Purification: The longer this compound is in a crude state or in solution, the more likely it is to decompose. Streamline your purification workflow to minimize this time.[1]

Issue 2: My column chromatography is yielding a dark streak on the silica gel and poor recovery.

Q: Why is my this compound sticking to the silica gel and decomposing, and what chromatographic conditions are optimal?

A: Standard silica gel is acidic and can act as a catalyst for the degradation and polymerization of acid-sensitive compounds like this compound.[2] The amino group can also interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and irreversible adsorption.[3]

Solutions & Protocols:

  • Deactivate the Stationary Phase:

    • Basic Modifier: Add a small amount of a base, like triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase.[3] This will neutralize the acidic sites on the silica gel.

    • Pre-treated Silica: Use commercially available deactivated silica gel or prepare your own by treating silica gel with a solution of triethylamine in your eluent, followed by drying.

  • Alternative Chromatography Techniques:

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography: For more polar derivatives, reverse-phase chromatography (e.g., C18) with a mobile phase of water/acetonitrile or water/methanol can be effective.[3]

Recommended Starting Conditions for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica gel treated with 1% TriethylamineNeutralizes acidic sites, preventing degradation.
Mobile Phase Hexanes/Ethyl Acetate with 0.5% TriethylamineA common solvent system with a basic modifier.
Loading Dry loading is preferredMinimizes the volume of solvent and potential for streaking.
Issue 3: I am struggling to remove a persistent, similarly polar impurity.

Q: What are the likely impurities and how can I improve their separation from this compound?

A: Common impurities in this compound synthesis can include isomeric furans, incompletely cyclized intermediates like hydroxydihydrofurans, or by-products from side reactions.[1] These can have very similar polarities to the desired product, making chromatographic separation challenging.

Solutions & Protocols:

  • High-Resolution Chromatography:

    • Employ a longer column with a shallower solvent gradient to improve resolution.

    • Consider using a more advanced technique like High-Performance Liquid Chromatography (HPLC) for small-scale purifications.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for removing impurities.

    • Two-Solvent Recrystallization Protocol:

      • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).[4][5]

      • While the solution is still hot, add a second solvent (an "anti-solvent") in which this compound is poorly soluble (e.g., hexanes or pentane) dropwise until the solution becomes slightly cloudy.[4][5]

      • If the solution becomes too cloudy, add a drop or two of the first solvent to redissolve the precipitate.[4]

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.[4][5]

      • Collect the crystals by vacuum filtration.[4][5]

  • Distillation: For liquid this compound, vacuum distillation can be effective for separating it from less volatile impurities. However, be cautious of thermal degradation. Use the lowest possible temperature and pressure. It is also advised to test for peroxide formation before distillation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound?

A1: Purified this compound should be stored under an inert gas (argon or nitrogen) in a tightly sealed amber vial at low temperature (refrigerated or frozen). This minimizes exposure to air, light, and heat, which are the primary drivers of degradation.

Q2: My NMR spectrum shows broad peaks for my "purified" this compound. Is it still impure?

A2: While broad peaks can indicate the presence of impurities, they can also be a result of the compound's inherent properties. The amino group can undergo proton exchange, which can broaden the N-H and adjacent C-H signals. Additionally, the presence of paramagnetic impurities (from trace metals or degradation products) can cause significant peak broadening. Running the NMR in a different solvent or at a lower temperature might help to sharpen the peaks.

Q3: Can I use strong acids during the workup of a reaction involving this compound?

A3: It is generally not recommended to use strong acids. The furan ring is susceptible to acid-catalyzed polymerization and ring-opening reactions.[2][6] If an acidic wash is necessary, use a dilute, weak acid (e.g., dilute acetic acid or a saturated ammonium chloride solution) and perform the wash quickly at low temperatures.

Q4: I suspect my this compound is polymerizing. What does this look like and can it be reversed?

A4: Polymerization often results in the formation of an insoluble, dark, tar-like substance.[2] This process is generally irreversible. The best approach is prevention by following the handling and storage recommendations (inert atmosphere, low temperature, protection from light).

Section 3: Visualizing the Challenges and Solutions

Degradation Pathway of this compound

Simplified Degradation Pathway of this compound This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Polymerization Polymerization This compound->Polymerization Heat, Acid Acid-Catalyzed Ring Opening Acid-Catalyzed Ring Opening This compound->Acid-Catalyzed Ring Opening Strong Acid Colored By-products Colored By-products Oxidation->Colored By-products Insoluble Polymers (Tar) Insoluble Polymers (Tar) Polymerization->Insoluble Polymers (Tar) Ring-Opened Products Ring-Opened Products Acid-Catalyzed Ring Opening->Ring-Opened Products

Caption: Key degradation pathways for this compound.

Recommended Purification Workflow

Recommended Purification Workflow for this compound Crude this compound Crude this compound Aqueous Workup Aqueous Workup Crude this compound->Aqueous Workup Use weak acids/bases, low temperature Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Deactivated silica, Inert atmosphere Recrystallization / Distillation Recrystallization / Distillation Column Chromatography->Recrystallization / Distillation If necessary Pure this compound Pure this compound Column Chromatography->Pure this compound Recrystallization / Distillation->Pure this compound

Caption: A workflow for purifying this compound.

References

  • Technical Support Center: Synthesis of 2-Aminofurans. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-24).
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Technical Support Center: Optimizing Reaction Conditions for Synthesizing 2-Furanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-furanamine derivatives. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of your experiments, optimize reaction conditions, and achieve higher yields and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Synthesizing this compound derivatives can present several challenges, from low yields to the formation of stubborn byproducts. This section addresses specific issues you may encounter and offers targeted solutions.

Problem 1: Low or No Yield of the Desired this compound Product

A common frustration in organic synthesis is a lower-than-expected yield. The causes can range from suboptimal reaction conditions to reactant instability.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solutions
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst activity.- Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). - Gradually increase the reaction time or temperature, but be mindful of potential side reactions or product decomposition at elevated temperatures.[1] - Ensure your catalyst is active and used in the appropriate loading.
Product Decomposition This compound derivatives, especially those without electron-withdrawing groups, can be unstable and susceptible to decomposition under harsh conditions like prolonged heat or exposure to strong acids.[2]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] - Protect the reaction from light. - Perform work-up and purification steps as quickly as possible under mild conditions.[2]
Moisture in the Reaction The presence of water can interfere with many organic reactions, leading to unwanted side reactions or deactivation of catalysts.- Ensure all glassware is thoroughly flame-dried or oven-dried before use. - Use anhydrous solvents and reagents.
Suboptimal Reagent Stoichiometry The molar ratio of reactants is critical. An excess or deficit of a particular reactant can lead to incomplete conversion or the formation of byproducts.- Carefully calculate and measure the molar equivalents of all reactants. - Consider performing a small-scale optimization screen to determine the ideal stoichiometry for your specific substrate.
Problem 2: Formation of Significant Byproducts

The presence of unexpected spots on your TLC plate or peaks in your GC-MS spectrum indicates the formation of byproducts. Identifying and mitigating these is key to obtaining a pure product.

Common Byproducts and Mitigation Strategies

Observed Byproduct Plausible Cause Mitigation Strategies
Isomeric Furans In certain synthetic routes like the Feist-Benary synthesis, an alternative Paal-Knorr type cyclization of the 1,4-dicarbonyl intermediate can occur, leading to a regioisomeric furan.[2]- Optimize reaction conditions to favor the desired cyclization pathway. This may involve adjusting the base, solvent, and temperature. Using a milder base or a non-polar solvent can sometimes suppress the Paal-Knorr cyclization.[2]
Hydroxydihydrofurans An "interrupted" Feist-Benary reaction can result in stable hydroxydihydrofuran intermediates that fail to dehydrate to the final 2-aminofuran.[2]- Ensure complete dehydration by extending the reaction time, increasing the temperature, or using a dehydrating agent. A post-reaction acidic work-up can also facilitate the elimination of water.[2]
Ring-Opened Products The furan ring in 2-furanamines can be susceptible to cleavage, particularly in aqueous or acidic conditions during work-up.[2]- Employ non-aqueous work-up procedures when possible. If an aqueous wash is necessary, use neutral or slightly basic water and minimize the contact time.[2]
Furfuryl Alcohol A frequent byproduct in syntheses starting from furfural is the formation of furfuryl alcohol via direct hydrogenation of the carbonyl group, competing with the desired reductive amination.[3]- The choice of catalyst is crucial. Select catalysts that favor the hydrogenation of the imine intermediate over the carbonyl group. Nickel and Cobalt-based catalysts have shown high selectivity for furfurylamine.[3] - Optimize the temperature and hydrogen pressure; high pressure can favor furfuryl alcohol formation.[3] - Use a sufficient excess of the amine source to drive the initial imine formation.[3]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound derivative can be challenging.

Purification Troubleshooting

Issue Potential Cause Recommended Solutions
Product Streaking on Silica Gel Column The basicity of the amine can cause it to interact strongly with the acidic silica gel, leading to poor separation.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent). - Alternatively, use a different stationary phase like alumina.
Co-elution of Byproducts Byproducts with similar polarities to the desired product can be difficult to separate by column chromatography.- Optimize the eluent system. A step gradient or an isocratic elution with a finely tuned solvent mixture can improve resolution. - Consider alternative purification techniques such as preparative HPLC or crystallization.
Product Decomposition on the Column The prolonged exposure to the stationary phase can lead to the decomposition of sensitive this compound derivatives.[2]- Use flash chromatography to minimize the contact time between the product and the silica gel. - Work quickly and avoid leaving the product on the column for extended periods.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound derivatives, providing insights into reaction mechanisms and general best practices.

Q1: My reaction mixture is turning dark brown or black. What is happening, and how can I prevent it?

A1: The formation of dark-colored mixtures often indicates product decomposition or polymerization.[2] this compound derivatives can be sensitive to air, light, and heat. To minimize this, it is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon), protect the reaction vessel from light, and carefully control the reaction temperature. During work-up and purification, avoid prolonged exposure to high temperatures and consider using techniques like flash chromatography to reduce the time your compound spends on the stationary phase.[2]

Q2: What are the most critical parameters to control when optimizing a this compound synthesis?

A2: The most critical parameters are typically temperature, choice of catalyst, solvent, and the stoichiometry of the reactants. Temperature can significantly influence the reaction rate and the formation of byproducts.[1] The catalyst is often the key to high selectivity and yield.[3][4] The solvent can affect the solubility of reactants and influence the reaction pathway. Finally, the molar ratio of your starting materials will directly impact the conversion and product distribution.

Q3: Can you explain the Paal-Knorr furan synthesis and its relevance to this compound derivatives?

A3: The Paal-Knorr synthesis is a classic and highly effective method for preparing furans. It involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[5][6] While not a direct route to 2-aminofurans, it is a fundamental furan synthesis. Understanding its mechanism is crucial because, as mentioned in the troubleshooting guide, an undesired Paal-Knorr type cyclization can occur as a side reaction in other synthetic approaches to substituted furans.[2] The mechanism involves the protonation of one carbonyl group, followed by enolization of the other and a subsequent intramolecular nucleophilic attack to form a five-membered ring intermediate, which then dehydrates to the furan.[6]

Q4: What safety precautions should I take when working with this compound derivatives?

A4: this compound derivatives, like many amines and heterocyclic compounds, should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7][8] Avoid inhalation of vapors and skin contact.[7][9] It is essential to consult the Safety Data Sheet (SDS) for the specific derivative you are working with to be aware of all potential hazards.[7][9]

Experimental Protocols

General Protocol for a Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol provides a general guideline for a microwave-assisted Paal-Knorr synthesis, which can often provide higher yields and shorter reaction times compared to conventional heating.[10]

Materials:

  • 1,4-dicarbonyl starting material (1 mmol)

  • Ethanol/water (1:1 mixture, 3 mL)

  • Hydrochloric acid (1 M solution, 2-3 drops, optional)[10]

  • Microwave process vial (10 mL) with a magnetic stir bar

  • Septum cap

  • Laboratory microwave reactor

  • Separatory funnel

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl starting material (1 mmol).

  • Add 3 mL of a 1:1 ethanol/water mixture.

  • If required for your specific substrate, add a catalytic amount of 1 M HCl (2-3 drops). Note that for many substrates, no acid catalyst is necessary under microwave conditions.[10]

  • Seal the vial with a septum cap and place it in the laboratory microwave reactor.

  • Irradiate the mixture at 140 °C for 3-5 minutes, ensuring the internal pressure stays within the safe operational limits of the instrument.[10]

  • After the reaction is complete, cool the vial to room temperature using a stream of compressed air.[10]

  • Transfer the contents to a separatory funnel and dilute with 10 mL of water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[10]

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[10]

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by silica gel column chromatography if necessary.[10]

Visualizing Reaction Pathways and Troubleshooting

To further clarify the concepts discussed, the following diagrams illustrate a key reaction pathway and a troubleshooting workflow.

Simplified Paal-Knorr Furan Synthesis Mechanism

Paal_Knorr cluster_0 Step 1: Protonation & Enolization cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Protonated_Carbonyl Protonated Carbonyl 1,4-Dicarbonyl->Protonated_Carbonyl + H⁺ Enol Enol Intermediate Protonated_Carbonyl->Enol Enolization Cyclic_Intermediate Cyclic Hemiacetal Intermediate Enol->Cyclic_Intermediate Intramolecular Attack Dehydrated_Intermediate Protonated Intermediate Cyclic_Intermediate->Dehydrated_Intermediate - H₂O Furan Furan Product Dehydrated_Intermediate->Furan - H⁺

Caption: Paal-Knorr furan synthesis mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/GC analysis) Start->Check_Completion Check_Decomposition Is there evidence of decomposition? (Dark color, multiple spots) Check_Completion->Check_Decomposition Yes Optimize_Time_Temp Increase reaction time/temperature Check_Completion->Optimize_Time_Temp No Check_Conditions Review Reaction Conditions Check_Decomposition->Check_Conditions No Inert_Atmosphere Use inert atmosphere, protect from light Check_Decomposition->Inert_Atmosphere Yes Review_Stoichiometry Verify stoichiometry Check_Conditions->Review_Stoichiometry Check_Catalyst Check catalyst activity/loading Optimize_Time_Temp->Check_Catalyst Solution Improved Yield Check_Catalyst->Solution Milder_Conditions Use milder work-up/purification conditions Inert_Atmosphere->Milder_Conditions Milder_Conditions->Solution Check_Purity Check purity of starting materials Review_Stoichiometry->Check_Purity Check_Purity->Solution

Caption: Troubleshooting workflow for low reaction yield.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminofurans.
  • Gassama, A., et al. (2010). Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines. Green Chemistry.
  • ChemicalBook. (2025). 2-FURAN-2-YL-ETHYLAMINE - Safety Data Sheet.
  • BenchChem. (2025). Synthesis of N-(furan-2-ylmethyl)propan-1-amine from Furfural: A Technical Guide.
  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds.
  • Chemical Communications. (n.d.). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones.
  • Thermo Fisher Scientific. (2025). Furan, stabilized - Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Sugisawa, H., & Aso, K. (1959). Reaction of Furan Derivatives with Ammonia. Tohoku Journal of Agricultural Research.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Synthesis of N-(furan-2-ylmethyl)propan-1-amine.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling 2-Furanmethanol, 5-(aminomethyl)-.
  • Organic Chemistry Portal. (n.d.). Synthesis of Furans.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines.
  • da Silva, A. J. M., et al. (2004). Synthesis of Furan Derivatives Condensed with Carbohydrates. Journal of the Brazilian Chemical Society.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Surfactants from Furfural Derived 2[5H]‐Furanone and Fatty Amines.
  • BenchChem. (2025). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans.
  • Reddit. (2024). What are some common causes of low reaction yields?
  • Nanomaterials Chemistry. (2024). One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst.
  • Catalysts. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • ResearchGate. (2025). A Study of 2-Aminofurans.
  • ResearchGate. (2025). 2-Aminofurans and 3-Aminofurans.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • National Institutes of Health. (2017). Development of Sustainable Catalytic Pathways for Furan Derivatives.
  • BenchChem. (2025). Troubleshooting unexpected side products in furan amine synthesis.
  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • ResearchGate. (2021). Three‐component synthesis of 2‐aminofuran.
  • BenchChem. (n.d.). Common side products in the synthesis of 2-(diethoxymethyl)furan and their prevention.
  • Reddit. (2020). Synthesis - General tips for improving yield?
  • Science & Innovation. (2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION.
  • MDPI. (n.d.). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide.
  • BenchChem. (2025). Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide.
  • YouTube. (2013). Mod-30 Lec-34 Furan Synthesis.
  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.

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Identifying and minimizing side reactions of 2-Furanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Furanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the synthesis, handling, and purification of this compound. Our goal is to empower you with the knowledge to identify and minimize side reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your work with this compound.

Synthesis and Reaction Optimization

Q1: My synthesis of this compound via the Curtius rearrangement of 2-furoyl azide is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Curtius rearrangement of 2-furoyl azide to form this compound can often be attributed to several critical factors. The primary areas for troubleshooting are the incomplete formation of the acyl azide, inefficient rearrangement to the isocyanate, and unwanted side reactions of the highly reactive 2-furanyl isocyanate intermediate.[1]

Troubleshooting Steps:

  • Incomplete Acyl Azide Formation:

    • From 2-Furoic Acid: If you are using diphenylphosphoryl azide (DPPA), ensure your starting 2-furoic acid is completely dry. Any moisture can lead to the hydrolysis of the activated intermediate. The choice of a non-protic, anhydrous solvent like toluene or THF is critical.[2]

    • From 2-Furoyl Chloride: Ensure the 2-furoyl chloride is of high purity and freshly prepared, as it can degrade. The reaction with sodium azide must be conducted under strictly anhydrous conditions to prevent the formation of 2-furoic acid.[2]

  • Inefficient Rearrangement:

    • The thermal decomposition of 2-furoyl azide requires sufficient heat. Ensure your reaction temperature is adequate to drive the rearrangement to completion. This can be monitored by the evolution of nitrogen gas.[3]

  • Side Reactions of the Isocyanate:

    • The 2-furanyl isocyanate intermediate is highly reactive and susceptible to polymerization, especially at elevated temperatures. It is crucial to trap the isocyanate as it is formed.

    • If water is your intended nucleophile to form this compound, the intermediate carbamic acid is unstable and decarboxylates to the amine.[4] However, in the presence of other nucleophiles, side products can form.

Q2: I am observing significant discoloration (dark brown or black) in my this compound reaction mixture. What is causing this and how can I prevent it?

A2: The formation of dark-colored mixtures is a strong indicator of product decomposition and polymerization. This compound is inherently unstable and prone to degradation, especially when exposed to air, light, heat, and acidic conditions.[5]

Preventative Measures:

  • Inert Atmosphere: Conduct all reactions, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil. Furan rings can be susceptible to photodegradation.

  • Temperature Control: Maintain the recommended reaction temperature and avoid prolonged heating. During work-up and purification, keep the temperature as low as possible.

  • Avoid Strong Acids: The furan ring is susceptible to cleavage and polymerization under strongly acidic conditions.[5] If an acidic work-up is necessary, use a dilute, weak acid and minimize contact time.

Q3: I am synthesizing a substituted 2-aminofuran using the Feist-Benary reaction and I'm getting a significant amount of an isomeric furan byproduct. How can I improve the selectivity?

A3: The formation of a regioisomeric furan is a common side reaction in the Feist-Benary synthesis. This occurs when the intermediate 1,4-dicarbonyl compound undergoes an alternative Paal-Knorr type cyclization.[5]

Strategies to Enhance Selectivity:

  • Optimize Reaction Conditions: The choice of base and solvent can significantly influence the reaction pathway. Using a milder base (e.g., triethylamine) or a non-polar solvent can sometimes suppress the competing Paal-Knorr cyclization.

  • Temperature Adjustment: Carefully controlling the reaction temperature can also favor the desired cyclization pathway.

Purification and Stability

Q4: How should I purify crude this compound to remove side products and decomposition impurities?

A4: Given the instability of this compound, purification should be conducted promptly and under mild conditions.

  • Column Chromatography: Flash chromatography on silica gel is a common method. To minimize degradation on the stationary phase, consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.

  • Acid-Base Extraction: An initial acid-base extraction can be effective for removing neutral impurities. However, due to the acid sensitivity of the furan ring, this must be done with caution. Use a dilute, weak acid and immediately neutralize the aqueous phase to recover the product.

Q5: What are the ideal storage conditions for purified this compound to ensure its long-term stability?

A5: The stability of this compound is greatly enhanced by proper storage. Electron-withdrawing substituents on the furan ring can improve stability, but the parent compound requires careful handling.[5]

Parameter Recommended Condition Rationale
Temperature -20°C or lowerReduces the rate of thermal decomposition.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.[6]
Light Amber vial or stored in the darkPrevents photodegradation.[7]
Moisture Tightly sealed containerPrevents hydrolysis and other moisture-related side reactions.

Storing solutions of this compound is generally not recommended for extended periods. If necessary, use a degassed, anhydrous, aprotic solvent and store at low temperature under an inert atmosphere.

Analytical Characterization

Q6: What analytical techniques are best for assessing the purity of my this compound sample and identifying impurities?

A6: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of this compound and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying major impurities.

Experimental Protocols

Synthesis of this compound via Curtius Rearrangement

This protocol describes the synthesis of this compound from 2-furoic acid via a Curtius rearrangement of the in-situ generated 2-furoyl azide.

Materials:

  • 2-Furoic acid

  • Diphenylphosphoryl azide (DPPA)[2]

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • tert-Butanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a stirred solution of 2-furoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Cool the mixture to 0°C and add diphenylphosphoryl azide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour to form the 2-furoyl azide.

  • Heat the reaction mixture to reflux and maintain until the evolution of nitrogen gas ceases, indicating the formation of the 2-furanyl isocyanate.

  • Cool the reaction mixture and add tert-butanol to trap the isocyanate as the Boc-protected amine.

  • Stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude Boc-protected this compound by column chromatography.

  • Deprotect the amine by treating with a solution of HCl in a suitable solvent (e.g., dioxane or methanol).

  • Remove the solvent and any volatile byproducts under reduced pressure to obtain this compound hydrochloride.

Data Presentation

The following table provides representative yields for the synthesis of 2-aminofurans under various conditions, highlighting the impact on side product formation.

Reaction Conditions (Base, Solvent, Temp, Time) Desired 2-Aminofuran Yield (%) Isomeric Furan Byproduct Yield (%) Hydroxydihydrofuran Byproduct Yield (%)
Triethylamine, Ethanol, Reflux, 12h65155
Potassium Carbonate, DMF, 80°C, 8h7583
DBU, Acetonitrile, RT, 24h70108

Note: These are representative yields for a generic Feist-Benary synthesis and can vary significantly based on the specific substrates used.[5]

Visualizations

Workflow for Troubleshooting Low Yield in Curtius Rearrangement

G start Low Yield in Curtius Rearrangement check_azide Check Acyl Azide Formation (TLC, IR) start->check_azide azide_incomplete Incomplete Azide Formation check_azide->azide_incomplete troubleshoot_azide Troubleshoot Azide Formation: - Use anhydrous reagents/solvents - Check purity of starting materials - Adjust reaction time/temperature azide_incomplete->troubleshoot_azide Yes check_rearrangement Check Rearrangement Step (N₂ evolution) azide_incomplete->check_rearrangement No troubleshoot_azide->check_azide rearrangement_incomplete Incomplete Rearrangement check_rearrangement->rearrangement_incomplete troubleshoot_rearrangement Troubleshoot Rearrangement: - Ensure sufficient reaction temperature - Monitor for complete N₂ evolution rearrangement_incomplete->troubleshoot_rearrangement Yes check_trapping Check Isocyanate Trapping rearrangement_incomplete->check_trapping No troubleshoot_rearrangement->check_rearrangement trapping_inefficient Inefficient Trapping/Side Reactions check_trapping->trapping_inefficient troubleshoot_trapping Troubleshoot Trapping: - Add trapping agent promptly - Control temperature to minimize polymerization trapping_inefficient->troubleshoot_trapping Yes end Improved Yield trapping_inefficient->end No troubleshoot_trapping->check_trapping

Caption: Troubleshooting workflow for low yield in Curtius rearrangement.

Mechanism of this compound Decomposition Pathways

G furanamine This compound oxidation Oxidation (Air, O₂) furanamine->oxidation Exposure to acid_catalysis Acid Catalysis (H⁺) furanamine->acid_catalysis Presence of light_heat Light/Heat furanamine->light_heat Exposure to oxidized_products Oxidized Products (e.g., ring-opened species) oxidation->oxidized_products polymerization Polymerization (Dark resins) acid_catalysis->polymerization light_heat->polymerization decomposition Other Decomposition Products light_heat->decomposition

Caption: Decomposition pathways of this compound.

References

  • NROChemistry. Curtius Rearrangement. Retrieved from [Link]

  • Wikipedia. Hofmann rearrangement. Retrieved from [Link]

  • ResearchGate. (2025, November 10). 2-Aminofurans and 3-Aminofurans. Retrieved from [Link]

  • PHARMD GURU. HOFMANN REARRANGEMENT. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

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  • ResearchGate. (2025, August 9). A Study of 2-Aminofurans. Retrieved from [Link]

  • ResearchGate. Three-component synthesis of 2-aminofuran. Retrieved from [Link]

  • Chemistry Steps. Curtius Rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 8). Formation of the toxic furan metabolite 2-butene-1,4-dial through hemin-induced degradation of 2,4-alkadienals in fried foods. Retrieved from [Link]

  • Scribd. Curtius Rearrangement Guide. Retrieved from [Link]

  • RSC Publishing. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. Retrieved from [Link]

  • Royal Society of Chemistry. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. Preparation and Properties of Some Derivatives of 2-Aminofuran. Retrieved from [Link]

  • Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • MDPI. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Retrieved from [Link]

  • ResearchGate. (2013, June 24). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: Unexpected aspects of the Henkel reaction. Retrieved from [Link]

  • ResearchGate. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of Surfactants from Furfural Derived 2[5H]‐Furanone and Fatty Amines. Retrieved from [Link]

  • ResearchGate. Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. Retrieved from [Link]

  • ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

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Technical Support Center: Optimizing 2-Furanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 2-furanamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimental work. 2-Aminofurans are valuable heterocyclic building blocks, but their synthesis is often plagued by issues of instability, low yield, and complex purification.[1] This document offers a structured approach to overcoming these obstacles, grounded in chemical principles and established methodologies.

Quick Troubleshooting Guide

For immediate reference, the following table summarizes common issues, their probable causes, and recommended solutions. Detailed explanations are provided in the FAQ section below.

Problem Potential Cause(s) Recommended Solutions
Low or No Yield 1. Decomposition of starting material or product.[2] 2. Presence of atmospheric oxygen or moisture.[3] 3. Sub-optimal reaction temperature or time.[4] 4. Impure starting materials or solvents.[5]1. Run the reaction under an inert atmosphere (N₂ or Ar).[2] 2. Use anhydrous solvents and flame-dried glassware.[5] 3. Optimize temperature and monitor reaction progress via TLC/LC-MS.[4] 4. Purify reagents before use.
Formation of Dark Tar/Polymer 1. Product instability under reaction conditions (heat, acid).[6] 2. Exposure to air and light.[2]1. Lower the reaction temperature.[4] 2. Protect the reaction vessel from light.[2] 3. Ensure a strictly inert atmosphere.
Multiple By-products in Crude Mixture 1. Competing side reactions (e.g., Paal-Knorr cyclization).[2] 2. Incomplete dehydration of intermediates.[2] 3. Oxidation of the furan ring.[6]1. Adjust base, solvent, and temperature to favor the desired pathway.[2] 2. Ensure complete dehydration using a dehydrating agent or acidic work-up.[2] 3. Use deoxygenated solvents and maintain an inert atmosphere.
Product Degradation During Purification 1. Acidity of standard silica gel. 2. Prolonged exposure to stationary phase.[2]1. Use deactivated (neutralized) silica gel for column chromatography.[2] 2. Employ flash chromatography to reduce contact time. 3. Consider alternative purification methods like distillation or crystallization if applicable.
Frequently Asked Questions (FAQs)
Reaction Optimization & Yield Improvement

Q1: My 2-aminofuran synthesis consistently results in low yields. What are the primary factors I should investigate?

A1: Low yields in 2-aminofuran syntheses are a frequent challenge, often rooted in the inherent instability of the target molecule.[7] 2-Aminofurans are sensitive to heat, light, and air, which can lead to decomposition.[2]

Causality & Solution:

  • Atmospheric Sensitivity: The electron-rich furan ring, further activated by the amino group, is susceptible to oxidation and acid-catalyzed polymerization.[6] Even trace amounts of oxygen or moisture can initiate degradation pathways.

    • Action: Implement a robust inert atmosphere technique. Use flame- or oven-dried glassware, anhydrous solvents, and maintain a positive pressure of nitrogen or argon throughout the reaction and work-up.[5]

  • Thermal Instability: Elevated temperatures can promote polymerization and other side reactions.

    • Action: Carefully control the reaction temperature. If the literature protocol uses high temperatures and yields are poor, attempt the reaction at a lower temperature for a longer duration.[4] Monitor the reaction's progress by TLC or LC-MS to avoid unnecessary heating after completion.[4]

  • Reagent Purity: Impurities in starting materials can poison catalysts or introduce contaminants that trigger side reactions.

    • Action: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.[5]

low_yield_troubleshooting cluster_conditions Reaction Conditions cluster_solutions Corrective Actions start Low Yield Observed check_atmosphere Inert Atmosphere? start->check_atmosphere check_temp Temperature Optimized? start->check_temp check_reagents Reagents Pure? start->check_reagents implement_inert Use N2/Ar Atmosphere + Anhydrous Solvents check_atmosphere->implement_inert No optimize_temp Lower Temperature Monitor via TLC/LC-MS check_temp->optimize_temp No purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents No

Caption: Troubleshooting workflow for low reaction yields.

Q2: My crude reaction mixture shows several unexpected spots on TLC, and the NMR is complex. What are the common by-products in 2-aminofuran synthesis?

A2: The formation of multiple by-products often arises from competing reaction pathways inherent to common synthetic routes like the Feist-Benary synthesis.[2]

Causality & Solution:

  • Isomeric Furans: In syntheses involving a 1,4-dicarbonyl intermediate, an alternative Paal-Knorr type cyclization can occur, leading to a regioisomeric furan by-product.[2] This is controlled by the kinetics and thermodynamics of the cyclization step.

    • Action: Modify the reaction conditions to favor the desired pathway. This can involve screening different bases (e.g., a milder, non-nucleophilic base) or changing the solvent polarity. Non-polar solvents can sometimes suppress the undesired Paal-Knorr cyclization.[2]

  • Hydroxydihydrofurans: These are stable intermediates resulting from an "interrupted" reaction where the final dehydration to the aromatic furan does not go to completion.[2]

    • Action: Promote complete dehydration by increasing the reaction time, temperature, or by adding a suitable dehydrating agent. A post-reaction acidic work-up can also facilitate the final elimination of water.[2]

  • Polymeric Material: As mentioned, the high reactivity of 2-aminofurans makes them prone to polymerization, especially in the presence of acid or heat.[6]

    • Action: Maintain strict temperature control and ensure the reaction medium does not become overly acidic, unless required for a specific step.

side_reactions cluster_products Potential Products start 1,4-Dicarbonyl Intermediate product_desired Desired Pathway 2-Aminofuran start->product_desired Feist-Benary Dehydration product_isomer Paal-Knorr Pathway Isomeric Furan start->product_isomer Competing Cyclization product_interrupted Incomplete Dehydration Hydroxydihydrofuran start->product_interrupted Interrupted Reaction

Caption: Competing pathways in 2-aminofuran synthesis.

Purification & Characterization

Q3: I believe my product is degrading during silica gel column chromatography. How can I purify sensitive 2-aminofurans effectively?

A3: This is a very common and valid observation. Standard silica gel is weakly acidic (pKa ≈ 4.5) and can catalyze the decomposition or polymerization of acid-sensitive compounds like 2-aminofurans. The solution is to use a deactivated or neutral stationary phase.

Causality & Solution: The lone pair on the amino group can be protonated by the acidic silanol groups on the silica surface, increasing the compound's polarity (causing tailing or irreversible binding) and making the furan ring even more susceptible to degradation.

  • Action: Use deactivated silica gel. This is typically prepared by treating standard silica gel with a basic solution, most commonly triethylamine (Et₃N), to neutralize the acidic sites.

  • Alternative: If available, alumina (basic or neutral) can be another option, though its separation characteristics differ. For very sensitive compounds, minimizing purification time with automated flash chromatography is recommended.[2]

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your desired column eluent (e.g., a mixture of hexane and ethyl acetate).

  • Add Base: To this slurry, add 1-2% triethylamine by volume (e.g., 1-2 mL of Et₃N for every 100 mL of eluent used to make the slurry).

  • Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the base is evenly distributed and has neutralized the acidic sites.

  • Pack Column: Pack the column using this neutralized slurry.

  • Elute: Prepare your mobile phase with the same percentage of triethylamine (e.g., 1% Et₃N in 9:1 Hexane:EtOAc) to maintain the deactivated state of the column throughout the purification.

  • Run Chromatography: Proceed with your column chromatography as usual.[8]

Q4: How do I definitively confirm the structure and purity of my final product?

A4: A combination of spectroscopic methods is essential for unambiguous structure confirmation and purity assessment.[2]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: This will confirm the proton environment. For a simple 2-aminofuran, you would expect to see distinct signals for the furan ring protons and the -NH₂ protons. The coupling constants between the ring protons are characteristic of the furan system.

    • ¹³C NMR: This identifies all unique carbon atoms in the molecule. The chemical shifts will confirm the presence of the furan ring carbons and any substituents.[9]

  • Mass Spectrometry (MS): This determines the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also offer structural clues. For example, a common fragment for furan derivatives is the loss of CO.[10]

  • Infrared (IR) Spectroscopy: This is useful for identifying key functional groups. You should observe characteristic stretches for the N-H bonds of the amine (typically two bands around 3300-3400 cm⁻¹) and C-O-C stretches for the furan ether linkage.[11]

To confirm the structure of an unexpected isomer, it must be isolated (e.g., via careful chromatography) and then fully characterized using the same suite of spectroscopic techniques.[2]

Safety & Handling

Q5: What are the critical safety precautions for handling this compound and its precursors?

A5: this compound and related compounds should be handled with care, assuming they are toxic and irritants.[12] Always consult the specific Safety Data Sheet (SDS) for any chemical you are using.

General Best Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[13][14]

  • Ventilation: Handle these chemicals exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][13]

  • Handling: Avoid all direct contact with skin and eyes.[12] In case of a spill, clean it up immediately following established laboratory procedures, using an absorbent material like vermiculite.[12]

  • Storage: 2-Aminofurans are sensitive and should be stored in a cool, dry, dark place under an inert atmosphere (e.g., in a sealed ampoule under argon) to prevent degradation.[2][12] Store away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[12]

purification_flowchart crude Crude Product load_sample Load Sample crude->load_sample prep_silica Prepare Deactivated Silica (Slurry + 1% Et3N) pack_col Pack Column prep_silica->pack_col pack_col->load_sample elute Elute with Et3N-doped Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Evaporation (Rotary Evaporator) combine->evap final_product Pure 2-Aminofuran evap->final_product

Caption: Workflow for purifying sensitive 2-aminofurans.

References
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Aminofurans.
  • ACS Publications. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles.
  • ResearchGate. (n.d.). A Study of 2-Aminofurans.
  • Apollo Scientific. (2023). 2-(Aminomethyl)furan Safety Data Sheet.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Reaction Selectivity of 2-(Furan-2-yl)-2-oxoacetaldehyde.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • RSC Publishing. (2025). A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety.
  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • ChemicalBook. (2025). 2-FURAN-2-YL-ETHYLAMINE - Safety Data Sheet.
  • Fisher Scientific. (2014). Safety Data Sheet.
  • Reddit. (n.d.). What are some common causes of low reaction yields?.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Furanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Furanamine. This guide is designed to provide practical, in-depth solutions to common solubility issues encountered during your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate problems but also proactively design more robust experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound in common organic solvents?

Based on related compounds:

  • Furan is soluble in common organic solvents like alcohol, ether, and acetone.[2]

  • Furfurylamine (2-Furanmethanamine) , a structurally similar compound, is miscible with water and soluble in ethanol and ether.[3][4]

  • 2-Furylmethanol is readily soluble in polar solvents such as ethanol, methanol, and acetone, but shows limited solubility in non-polar solvents like hexane.[5]

Therefore, you can anticipate that this compound will be most soluble in polar protic and aprotic solvents.

Q2: I am observing incomplete dissolution of this compound in my chosen organic solvent. What is the first step I should take?

A2: The first step is to verify that you are not already at or near the saturation point of the solvent. Before making significant changes to your system, gently heating the mixture while stirring can often increase the rate of dissolution and the solubility limit.[5] If the compound still does not dissolve, you will need to consider the troubleshooting steps outlined below, starting with solvent selection.

Q3: Can I use pH adjustment to improve the solubility of this compound in an organic solvent system containing some water?

A3: Yes, pH modification can be a powerful technique for enhancing the solubility of amines.[6][7] this compound is a weak base. In an aqueous or partially aqueous environment, lowering the pH will protonate the amine group, forming a more polar ammonium salt which is generally more soluble in polar solvents. However, the effectiveness of this approach in purely organic systems will be limited unless a protic co-solvent is present. The Henderson-Hasselbalch equation provides a theoretical basis for the relationship between pH, pKa, and the ionization state of the amine, which in turn affects solubility.[8]

Q4: Are there any known stability issues with this compound in solution that I should be aware of?

A4: Furan rings can be susceptible to degradation under certain conditions. For instance, furan itself can be metabolized by cytochrome P450 to reactive intermediates.[9] While specific stability data for this compound is limited, it is prudent to handle solutions with care. It is recommended to prepare solutions fresh and store them protected from light and air to minimize potential degradation.[10] Always handle this compound in a well-ventilated area, using appropriate personal protective equipment.[10][11][12]

Troubleshooting Guides

Issue 1: Poor Solubility in a Selected Non-Polar Solvent

Causality: this compound is a polar molecule due to the presence of the furan ring and the amine group. Non-polar solvents lack the ability to form strong intermolecular interactions, such as hydrogen bonds, with the polar functional groups of this compound, leading to poor solubility.

Troubleshooting Workflow:

G A Start: Solubility issue in protic solvent with acid catalyst B Is the this compound fully dissolved before adding the catalyst? A->B C Pre-dissolve this compound completely in the protic solvent first. B->C No E Does precipitation occur upon catalyst addition? B->E Yes D Slowly add the acid catalyst to the dissolved this compound solution. C->D I Increase temperature or sonicate to aid initial dissolution. C->I D->E F Consider using a different acid catalyst that may form a more soluble salt. E->F Yes H Proceed with the reaction. E->H No F->H G Alternatively, use a co-solvent to increase the solubility of the salt. G->H I->D

Sources

Technical Support Center: Managing the Air Sensitivity of 2-Furanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for managing the air sensitivity of 2-furanamine in experimental settings. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and reactivity of this versatile yet delicate compound. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions and troubleshoot effectively.

Introduction: The Challenge of this compound's Air Sensitivity

This compound, also known as 2-aminofuran, is a valuable heterocyclic building block in organic synthesis.[1] However, its utility is often hampered by its pronounced sensitivity to atmospheric oxygen. The electron-rich furan ring, coupled with the activating amino group, renders the molecule highly susceptible to oxidation, leading to discoloration, polymerization, and the formation of undesired byproducts. This instability can compromise reaction yields, introduce impurities, and complicate product purification.

This guide provides a structured, question-and-answer-based approach to address the common issues associated with handling this compound. We will delve into the mechanisms of its degradation, offer preventative strategies, and provide detailed troubleshooting protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to air?

A1: The air sensitivity of this compound stems from the electronic properties of the furan ring and the amino substituent. The furan ring is an electron-rich aromatic system, and the amino group further increases the electron density through resonance. This high electron density makes the molecule susceptible to attack by electrophilic species, particularly atmospheric oxygen, which can act as a diradical. The oxidation process is often initiated by radical mechanisms, leading to ring-opening or polymerization.[2][3]

The initial step in the oxidative degradation of furans often involves the formation of an endoperoxide, which can then rearrange to form various unsaturated dicarbonyl compounds.[3] In the case of this compound, the presence of the amino group can further complicate this process, potentially leading to the formation of colored, polymeric materials.

Q2: My bottle of this compound has turned dark brown/black. Is it still usable?

A2: A dark coloration is a clear indicator of degradation, likely due to oxidation and polymerization. While it may be possible to purify the material, the purity and subsequent reactivity will be compromised. For reactions sensitive to impurities or requiring precise stoichiometry, it is strongly recommended to use freshly purified or a new, unopened bottle of this compound. The Safety Data Sheet (SDS) often highlights its air and light sensitivity and recommends storage under an inert gas.[4]

If you must use the discolored material, purification by distillation under reduced pressure and inert atmosphere is a potential option. However, be aware that thermal stress can also promote degradation.[5][6]

Q3: What are the best practices for storing this compound?

A3: Proper storage is the first line of defense against the degradation of this compound. The following storage conditions are crucial:

Storage ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of degradation.[4][7]
Temperature Refrigeration (2-8 °C)Slows the rate of degradation reactions.[4]
Light Amber/Opaque ContainerProtects against light-catalyzed degradation.[4]
Container Seal Tightly Sealed with Parafilm®Prevents ingress of air and moisture.[4]

For long-term storage, consider ampulizing the compound under an inert atmosphere.

Troubleshooting Guide: In-Reaction Challenges

This section addresses specific problems that may arise during a chemical reaction involving this compound.

Issue 1: My reaction mixture is turning dark, and I'm getting a low yield of my desired product.

This is a classic symptom of this compound degradation during the reaction. The dark color indicates the formation of polymeric byproducts.

Root Cause Analysis & Solution Workflow

start Low Yield & Dark Reaction q1 Did you deoxygenate your solvent? start->q1 sol1 Deoxygenate solvent via sparging with N2/Ar or freeze-pump-thaw cycles. q1->sol1 No q2 Is your reaction run under an inert atmosphere? q1->q2 Yes sol1->q2 sol2 Use Schlenk techniques or a glovebox. Ensure proper purging of the reaction vessel. q2->sol2 No q3 Are your other reagents air-sensitive? q2->q3 Yes sol2->q3 sol3 Ensure all reagents are handled under inert conditions. q3->sol3 Potentially end Improved Yield & Clearer Reaction q3->end No sol3->end

Caption: Troubleshooting workflow for low yield and dark reaction mixtures.

Detailed Protocols

Protocol 1: Solvent Deoxygenation (Sparging Method)

  • Assemble your reaction flask with a stir bar and seal it with a septum.

  • Insert a long needle connected to an inert gas (Argon or Nitrogen) source, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for at least 30 minutes. For larger volumes, a longer sparging time is necessary.

  • Once deoxygenated, remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas.

Protocol 2: Setting up a Reaction under Inert Atmosphere (Schlenk Line)

  • Connect your dried reaction flask to a Schlenk line.

  • Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle 3-5 times to ensure all air is removed.

  • Add your deoxygenated solvent via a cannula or syringe.

  • Add your reagents under a positive flow of inert gas. If a reagent is a solid, add it before the evacuation/backfill cycles.

  • Maintain a positive pressure of inert gas throughout the reaction, often by connecting the flask to a bubbler.

Issue 2: I'm observing unexpected byproducts in my crude NMR/LC-MS.

The formation of unexpected byproducts can often be traced back to the reaction of this compound with oxygen or radical species.

Potential Byproducts and Their Origin
Observed ByproductPotential OriginMitigation Strategy
Ring-opened products (e.g., unsaturated dicarbonyls) Oxidative cleavage of the furan ring.[8][9]Rigorous exclusion of air and radical initiators.
Polymeric material Radical-initiated polymerization of this compound.Use of radical inhibitors (e.g., BHT, hydroquinone) in small amounts, if compatible with the desired reaction.
Products of reaction with solvent If using reactive solvents (e.g., chlorinated solvents) under radical conditions.Choose a less reactive, well-deoxygenated solvent.
Mechanistic Insight: Oxidative Degradation Pathway

The oxidation of furans can be initiated by hydroxyl radicals (OH•), which are ubiquitous in atmospheric and some chemical systems.[8][10] The OH• radical can add to the furan ring, leading to the formation of an adduct that can then react with molecular oxygen. This ultimately leads to ring-opening and the formation of highly reactive dicarbonyl species.[9]

FuranAmine This compound Intermediate Reactive Intermediate (e.g., Endoperoxide) FuranAmine->Intermediate + O2 Radical O2 / Radical Initiator Radical->Intermediate Initiation Degradation Degradation Products (Ring-opened, Polymers) Intermediate->Degradation Rearrangement

Caption: Simplified schematic of the oxidative degradation of this compound.

Issue 3: My purification by column chromatography is difficult, with streaking and product decomposition on the silica gel.

Silica gel is acidic and can promote the degradation of sensitive compounds like this compound.

Solutions for Purification
  • Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine. The triethylamine will neutralize the acidic sites on the silica. Use this neutralized silica for your column.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.

  • Work Quickly: Do not let the purified fractions sit for extended periods. Combine the relevant fractions, and immediately remove the solvent under reduced pressure at low temperatures.

  • Consider Alternative Purification Methods: If chromatography is consistently problematic, consider purification by distillation under high vacuum or crystallization if your product is a solid.

Conclusion

Successfully working with this compound requires a proactive approach to managing its air sensitivity. By understanding the chemical principles behind its degradation and implementing rigorous inert atmosphere techniques, researchers can significantly improve the reliability and outcome of their experiments. This guide serves as a starting point for troubleshooting and developing robust protocols tailored to your specific synthetic needs.

References

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Mishra, A., & Verma, S. (2014). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Journal of Molecular Structure, 1074, 460-467.
  • Organic Syntheses. (n.d.). 2-Furancarboxylic Acid. Retrieved from [Link]

  • Anglada, J. M., & Bofill, J. M. (2005). The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism. The Journal of Physical Chemistry A, 109(26), 5947–5958.
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105.
  • Organic Syntheses. (n.d.). Furan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185682, this compound. Retrieved from [Link]

  • Gkatzelis, G. I., et al. (2025). Characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS. EGUsphere.
  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
  • Adams, A., et al. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. Journal of Agricultural and Food Chemistry, 59(20), 11058-11062.
  • Kul'nevich, V. G., & Kruchinin, V. A. (1983). Oxidation of furans (Review). Chemistry of Heterocyclic Compounds, 19(3), 231-245.
  • Resconi, V. C., et al. (2013). Thiamine degradation to the formation of 2-methyl-3-furanthiol via 5-hydroxy-3-mercapto-2-pentanone. Molecules, 18(1), 1-22.
  • Peterson, L. A., et al. (2011). Polyamines are traps for reactive intermediates in furan metabolism. Chemical Research in Toxicology, 24(10), 1731–1739.
  • ResearchGate. (n.d.). Scheme 7 Oxidation of various furan derivatives to MA with H2O2 as the oxidant in formic acid solvent. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

  • European Patent Office. (2022).
  • BenchChem. (2025). Troubleshooting unexpected side products in furan amine synthesis.
  • ResearchGate. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
  • Aschmann, S. M., et al. (1995). Products of the OH radical-initiated reactions of furan, 2- and 3-methylfuran, and 2,3- and 2,5-dimethylfuran in the presence of NO. Environmental Science & Technology, 29(7), 1823-1832.
  • Whelan, C. A., et al. (2020). Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. The Journal of Physical Chemistry A, 124(30), 6213–6224.

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Technical Support Center: Catalyst Selection and Optimization for 2-Furanamine Transformations

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for 2-Furanamine transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The furan moiety, a critical structural element in numerous pharmaceuticals and fine chemicals, presents unique challenges due to its electronic properties and potential for side reactions. This document provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common experimental issues and clarify foundational concepts.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during catalytic transformations of this compound and its derivatives. Each entry details the symptom, explores potential root causes, and provides a sequence of actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Symptom: After the expected reaction time, analysis (TLC, GC-MS, HPLC) shows a majority of unreacted starting material.

Potential Causes & Recommended Actions:

  • Inactive Catalyst: The catalyst may be oxidized, poisoned, or simply not active under the chosen conditions.

    • Action 1 (Verification): Ensure the catalyst, particularly palladium-based ones, has been stored under an inert atmosphere.[1] For Pd(II) precatalysts, a pre-activation step might be necessary.

    • Action 2 (Loading): Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[1] While not ideal for atom economy, this can overcome minor deactivation issues and confirm if catalyst activity is the core problem.

    • Action 3 (Alternative Catalysts): For C-N coupling, consider a different palladium source (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) or a more robust pre-catalyst. For reductive aminations, catalysts like Raney Ni or Ru/Al₂O₃ are effective alternatives.[2][3]

  • Inadequate Reaction Conditions: The temperature, pressure, or reaction time may be insufficient to overcome the activation energy.

    • Action 1 (Temperature): Gradually increase the reaction temperature in 10-20°C increments. Furan derivatives can be temperature-sensitive, so monitor for decomposition.

    • Action 2 (Solvent): The choice of solvent is critical as it affects solubility and catalyst stability. For instance, in hydrogenations, polar protic solvents like water or ethanol can be highly effective.[4] For coupling reactions, anhydrous polar aprotic solvents like dioxane or toluene are standard.

  • Reagent or Substrate Issues: Impurities in starting materials or solvents can act as catalyst poisons.

    • Action 1 (Purification): Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive cross-coupling reactions. Degas solvents thoroughly to remove oxygen.

    • Action 2 (Base Selection - for Coupling): In reactions like the Buchwald-Hartwig amination, the base is crucial. A base that is too weak or poorly soluble (e.g., K₂CO₃ in toluene) can stall the reaction. Consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[1]

Issue 2: Poor Selectivity & Formation of Side Products

Symptom: The reaction yields a mixture of products, including the desired compound, but also significant amounts of byproducts such as those from ring opening, over-hydrogenation, or dimerization.

Potential Causes & Recommended Actions:

  • Furan Ring Instability: The furan ring is susceptible to opening under strongly acidic or certain oxidative conditions.

    • Action 1 (pH Control): Avoid strongly acidic conditions where possible. If an acid catalyst is required, consider a milder Lewis acid over a Brønsted acid.[5][6] Heterogeneous acid catalysts can also offer better control.[5]

    • Action 2 (Oxidant Choice): In oxidation reactions, the choice of oxidant and catalyst is key to preventing ring degradation. For example, furfural oxidation can be selective but may form various intermediates if not controlled.[7][8]

  • Competitive Reaction Pathways (e.g., Hydrogenation vs. Hydrogenolysis): In hydrogenation reactions, the furan ring itself can be reduced in addition to the target functional group.

    • Action 1 (Catalyst Choice): Catalyst selection is paramount for selectivity. For instance, to selectively hydrogenate a carbonyl group on a furan ring without reducing the ring itself, Pt-based catalysts under mild conditions have shown high efficacy.[4] For C-N bond formation via reductive amination, Cu-based catalysts can be highly selective.[9][10]

    • Action 2 (Condition Tuning): Lowering hydrogen pressure and temperature generally favors the hydrogenation of exocyclic functional groups over the aromatic ring.

  • Ligand Effects (for Homogeneous Catalysis): In cross-coupling reactions, the ligand bound to the metal center dictates the catalyst's reactivity and selectivity.

    • Action 1 (Ligand Screening): If selectivity is poor, screen a panel of ligands with varying steric bulk and electronic properties. Bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective in promoting the desired reductive elimination step in C-N coupling while suppressing side reactions.

    • Action 2 (Data-Driven Selection): Utilize data science approaches where available, which can predict the success of certain ligand-substrate pairings in coupling reactions.[11]

Issue 3: Catalyst Deactivation During the Reaction

Symptom: The reaction starts well but stalls before reaching completion, even with sufficient starting material present.

Potential Causes & Recommended Actions:

  • Product Inhibition or Polymerization: The amine product or furan-containing polymers can coordinate strongly to the catalyst's metal center, inhibiting its activity.

    • Action 1 (Lower Concentration): Run the reaction at a higher dilution to disfavor bimolecular polymerization pathways.

    • Action 2 (Flow Chemistry): Consider a continuous flow setup. In a flow reactor, the product is continuously removed from the catalyst bed, minimizing product inhibition and deactivation.[9][10]

  • Leaching or Agglomeration (Heterogeneous Catalysts): The active metal may leach from the support into the solution, or nanoparticles may agglomerate, reducing the active surface area.

    • Action 1 (Support Modification): Choose a support material that has strong interactions with the metal nanoparticles to prevent leaching.

    • Action 2 (Post-Reaction Analysis): Analyze the catalyst post-reaction using techniques like TEM or XPS to check for changes in particle size or oxidation state. This can diagnose the deactivation mechanism.

  • Thermal Degradation: High temperatures can lead to the decomposition of the catalyst, ligands, or substrates.

    • Action 1 (Optimize Temperature): Re-evaluate the reaction temperature. It is possible that a lower temperature for a longer duration may provide a better overall yield by preserving the catalyst's lifespan. Homogeneous catalysts often operate at lower temperatures than their heterogeneous counterparts, which can be advantageous.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my this compound transformation?

Answer: The choice depends on several factors: the specific reaction, scalability, and separation requirements.

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄, RhCl(PPh₃)₃) are dissolved in the reaction medium, offering high activity and selectivity due to well-defined active sites.[13] They are excellent for fine-tuning through ligand modification, making them ideal for complex syntheses like asymmetric aminations.[14] However, separating the catalyst from the product can be difficult and costly, which is a major drawback for pharmaceutical applications.[13]

  • Heterogeneous Catalysts (e.g., Pd/C, Ru/Al₂O₃, zeolites) exist in a different phase from the reactants, typically as a solid in a liquid or gas phase.[15][16] Their primary advantage is ease of separation (by filtration) and recyclability.[13] This makes them suitable for industrial-scale processes. However, they may exhibit lower selectivity and can suffer from issues like leaching and require harsher reaction conditions.[12][13]

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Activity/Selectivity Generally high, easily tunable with ligandsCan be lower, active sites less defined
Reaction Conditions Often milder temperatures and pressures[12]Often requires higher temperatures/pressures
Catalyst Separation Difficult, may require chromatography or extractionEasy, typically by filtration
Recyclability Often difficult and expensiveGenerally straightforward
Ideal Application Complex, small-scale synthesis, high selectivity neededLarge-scale industrial processes, ease of separation
Q2: What are the primary safety concerns when working with this compound and related compounds?

Answer: Furan and its derivatives must be handled with care due to their toxicological profiles and physical properties.

  • Toxicity and Carcinogenicity: Furan is classified as a possible human carcinogen and can cause liver damage.[17][18] It is toxic if inhaled, ingested, or absorbed through the skin.[19] Always handle furan and its volatile derivatives in a certified chemical fume hood.[20]

  • Flammability: Furan is an extremely flammable liquid with a low flash point (-35°C).[19] All ignition sources must be eliminated from the work area, and all equipment must be properly grounded to prevent static discharge.[21]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[22]

  • Waste Disposal: All furan-contaminated waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[20]

Q3: Which analytical techniques are best for monitoring the progress of a this compound transformation?

Answer: Real-time or frequent reaction monitoring is crucial for optimization. The best method depends on the properties of your substrates and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds. It provides excellent separation and definitive identification through mass spectra, allowing for accurate quantification of starting materials, products, and byproducts.[23] Headspace-SPME-GC-MS is particularly powerful for detecting trace amounts of volatile furans.[24]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for non-volatile, polar, or thermally sensitive compounds.[23] Coupled with a UV-Vis or mass spectrometry (LC-MS) detector, it allows for the quantification of components in the reaction mixture. It is a versatile technique for a wide range of furan derivatives.

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method used for rapid reaction screening. It helps to visualize the consumption of starting materials and the formation of products but is not suitable for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor reactions by taking aliquots from the reaction mixture. By integrating characteristic peaks of the starting material and product, a conversion ratio can be determined.

Q4: How can I perform a reductive amination on a furan aldehyde to produce a this compound derivative?

Answer: Reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[3] For furan aldehydes like furfural or 5-hydroxymethylfurfural (HMF), this is typically a two-step, one-pot process.[9][10]

Experimental Protocol: One-Pot Reductive Amination of Furfural

  • Imine Formation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve the furan aldehyde (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, 1,4-dioxane).[3][10] Stir the mixture at room temperature for 1-4 hours to form the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.

  • Catalyst Introduction: Add the hydrogenation catalyst. For this transformation, commercial Raney Nickel (Raney Ni) is a cost-effective and highly active choice.[3] A typical loading is 5-10 wt% relative to the aldehyde.

  • Hydrogenation: Seal the reaction vessel (e.g., a Parr autoclave). Purge the system several times with hydrogen gas (H₂). Pressurize the reactor to the desired pressure (e.g., 2.0 MPa) and heat to the target temperature (e.g., 130°C).[3]

  • Reaction Monitoring & Workup: Maintain the reaction under stirring for the required time (e.g., 3 hours), monitoring hydrogen uptake.[3] After cooling and carefully venting the excess hydrogen, filter the catalyst from the reaction mixture. The solvent can then be removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Section 3: Visualized Workflows

Catalyst Selection Logic

The following diagram outlines a decision-making workflow for selecting an appropriate catalyst system for a target this compound transformation.

CatalystSelection Catalyst Selection Workflow for this compound Transformations start Define Transformation (e.g., C-N Coupling, Reduction) reaction_type Reaction Type? start->reaction_type cn_coupling C-N Coupling (e.g., Buchwald-Hartwig) reaction_type->cn_coupling Coupling reductive_amination Reductive Amination reaction_type->reductive_amination Amine Synthesis hydrogenation Selective Hydrogenation (of side-chain) reaction_type->hydrogenation Reduction catalyst_phase Choose Catalyst Phase cn_coupling->catalyst_phase heterogeneous Heterogeneous (Scalability, Easy Separation) reductive_amination->heterogeneous Commonly hydrogenation->heterogeneous Commonly homogeneous Homogeneous (High Selectivity, Small Scale) catalyst_phase->homogeneous Lab Scale/ High Value catalyst_phase->heterogeneous Process/ Scale-up pd_catalyst Palladium Catalyst System - Pd Precatalyst (Pd₂(dba)₃, Pd(OAc)₂) - Ligand (e.g., XPhos, SPhos) - Base (K₃PO₄, Cs₂CO₃) homogeneous->pd_catalyst ni_cu_catalyst Ni or Cu Catalyst System (Cost-effective alternatives) homogeneous->ni_cu_catalyst raney_ni Raney Ni or Ru/C (Robust, cost-effective) heterogeneous->raney_ni for Amination cu_alox CuAlOx (High selectivity in flow) heterogeneous->cu_alox for Amination pt_catalyst Pt-based (e.g., Pt/C) (Mild conditions, high selectivity) heterogeneous->pt_catalyst for Hydrogenation optimization Optimize Conditions (Temp, Solvent, Loading) pd_catalyst->optimization ni_cu_catalyst->optimization raney_ni->optimization cu_alox->optimization pt_catalyst->optimization

Caption: A decision tree for selecting a catalyst system.

References

  • Benchchem. (n.d.). Catalyst selection for the synthesis of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan.
  • Li, H., et al. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Frontiers in Chemistry, 11. Available from: [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 21, 2026, from [Link]

  • Frontiers. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (2019). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. Retrieved January 21, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021). Chemical transformations of furan-2(5H)-ones. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved January 21, 2026, from [Link]

  • MDPI. (2020). Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of Furo[3,2‐c]coumarins via Lewis Acid‐Mediated Multicomponent Tandem Reactions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved January 21, 2026, from [Link]

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  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2017). Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia. Industrial & Engineering Chemistry Research. Retrieved January 21, 2026, from [Link]

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  • ACS Publications. (2020). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Retrieved January 21, 2026, from [Link]

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  • PubMed Central. (2022). Predicting success in Cu-catalyzed C–N coupling reactions using data science. Retrieved January 21, 2026, from [Link]

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Sources

Technical Support Center: Scalability Considerations for the Synthesis of 2-Furanamine

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

Welcome to the Technical Support Center for the synthesis of 2-Furanamine (also known as 2-aminofuran). This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot or industrial-scale production. This compound is a valuable building block, but its inherent instability and the challenges associated with its synthesis require careful consideration for safe and efficient scale-up.

This document addresses common challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to troubleshoot effectively. We will explore the most common synthetic routes, focusing on their scalability, potential pitfalls, and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is most suitable for scaling up?

A1: Several routes to this compound have been reported, but two are most commonly considered for their potential scalability:

  • Reductive Amination of Furfural: This is often the most direct and atom-economical route. It involves reacting furfural, a readily available biomass-derived platform chemical, with an ammonia source (like ammonia gas or ammonium hydroxide) in the presence of a reducing agent and a catalyst.[1][2]

  • Curtius Rearrangement of 2-Furoic Acid: This method involves converting 2-furoic acid to 2-furoyl azide, which then rearranges to an isocyanate intermediate that can be hydrolyzed to the amine.[3][4][5]

For large-scale industrial production, Reductive Amination is generally preferred due to the lower cost and wider availability of the starting material (furfural), fewer synthetic steps, and the avoidance of potentially explosive azide intermediates. However, catalyst selection and managing side reactions are critical challenges.[1][6]

Synthetic Route Starting Material Key Reagents Typical Yield (Lab Scale) Scalability Pros Scalability Cons
Reductive Amination FurfuralAmmonia, H₂, Catalyst (e.g., Raney Ni, Pd/C)Up to 96%[1]Fewer steps, cheaper starting material, potential for continuous flow processing.[7][8]Catalyst cost/deactivation, competing side reactions (alcohol formation), product instability.[6]
Curtius Rearrangement 2-Furoic AcidThionyl chloride, Sodium azide, Acid/Base~85% (for azide formation)[3]Can produce a cleaner product profile if optimized.Use of hazardous/explosive azides, multi-step process, waste generation.[5]

Q2: What is the biggest challenge when handling this compound, especially at a larger scale?

A2: The single greatest challenge is the instability of the this compound product . The furan ring, particularly when substituted with an electron-donating amino group, is highly susceptible to:

  • Oxidation: Rapidly darkens and degrades upon exposure to air.[9][10]

  • Polymerization/Resinification: Prone to acid-catalyzed polymerization, forming intractable "humins" or tars.[6][11][12] This is a significant issue as acidic conditions are often used in workups.

  • Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged storage, especially in the presence of light and air.[9][13]

On a large scale, these stability issues translate to significant safety risks (peroxide explosion), yield loss, and complex purification challenges. All operations should be conducted under an inert atmosphere (Nitrogen or Argon), using degassed solvents, and the product should be stored under inert gas at low temperatures, protected from light.[9]

Troubleshooting Guide

Problem Area 1: Low Reaction Yield & Poor Selectivity

Q: My reductive amination of furfural is producing significant amounts of furfuryl alcohol. How can I improve selectivity for this compound?

A: This is a classic selectivity problem where the direct hydrogenation of furfural's carbonyl group competes with the desired reductive amination pathway.[6] The key is to favor the formation of the imine intermediate before hydrogenation occurs.

Causality: High hydrogen pressure and highly active hydrogenation catalysts can reduce the furfural to furfuryl alcohol faster than the furfural can condense with ammonia to form the imine.

Solutions:

  • Catalyst Selection: Choose a catalyst that favors imine hydrogenation over carbonyl hydrogenation. While noble metals (Pd, Ru, Rh) can be effective, non-noble metal catalysts based on Nickel (e.g., Raney Ni) and Cobalt have shown excellent selectivity for the desired amine.[1][6] The catalyst support can also play a crucial role.

  • Control Ammonia Concentration: Use a sufficient excess of the ammonia source. This pushes the equilibrium of the initial condensation step towards the formation of the imine, making it the more available substrate for hydrogenation.

  • Optimize Hydrogen Pressure: High H₂ pressure can favor the competing alcohol formation.[6] The optimal pressure should be determined experimentally; it should be high enough for the reaction to proceed but low enough to maintain selectivity. Pressures around 2.0 MPa have been shown to be effective.[1]

  • Temperature Control: Higher temperatures can increase reaction rates but may negatively impact selectivity. An optimal temperature, often in the range of 80-130°C, must be found to balance conversion and selectivity.[1][2]

Q: I'm observing the formation of secondary amines (e.g., di(furan-2-ylmethyl)amine) as a major byproduct. What causes this and how can it be prevented?

A: The formation of secondary amines is a result of the newly formed primary amine (this compound) acting as a nucleophile and reacting with another molecule of the furfural-imine intermediate. This is a common issue in reductive aminations.

Causality: If the concentration of the primary amine product builds up while the furfural starting material is still present, this over-alkylation becomes more probable.

Solutions:

  • Maintain High Ammonia Excess: A large excess of ammonia helps to ensure that it is the primary nucleophile, outcompeting the this compound product.

  • Control Reagent Addition: On a larger scale, consider a semi-batch process. Slowly adding the furfural to the reactor containing the catalyst and ammonia-rich solvent can keep the instantaneous concentration of furfural low, thereby minimizing the formation of the secondary amine byproduct.[6]

  • Flow Chemistry: Continuous flow reactors are exceptionally well-suited to solve this problem.[7][8] By maintaining a high molar ratio of ammonia to furfural at the point of mixing and ensuring rapid conversion, the formation of the primary amine can be favored, and the product can be immediately removed from the reaction zone, preventing subsequent reactions.

Problem Area 2: Product Instability & Purification

Q: My final product is a dark, tarry substance that is difficult to purify. What is happening?

A: You are likely observing acid-catalyzed polymerization of the furan ring.[11][12] This is a critical issue, as even trace amounts of acid can initiate a runaway polymerization, especially at elevated temperatures during solvent removal or distillation.

Causality: The electron-rich furan ring in this compound is highly susceptible to electrophilic attack. Protons (acid) can initiate a cascade of reactions leading to complex, high-molecular-weight colored materials known as humins.

Solutions:

  • Avoid Strong Acids: Do not use strong acids in the workup or purification steps. If an acid wash is necessary to remove basic impurities, use a very dilute and weak acid and perform the extraction quickly at low temperatures.

  • Use a Base Wash: Before any solvent removal or distillation, wash the organic extract with a mild basic solution (e.g., dilute sodium bicarbonate) to neutralize any residual acid catalysts or acidic byproducts.

  • Purification Method:

    • Distillation: If distillation is necessary, it must be performed under high vacuum and at the lowest possible temperature to minimize thermal stress. Adding a small amount of a polymerization inhibitor can be beneficial.

    • Chromatography: For smaller scales, column chromatography on silica gel can be problematic as silica is acidic. It is crucial to use deactivated or basic alumina, or to treat the silica gel with a base like triethylamine before use.[14]

Q: How can I safely store the purified this compound on a larger scale?

A: Safe storage is critical to prevent degradation and potential hazards like peroxide formation.[9][13]

Solutions:

  • Inert Atmosphere: The product must be stored under a dry, inert atmosphere (Nitrogen or Argon) at all times. Use Schlenk techniques or a glovebox for handling and packaging in amber glass bottles with tightly sealed caps.

  • Low Temperature: Store the product at refrigerated temperatures (e.g., <4°C) to slow down potential degradation pathways.

  • Light Protection: Use amber or opaque containers to protect the material from light, which can accelerate degradation.

  • Peroxide Testing: Implement a strict policy for dating containers upon opening and periodically testing for the presence of peroxides, especially before any process involving heating or distillation.[9] If peroxides are detected, the material should be handled as extremely dangerous and quenched by professionals.

Scalable Protocol: Reductive Amination in a Flow Reactor

This protocol outlines a conceptual approach for a continuous synthesis of this compound, which offers enhanced safety, control, and consistency for scale-up.[7]

Step 1: Feed Preparation

  • Stream A (Organic): Prepare a solution of furfural in a suitable solvent (e.g., 1,4-dioxane or THF).[1]

  • Stream B (Ammonia/Hydrogen): Prepare a saturated solution of ammonia in the same solvent and pressurize the feed line with hydrogen gas.

Step 2: Reaction

  • Use two separate high-pressure pumps to deliver Stream A and Stream B to a T-mixer just before the reactor inlet. The flow rates should be set to achieve a high molar excess of ammonia over furfural (e.g., >10:1).

  • The mixed stream enters a heated packed-bed reactor containing a supported nickel or palladium catalyst.

  • The reactor temperature and pressure are maintained at optimized conditions (e.g., 100°C, 30 bar H₂).[15]

  • The residence time in the reactor is controlled by the total flow rate and reactor volume to ensure full conversion.

Step 3: Quenching and Separation

  • The reactor outlet stream is cooled and depressurized through a back-pressure regulator.

  • The crude product stream can be fed directly into a liquid-liquid extraction unit for an initial workup with a mild basic solution.

Step 4: Purification

  • The organic phase from the extraction is passed through a continuous solvent-removal system (e.g., a thin-film evaporator) to isolate the crude this compound.

  • Final purification is achieved via high-vacuum distillation.

Visualizations

Synthetic Pathway: Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_process Reaction Steps Furfural Furfural Condensation Condensation Furfural->Condensation Ammonia Ammonia (NH3) Ammonia->Condensation Imine Furan-2-ylmethanimine (Imine Intermediate) Condensation->Imine - H2O Hydrogenation Hydrogenation Imine->Hydrogenation + H2 / Catalyst Product This compound Hydrogenation->Product Troubleshooting_Yield Start Low Yield of this compound Check_SM Is Furfural Starting Material Consumed? Start->Check_SM Check_Byproducts Analyze Byproduct Profile Check_SM->Check_Byproducts Yes Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Alcohol High Furfuryl Alcohol? Check_Byproducts->Alcohol Secondary_Amine High Secondary Amine? Check_Byproducts->Secondary_Amine Polymer Polymerization/Tars? Check_Byproducts->Polymer Increase_Temp Increase Temperature or Residence Time Incomplete_Reaction->Increase_Temp Check_Catalyst Check Catalyst Activity Incomplete_Reaction->Check_Catalyst Optimize_H2 Decrease H2 Pressure or Change Catalyst Alcohol->Optimize_H2 Increase_NH3 Increase Ammonia Ratio or Use Slow Addition Secondary_Amine->Increase_NH3 Avoid_Acid Ensure Neutral pH, Purify Under Inert Gas Polymer->Avoid_Acid

Caption: Decision tree for troubleshooting low yield issues.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Furanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in the fields of medicinal chemistry and drug development, the synthesis of a novel molecule is but the first chapter of a compelling story. The true narrative unfolds in the rigorous process of structural validation, a critical step that ensures the synthesized compound is indeed the intended one. This is particularly true for heterocyclic compounds like 2-furanamine derivatives, a class of molecules that, while rich in potential therapeutic applications, can present unique challenges in their characterization due to their inherent chemical properties, including potential instability.

This guide provides an in-depth comparison of the essential analytical techniques employed to unequivocally validate the structure of synthesized this compound derivatives. We will delve into the causality behind experimental choices, offering insights gleaned from extensive field experience to empower you, our fellow scientists, to construct a self-validating system for your research.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Certainty

No single analytical technique can provide a complete picture of a molecule's structure. Instead, a strategic and orthogonal approach, where the weaknesses of one method are compensated by the strengths of another, is paramount. The following sections will compare and contrast the primary tools in our analytical arsenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The aromatic furan ring and the amine substituent create a distinct electronic environment that is highly sensitive to substitution patterns. In ¹H NMR, the protons on the furan ring typically appear as multiplets in the aromatic region. Their chemical shifts and coupling constants are invaluable for determining the substitution pattern. For instance, the presence of a substituent at the 3-position will significantly alter the splitting pattern of the remaining furan protons compared to a 5-substituted derivative. The protons of the amine group can sometimes be broad and may exchange with deuterated solvents, a characteristic feature that aids in their assignment.

¹³C NMR provides crucial information about the carbon skeleton. The chemical shifts of the furan carbons are characteristic and will shift predictably with substitution. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and piecing together the connectivity of the molecule, especially for more complex derivatives.[1][2][3]

Trustworthiness: The high reproducibility and quantitative nature of NMR make it a reliable technique for both structural confirmation and purity assessment. Integration of the proton signals can provide a quantitative measure of the relative number of protons, which can be used to confirm the structure and identify impurities.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Ranges for a Hypothetical Substituted this compound Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Considerations
Furan H-36.0 - 6.5105 - 115Highly sensitive to substituents at C2 and C4.
Furan H-46.2 - 6.8110 - 120Influenced by substituents at C3 and C5.
Furan H-57.0 - 7.5140 - 150Typically the most downfield furan proton.
Furan C-2-150 - 160Carbon bearing the amine group.
Furan C-3-105 - 115
Furan C-4-110 - 120
Furan C-5-140 - 150
NH₂3.5 - 5.5 (can be broad)-May exchange with D₂O.
Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the amine and the furan ring.

Expertise & Experience: The N-H stretching vibrations of the primary amine group in this compound typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The presence of two bands is a hallmark of a primary amine (-NH₂). The C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ region.[4] The furan ring itself exhibits characteristic absorptions, including C-H stretching around 3100 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ range, and the C-O-C stretching of the furan ring, which can be found in the 1000-1300 cm⁻¹ region. The exact positions of these bands can be influenced by the substituents on the furan ring.[5]

Trustworthiness: While IR spectroscopy is excellent for identifying functional groups, it is generally not sufficient for complete structure elucidation on its own. It serves as a crucial piece of confirmatory evidence in conjunction with NMR and mass spectrometry.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

Expertise & Experience: For a synthesized this compound derivative, obtaining a high-resolution mass spectrum (HRMS) is essential to confirm the elemental composition. The observed molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. The fragmentation pattern of this compound derivatives can be complex, but often involves cleavage of the C-N bond and fragmentation of the furan ring. The fragmentation of 2-aroylbenzofurans, for instance, often results in the formation of acylium ions.[6] Understanding these fragmentation pathways can provide valuable structural information.[7][8]

Trustworthiness: The accuracy of high-resolution mass spectrometry in determining the elemental composition provides a very high degree of confidence in the molecular formula of the synthesized compound.

Chromatographic Techniques (HPLC & GC-MS): Assessing Purity and Separating Isomers

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers.

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds, including this compound derivatives. A reversed-phase C18 column is often a good starting point for method development. The choice of mobile phase (typically a mixture of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid) is critical for achieving good separation. HPLC is particularly useful for analyzing less volatile or thermally labile derivatives.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable this compound derivatives. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and structural information for each component. The choice of the GC column is important for resolving isomers.[11][12][13]

Trustworthiness: Chromatographic methods, when properly validated, provide quantitative data on the purity of the synthesized compound. The use of a diode array detector (DAD) in HPLC can also provide UV spectra of the separated components, which can aid in their identification.

X-ray Crystallography: The Definitive Structure

For compounds that can be crystallized, single-crystal X-ray crystallography is the "gold standard" for structural validation. It provides an unambiguous three-dimensional model of the molecule, confirming connectivity, stereochemistry, and conformation.[6][14]

Expertise & Experience: Growing suitable single crystals can be a significant challenge and is often the rate-limiting step. However, the wealth of information obtained from a successful crystal structure is unparalleled. It provides definitive proof of the structure, which is invaluable for publications and patent applications.

Trustworthiness: An X-ray crystal structure is considered definitive proof of a molecule's structure.

Workflow for Structural Validation

A logical and efficient workflow is crucial for the timely and accurate validation of a synthesized this compound derivative.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_core Core Structural Elucidation cluster_purity Purity & Isomer Analysis cluster_definitive Definitive Confirmation (Optional) Synthesis Synthesized this compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC IR IR Spectroscopy Purification->IR NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) TLC->NMR IR->NMR HPLC HPLC-DAD NMR->HPLC GCMS GC-MS NMR->GCMS MS Mass Spectrometry (HRMS & Fragmentation) Xray X-ray Crystallography HPLC->Xray Final Validated Structure GCMS->Final Xray->Final

Caption: A typical workflow for the comprehensive structural validation of a synthesized this compound derivative.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivities.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.[15]

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase consisting of two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Develop a suitable gradient program to elute the compound of interest and any impurities. A typical starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

  • Purity Calculation: Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area.[16]

Conclusion

The structural validation of synthesized this compound derivatives is a meticulous process that demands a multi-technique approach. By systematically employing NMR, IR, and mass spectrometry, complemented by chromatographic techniques for purity assessment, researchers can build a robust and self-validating case for the structure of their novel compounds. While each technique provides a unique piece of the puzzle, it is their collective and corroborative power that leads to unequivocal structural assignment. For absolute confirmation, particularly for compounds with complex stereochemistry, single-crystal X-ray crystallography remains the ultimate arbiter. By following the principles and protocols outlined in this guide, scientists can navigate the complexities of structural validation with confidence, ensuring the integrity and reproducibility of their research.

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A Comparative Analysis of 2-Furanamine and its Carbocyclic Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of aromatic amines, a class of compounds pivotal to the synthesis of pharmaceuticals, dyes, and polymers, the focus has traditionally centered on carbocyclic structures like aniline and its derivatives. However, the introduction of heteroatoms into the aromatic scaffold, as seen in 2-Furanamine, presents a fascinating deviation in chemical behavior and biological activity. This guide offers an in-depth comparative analysis of this compound against its well-known carbocyclic counterparts—aniline, p-toluidine, and 1-naphthylamine—providing researchers, scientists, and drug development professionals with a nuanced understanding of their respective properties, reactivity, and toxicological considerations.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between this compound and amines like aniline lies in the nature of the aromatic ring. This compound features a five-membered furan ring, a π-excessive system containing an oxygen atom that actively participates in aromaticity. This contrasts with the six-membered, all-carbon benzene ring of aniline and p-toluidine, and the fused bicyclic system of 1-naphthylamine. These structural distinctions are not merely academic; they profoundly influence the physicochemical properties of the molecules.

One of the most critical parameters for an amine is its basicity, quantified by the pKa of its conjugate acid. Aromatic amines are significantly weaker bases than their aliphatic counterparts because the nitrogen's lone pair of electrons is delocalized into the aromatic ring, making it less available to accept a proton.[1][2] The degree of this delocalization and the influence of other electronic factors dictate the final basicity.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)pKa (conjugate acid)
This compound C₄H₅NO83.09[3]147.5 (Predicted)[4]N/A1.46 (Predicted)[4]
Aniline C₆H₇N93.13[5]184[6]-6.3[6]4.6
p-Toluidine C₇H₉N107.15[7]200[8]41-46[8]5.08[8]
1-Naphthylamine C₁₀H₉N143.18[9]30147-503.92

Analysis of Basicity:

  • This compound is predicted to be a significantly weaker base than aniline. This can be attributed to the high electronegativity of the oxygen atom in the furan ring, which inductively withdraws electron density, and the participation of the nitrogen lone pair in the π-excessive aromatic system, which may lead to extensive delocalization.

  • Aniline serves as our benchmark. Its basicity is attenuated by the delocalization of the nitrogen lone pair into the benzene ring.[1][10]

  • p-Toluidine is more basic than aniline.[10] This is a classic example of a substituent effect. The methyl group at the para position is electron-donating through hyperconjugation and induction, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

  • 1-Naphthylamine is less basic than aniline. The extended π-system of the naphthalene ring allows for more extensive delocalization of the nitrogen's lone pair across two rings, reducing its availability and thus decreasing basicity.

Comparative Reactivity: Beyond Basicity

The reactivity of aromatic amines is characterized by two main features: electrophilic substitution on the aromatic ring and reactions involving the amino group itself.

Electrophilic Aromatic Substitution

The -NH₂ group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the inherent reactivity of the ring system is also crucial. The furan ring is known to be significantly more reactive towards electrophiles than benzene, a consequence of its π-excessive nature.[11] This suggests that this compound would be highly susceptible to reactions like halogenation, nitration, and sulfonation, often under milder conditions than those required for aniline. However, this high reactivity can be a double-edged sword, as the furan ring is prone to ring-opening and polymerization under strongly acidic conditions, which are common in many electrophilic substitution protocols.[12]

Diazotization: The Gateway to Aromatic Transformations

The conversion of a primary aromatic amine to a diazonium salt via reaction with nitrous acid (diazotization) is one of the most important reactions in synthetic organic chemistry.[13][14][15] These salts are versatile intermediates for introducing a wide range of substituents onto the aromatic ring through reactions like the Sandmeyer and Schiemann reactions.[13]

The general mechanism involves the formation of a nitrosonium ion (+NO) from sodium nitrite and a strong acid, which is then attacked by the nucleophilic amine.[16]

Diazotization_Mechanism cluster_steps Diazotization Pathway cluster_reagents Reagents amine R-NH₂ (Aromatic Amine) nitrosamine R-NH-N=O (N-Nitrosamine) amine->nitrosamine Nucleophilic Attack nitrosonium N≡O⁺ (Nitrosonium Ion) diazohydroxide R-N=N-OH (Diazohydroxide) nitrosamine->diazohydroxide Tautomerization (+H⁺, -H⁺) diazonium R-N≡N⁺ (Diazonium Salt) diazohydroxide->diazonium Dehydration (+H⁺, -H₂O) reagents NaNO₂ + 2HX reagents->nitrosonium Generates

Caption: Generalized workflow for the diazotization of a primary aromatic amine.

While aniline, p-toluidine, and 1-naphthylamine readily form relatively stable diazonium salts at low temperatures (0-5 °C), the diazotization of this compound is more complex. The aforementioned acid sensitivity of the furan ring poses a significant challenge, potentially leading to decomposition or polymerization instead of clean diazonium salt formation. This necessitates the use of milder, often non-aqueous diazotization methods for sensitive heterocyclic amines.

Toxicological Profiles: A Class-Wide Concern

Aromatic amines as a chemical class are notorious for their toxicity, with many identified as potent mutagens and carcinogens.[17][18][19] The primary mechanism of carcinogenicity involves metabolic activation within the body, typically by cytochrome P450 enzymes, to form N-hydroxyarylamines. These intermediates can be further converted into reactive electrophilic species that form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[20][21]

  • Aniline and p-Toluidine: Both are classified as toxic and are suspected carcinogens. p-Toluidine, in particular, is noted for causing damage to the blood (methemoglobinemia).[22]

  • 1-Naphthylamine: This compound is a known human carcinogen, strongly associated with an increased risk of bladder cancer.[21] Its isomer, 2-naphthylamine, is even more potent and its industrial use is now heavily restricted.

  • This compound: The toxicological data for this compound is less extensive than for its carbocyclic analogs. However, its structural similarity to other toxic aromatic amines warrants significant caution. The metabolic pathways for furan-containing compounds can differ, but the potential for metabolic activation to reactive intermediates remains a primary concern for drug development professionals. Any application involving this compound or its derivatives requires rigorous toxicological assessment.

Experimental Protocols for Comparative Assessment

To provide a practical framework for comparing these amines, we outline two key experimental protocols. These protocols are designed to be self-validating, where the successful generation of an expected product (a stable pH reading or a colored dye) confirms the preceding chemical transformation.

Protocol 1: Determination of Basicity (pKa) by Potentiometric Titration

This experiment provides quantitative data on the relative basicity of the amines.

Objective: To determine the pKa of the conjugate acid of each amine by titrating a solution of the amine with a standardized strong acid.

Causality: The pKa corresponds to the pH at which 50% of the amine is protonated (the half-equivalence point). By measuring the pH change as a strong acid is added, we can precisely identify this point. A higher pKa indicates a stronger base.

pKa_Determination_Workflow prep 1. Prepare Amine Solution (Known concentration in H₂O/EtOH) setup 2. Setup Titration (pH meter, stirrer, burette with std. HCl) prep->setup titrate 3. Titrate (Add HCl in small increments) setup->titrate record 4. Record Data (pH vs. Volume of HCl added) titrate->record plot 5. Plot Data (Titration curve: pH vs. Volume) record->plot analyze 6. Analyze Curve (Find equivalence point, then half-equivalence point) plot->analyze result Result: pKa = pH at half-equivalence point analyze->result

Caption: Experimental workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Accurately weigh ~1.0 mmol of the amine and dissolve it in 50 mL of deionized water. If solubility is an issue (e.g., for 1-naphthylamine), a mixed solvent system like 50:50 ethanol/water can be used.

  • Setup: Calibrate a pH meter and place the electrode in the amine solution. Place the beaker on a magnetic stirrer. Fill a 25 mL burette with standardized 0.1 M HCl.

  • Titration: Record the initial pH. Add the HCl titrant in 0.5 mL increments, allowing the pH to stabilize before recording the reading. As the pH begins to change more rapidly near the equivalence point, reduce the increment size to 0.1 mL.

  • Data Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point (the point of maximum slope on the curve, or the center of the steepest part). The half-equivalence point is the volume of HCl exactly half of that at the equivalence point. The pKa of the amine's conjugate acid is equal to the pH at this half-equivalence point.

Protocol 2: Comparative Diazotization and Azo Coupling Reactivity

This protocol provides a qualitative and semi-quantitative comparison of the amines' ability to form diazonium salts and their subsequent reactivity.

Objective: To synthesize azo dyes from each aromatic amine and compare the ease of formation and color, which reflects the stability and reactivity of the intermediate diazonium salt.

Causality: The successful formation of a brightly colored azo dye is contingent upon the successful formation of the diazonium salt in the first step. The yield and purity of the resulting dye can be used as a proxy for the efficiency of the diazotization reaction for each amine under identical conditions.

Azo_Coupling_Workflow cluster_step1 Step A: Diazotization cluster_step2 Step B: Azo Coupling amine 1. Dissolve Amine in 2.5 M HCl cool 2. Cool to 0-5 °C (Ice Bath) amine->cool add_nitrite 3. Add NaNO₂ (aq) Dropwise, maintain temp < 5 °C cool->add_nitrite diazonium_sol Diazonium Salt Solution add_nitrite->diazonium_sol combine 6. Add Diazonium Solution to Naphthol Solution Slowly diazonium_sol->combine Combine Solutions naphthol 4. Prepare Coupling Solution (2-Naphthol in 1 M NaOH) cool_naphthol 5. Cool to 0-5 °C naphthol->cool_naphthol precipitate Azo Dye Precipitate combine->precipitate

Caption: Two-stage experimental workflow for the synthesis of an azo dye.

Methodology:

  • Diazotization (Step A): In a 100 mL beaker, dissolve 5.0 mmol of the aromatic amine in 15 mL of 2.5 M hydrochloric acid, warming gently if necessary. Cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature below 5 °C, slowly add a solution of 5.2 mmol of sodium nitrite in 5 mL of water dropwise with constant stirring.

  • Azo Coupling (Step B): In a separate 250 mL beaker, dissolve 5.0 mmol of 2-naphthol in 25 mL of 1 M sodium hydroxide solution and cool to 5 °C in an ice bath.

  • Reaction: While stirring vigorously, slowly add the cold diazonium salt solution from Step A to the cold 2-naphthol solution from Step B. A colored precipitate should form immediately.

  • Isolation & Analysis: Allow the mixture to stand in the ice bath for 30 minutes. Collect the solid azo dye by vacuum filtration, wash with cold water, and dry. Record the color and calculate the percentage yield. Compare the results for all four amines. Expect vibrant red/orange dyes. A lower yield or darker, impure product from this compound may indicate decomposition during the acidic diazotization step.

Conclusion

The comparison between this compound and its carbocyclic analogues—aniline, p-toluidine, and 1-naphthylamine—reveals a compelling story of structure-function relationships. While sharing the fundamental reactivity of primary aromatic amines, this compound stands apart due to the unique electronic properties and acid sensitivity of its furan ring.

  • Key Distinctions: this compound is a significantly weaker base and exhibits heightened reactivity towards electrophilic substitution, but with a greater risk of ring instability under harsh acidic conditions.

  • Implications for Synthesis: Synthetic strategies involving this compound, particularly reactions like diazotization, must be carefully optimized to account for its potential instability.

  • Drug Development Perspective: The furan scaffold is a valuable pharmacophore found in numerous bioactive molecules.[23] this compound represents a key building block for accessing novel chemical space.[24][25] However, the toxicological concerns associated with aromatic amines necessitate a thorough and early evaluation of any new derivative.

By understanding these comparative nuances, researchers can better harness the synthetic potential of this compound while proactively mitigating the challenges associated with its unique heterocyclic structure.

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A Senior Application Scientist's Guide: 2-Furanamine vs. Thiophene-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of a heterocyclic core is a pivotal decision that profoundly shapes the pharmacological profile of a potential drug candidate. Among the most utilized five-membered aromatic heterocycles, furan and thiophene rings are classic examples of bioisosteres—structural analogues where the replacement of one atom for another (in this case, oxygen for sulfur) can fine-tune a molecule's biological activity.[1] This guide provides an in-depth, data-driven comparison of 2-furanamine and thiophene-2-amine scaffolds in key biological assays, offering field-proven insights to guide your research and development efforts.

The Foundation: Physicochemical & Electronic Differences

The divergent biological activities of furan and thiophene derivatives are rooted in the fundamental differences between the oxygen and sulfur heteroatoms. These differences dictate aromaticity, electron distribution, and hydrogen bonding capability, which in turn influence receptor binding, metabolic stability, and overall efficacy.[2]

The sulfur atom in thiophene is less electronegative and has available 3d orbitals that enhance its aromatic character compared to the more electronegative oxygen in furan.[2] This greater aromatic stability often translates to more metabolically robust compounds.[2] Conversely, the oxygen in furan is a better hydrogen bond acceptor, a feature that can be critical for specific drug-receptor interactions.[2]

Table 1: Comparative Physicochemical Properties of Furan and Thiophene Scaffolds

PropertyFuranThiopheneSignificance in Drug Design
Heteroatom OxygenSulfurInfluences electronegativity, size, and bonding characteristics.[1]
Resonance Energy (kcal/mol) 16[2]29[2]Higher resonance energy in thiophene indicates greater aromatic stability.
Aromaticity Order Benzene > Thiophene > Pyrrole > Furan[2]Benzene > Thiophene > Pyrrole > Furan[2]Aromaticity affects reactivity and potential for π-π stacking interactions with biological targets.
Electronegativity of Heteroatom HigherLowerFuran's more electronegative oxygen is a better hydrogen bond acceptor.[1]
Polarity More Polar[1]Less Polar[1]Affects solubility, membrane permeability, and interactions with polar/non-polar binding pockets.
Metabolic Stability Generally less stable, can form reactive intermediates.[1]Generally more stable.[1][3]Thiophene's stability can lead to improved pharmacokinetic profiles.

Head-to-Head in Biological Assays: A Data-Driven Comparison

The choice between a furan or thiophene core is highly context-dependent, with superiority determined by the specific biological target and the overall molecular structure.[1] Below, we analyze their performance in key therapeutic areas.

Anticancer Activity

Both this compound and 2-aminothiophene derivatives have been extensively investigated as scaffolds for novel anticancer agents, demonstrating a range of cytotoxic and cytostatic effects.[4][5][6][7] The mechanism often involves the inhibition of critical signaling pathways, such as protein kinases, that are dysregulated in cancer.[8]

Table 2: Comparative Anticancer Activity of Furan vs. Thiophene Analogs (MTT Assay)

Compound ClassFuran Analog IC50 (µM)Thiophene Analog IC50 (µM)Target Cell LineKey FindingReference
Pyrazolyl Chalcones >1001.8 ± 0.12A549 (Lung)Thiophene analog showed significantly higher potency.[2]
Pyrazolyl Chalcones >1002.1 ± 0.15HepG2 (Liver)Thiophene analog was markedly more active.[2]
Amide Derivatives VariableVariableA431 (Skin)Activity was highly dependent on other substituents, with no clear superiority of one core over the other.[7][9]
Goniofufurone Analogs (Lead Compound)More active than leadK562 (Leukemia)The thiophene bioisostere of goniofufurone was more active than the natural product and the drug doxorubicin.[10]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

These results underscore that while both scaffolds are viable, the thiophene ring can, in certain molecular contexts, confer superior anticancer activity.[2][10] Thiophene derivatives have shown the ability to interfere with the cell cycle, leading to cytostatic effects that prevent cancer cell growth and multiplication.[4][5]

The strategic replacement of a furan with a thiophene ring is a cornerstone of medicinal chemistry, aimed at optimizing potency and pharmacokinetic properties.

G cluster_0 Lead Compound cluster_1 Bioisosteric Analog Lead Scaffold-Furan Analog Scaffold-Thiophene Lead->Analog Bioisosteric Replacement (O for S) Properties Biological Activity Metabolic Stability Receptor Binding Analog->Properties Modulates

Caption: Furan and thiophene as bioisosteres in drug design.

Antimicrobial Activity

Derivatives of both heterocycles have demonstrated broad-spectrum antimicrobial activity.[11][12][13] The choice between them can influence potency and spectrum of activity against various bacterial and fungal strains.

Table 3: Comparative Antimicrobial Activity (MIC) of Furan vs. Thiophene Analogs

Compound ClassFuran Analog MIC (µg/mL)Thiophene Analog MIC (µg/mL)Target OrganismKey FindingReference
Benzofuran/Benzothiophene Oxime Ethers 62.5 - 250Not directly compared, but thiophene derivatives show broad activity.S. aureusBenzofuran derivative showed moderate to good activity.[13]
Various Derivatives 64 (E. coli)[11]8-16 fold MIC reduction for other antibiotics (S. aureus)[8]Gram-negative & Gram-positive bacteriaBoth scaffolds are effective, with thiophenes also acting as efflux pump inhibitors.[8][11]
Natural Products EffectiveNot ApplicableE. coli, C. albicansHalogenated furanones from algae inhibit biofilm formation. Dibenzofurans show anti-fungal properties.[12]

MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency.

The data suggests that while furan derivatives are potent antimicrobials, thiophene analogs have also shown excellent efficacy, sometimes through different mechanisms like efflux pump inhibition, which can help overcome antibiotic resistance.[8][11]

Experimental Protocol: Validating Antimicrobial Efficacy

To ensure trustworthy and reproducible results, a standardized protocol for assessing antimicrobial activity is essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold-standard, self-validating system.

Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Test compounds (this compound/thiophene-2-amine derivatives) dissolved in DMSO.

  • Sterile 96-well microtiter plates.

  • Target microorganism (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Vancomycin).

  • Negative (growth) and sterility controls.

  • Incubator (37°C).

  • Microplate reader (optional, for OD600 readings).

Step-by-Step Methodology:

  • Preparation of Plates: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Serial Dilution:

    • Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in CAMHB with 2% DMSO) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

  • Inoculation:

    • Dilute the 0.5 McFarland standard bacterial suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

    • Add 50 µL of this standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    • Validate the assay by checking for robust growth in the growth control well (well 11) and no growth in the sterility control well (well 12).

G A Prepare 2-fold serial dilution of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24h C->D E Read results: Determine lowest concentration with no visible growth (MIC) D->E F Validate Controls: - Growth in Positive Control - No growth in Sterility Control E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Outlook

This guide demonstrates that neither heterocycle is universally superior; the choice is a nuanced decision based on the specific therapeutic target and desired pharmacological profile.[1]

  • Thiophene-2-amine derivatives often exhibit enhanced metabolic stability and, in several documented cases, superior potency in anticancer and antimicrobial assays.[1][2][10] The greater aromaticity and different electronic nature of the sulfur atom provide unique interaction capabilities.[2]

  • This compound derivatives remain highly valuable, particularly where hydrogen bond acceptance by the oxygen heteroatom is a key determinant for binding affinity.[1] The potential for furan-containing compounds to act as highly selective agents, for instance as anti-inflammatory COX-2 inhibitors, highlights their continued importance.[1]

Ultimately, the bioisosteric replacement of furan with thiophene (and vice-versa) is a powerful tool in the medicinal chemist's arsenal. A data-driven, case-by-case evaluation, guided by the principles and protocols outlined here, will enable researchers and drug development professionals to rationally design the next generation of effective therapeutics.

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A Spectroscopic Guide to 2-Furanamine and Its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, furan derivatives hold a significant position due to their prevalence in natural products, pharmaceuticals, and agrochemicals. Among these, aminofurans serve as crucial building blocks for the synthesis of more complex molecules. The seemingly subtle shift of an amino group on the furan ring, as seen between 2-furanamine and its isomer 3-furanamine, can induce profound changes in the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature. This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and 3-furanamine, offering a practical framework for their differentiation and characterization.

Introduction to this compound and Its Isomeric Landscape

This compound, an aromatic heterocyclic amine, is a valuable intermediate in organic synthesis. Its structural isomer, 3-furanamine, while less common, presents a distinct electronic and steric profile that influences its chemical behavior. The position of the electron-donating amino group on the furan ring dictates the molecule's dipole moment, aromaticity, and reactivity, all of which are reflected in their respective spectra. Understanding these spectroscopic nuances is paramount for unambiguous identification, purity assessment, and quality control in research and development settings. While experimental data for this compound is available, the inherent instability of 3-aminofuran makes its experimental characterization challenging[1]. Therefore, this guide utilizes a combination of experimental data for this compound and high-quality predicted data for 3-furanamine to facilitate a comprehensive comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. The distinct electronic distribution in this compound and 3-furanamine leads to characteristic differences in their ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The position of the amino group significantly influences the chemical shifts of the furan ring protons. In This compound , the amino group at the C2 position strongly shields the adjacent H3 proton and, to a lesser extent, the H5 proton. This results in a more upfield chemical shift for these protons compared to those in unsubstituted furan.

Conversely, in 3-furanamine , the amino group at the C3 position is expected to exert its strongest shielding effect on the adjacent H2 and H4 protons. The H5 proton, being further away, would be least affected.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted in CDCl₃)

CompoundProtonPredicted Chemical Shift (δ, ppm)Multiplicity
This compound H36.23dd
H46.73dd
H57.29dd
NH₂(broad)s
3-Furanamine H2~7.2s
H4~6.3d
H5~7.3d
NH₂(broad)s

Note: The ¹H NMR data for this compound is based on experimental values reported in D₂O[2]. The data for 3-furanamine is predicted and should be considered as an estimation.

¹³C NMR Spectroscopy

The electron-donating nature of the amino group also leads to significant changes in the ¹³C NMR spectra. The carbon atom directly attached to the nitrogen (C2 in this compound and C3 in 3-furanamine) is expected to be significantly shielded. The effect on other carbon atoms will depend on the resonance and inductive effects of the amino group.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted in CDCl₃)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C2~150
C3~105
C4~110
C5~140
3-Furanamine C2~142
C3~122
C4~108
C5~140

Note: The ¹³C NMR data for both this compound and 3-furanamine are predicted and should be used as a guide for spectral interpretation.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C IR Data Acquisition (Thin Film or KBr Pellet) A->C D UV-Vis Data Acquisition (Solution in a Suitable Solvent) A->D E MS Data Acquisition (EI or ESI) A->E F Spectral Data Processing and Analysis B->F C->F D->F E->F G Structural Elucidation and Isomer Differentiation F->G

Caption: A generalized workflow for the spectroscopic analysis and differentiation of this compound and its isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to distinguish between this compound and 3-furanamine will be the N-H stretching and bending vibrations of the amino group, as well as the C-N and furan ring stretching and bending vibrations.

For both isomers, the N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹, characteristic of primary amines[3]. The position and shape of these bands can be influenced by hydrogen bonding. The C-N stretching vibration will likely appear in the 1250-1350 cm⁻¹ region.

The primary difference in the IR spectra will arise from the substitution pattern on the furan ring. The out-of-plane C-H bending vibrations are particularly sensitive to the positions of substituents.

Table 3: Key Predicted IR Absorption Regions (cm⁻¹)

VibrationThis compound3-Furanamine
N-H Stretch3400-3200 (two bands)3400-3200 (two bands)
C-H Stretch (aromatic)~3100~3100
C=C Stretch (furan ring)~1600-1500~1600-1500
N-H Bend~1620~1620
C-N Stretch~1300~1300
C-O-C Stretch (furan ring)~1150~1150
C-H Out-of-plane BendCharacteristic pattern for 2-substitutionCharacteristic pattern for 3-substitution

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The furan ring is a chromophore, and the addition of an amino group, a strong auxochrome, significantly affects the absorption spectrum. The amino group's lone pair of electrons can participate in resonance with the furan ring's π-system, leading to a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted furan.

The position of the amino group will influence the extent of this conjugation and thus the λmax. It is anticipated that This compound , with the amino group directly conjugated to the oxygen atom through the double bonds, will exhibit a longer wavelength absorption compared to 3-furanamine , where the conjugation pathway is different. For comparison, furan itself has a λmax around 208 nm[4]. Aniline, a simple aromatic amine, shows a primary absorption band around 230 nm and a secondary band around 280 nm. It is expected that aminofurans will have absorptions in a similar range.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both this compound and 3-furanamine, the molecular ion peak (M⁺) is expected to be observed at m/z 83, corresponding to the molecular formula C₄H₅NO.

The fragmentation patterns, however, will likely differ due to the different positions of the amino group. In electron ionization (EI) mass spectrometry , the initial radical cation can undergo various fragmentation pathways. A common fragmentation for amines is the loss of a hydrogen atom to form a stable iminium cation.

For This compound , a characteristic fragmentation might involve the loss of HCN from the ring, a common pathway for nitrogen-containing heterocycles. Another possibility is the cleavage of the C2-N bond.

For 3-furanamine , the fragmentation is expected to be different. The initial radical cation might undergo ring opening followed by fragmentation. The relative abundances of the fragment ions will be key to distinguishing the two isomers.

G cluster_2F This compound cluster_3F 3-Furanamine F2 C4H5NO+ (m/z 83) F2_frag1 Loss of H• F2->F2_frag1 F2_frag2 Loss of HCN F2->F2_frag2 F2_frag3 Ring Opening F2->F2_frag3 F3 C4H5NO+ (m/z 83) F3_frag1 Loss of H• F3->F3_frag1 F3_frag2 Ring Cleavage F3->F3_frag2 F3_frag3 Loss of CO F3->F3_frag3

Caption: Postulated primary fragmentation pathways for this compound and 3-furanamine in EI-MS.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminofuran sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminofuran in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds or direct infusion for pure samples.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

Conclusion

The differentiation of this compound and its isomer 3-furanamine is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation, with the chemical shifts of the furan ring protons and carbons being highly sensitive to the position of the amino substituent. IR spectroscopy offers complementary information on functional groups and substitution patterns, while UV-Vis spectroscopy can distinguish the isomers based on their electronic transitions. Finally, mass spectrometry provides molecular weight information and distinct fragmentation patterns that can serve as a fingerprint for each isomer. By understanding the principles behind these spectroscopic techniques and the expected differences in the spectra of these isomers, researchers can confidently identify and characterize these important synthetic building blocks.

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  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 21, 2026, from [Link]

  • The UV-Vis absorption spectra of III in different solvents - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Spectra Prediction - CFM-ID. (n.d.). Retrieved January 21, 2026, from [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.). Retrieved January 21, 2026, from [Link]

  • How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching| - YouTube. (2023, September 8). Retrieved January 21, 2026, from [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Retrieved January 21, 2026, from [Link]

  • CFM-ID 4.0 – a web server for accurate MS-based metabolite identification - PMC. (2022, May 24). Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to the Performance Evaluation of 2-Furanamine-Based Materials in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and pioneers in drug development, this guide offers an in-depth comparative analysis of 2-furanamine-based materials. The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The versatility of the furan ring, stemming from its capacity for hydrogen bonding and π-π stacking, makes it a valuable scaffold in the design of novel therapeutic agents.[5] This guide will navigate the synthesis, performance evaluation, and comparative analysis of these promising compounds, grounded in experimental data and established protocols.

The Strategic Importance of the Furan Scaffold

The furan ring is not merely a structural component; it is an active participant in the biological activity of a molecule. Its presence in a compound can significantly influence its pharmacokinetic properties, such as solubility and bioavailability.[6] The strategic modification of the furan ring, particularly at the 2- and 5-positions, allows for the fine-tuning of a compound's therapeutic effects.[5] For instance, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to enhance the bioactivity of furan derivatives in antibacterial and anticancer contexts.[5] This adaptability makes the furan nucleus a privileged scaffold in modern drug design and development.[5]

Comparative Analysis of Pharmacological Activities

The therapeutic potential of this compound derivatives is vast and varied. The table below summarizes the observed biological activities of several furan-containing compounds, providing a comparative overview of their performance.

Compound ClassSpecific Derivative ExamplePharmacological ActivityKey Performance Metrics (if available)Reference
Antibacterial NitrofurantoinTreatment of urinary tract infectionsCrucial antibacterial action due to the nitrofuran ring causing bacterial DNA breakage.[5]
Anti-inflammatory Rofecoxib (a furanone)Selective COX-2 inhibitor for pain and inflammationThe furanone ring is essential for binding to the COX-2 enzyme.[5]
Antioxidant 2-substituted furan derivative (Compound 7)DPPH radical scavengingIC50 value of 3.6 µg/mL, superior to ascorbic acid (3.91 µg/mL).[7]
Antioxidant 2-substituted furan derivative (Compound 9)DPPH radical scavengingIC50 value of 3.65 µg/mL, comparable to ascorbic acid.[7]
Anticancer Furan-containing moleculesEnzyme inhibition and apoptosis inductionTargets cancer cells through various mechanisms.[5]
Antiviral Various furan derivativesInhibition of viral replicationActive against viruses such as HIV, influenza, and hepatitis C.[5]
Antifungal Various furan derivativesEfficacy against Candida and Aspergillus speciesDemonstrates broad-spectrum antifungal properties.[5]
Cardiovascular RanolazineManagement of anginaHelps in improving cardiac function.[5]

Synthesizing this compound Derivatives: A General Workflow

The synthesis of this compound and its derivatives is a critical first step in their evaluation. Conventional organic chemistry techniques are typically employed to produce these compounds with high purity and good yields.[8] A general workflow for the synthesis and purification of a this compound derivative is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization Starting_Materials Furan-based Precursor & Reagents Reaction Chemical Reaction (e.g., amination, condensation) Starting_Materials->Reaction React Crude_Product Crude this compound Derivative Reaction->Crude_Product Yields Purification Purification (e.g., Extraction, Chromatography) Crude_Product->Purification Purify Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Characterize Pure_Compound Pure this compound Derivative Characterization->Pure_Compound Confirm Structure

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Rigorous Performance Evaluation: Experimental Protocols

The objective evaluation of this compound-based materials necessitates standardized and reproducible experimental protocols. The following sections detail the methodologies for assessing key pharmacological activities.

Protocol 1: Antimicrobial Activity Assessment via Broth Microdilution

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Causality Behind Experimental Choices: The broth microdilution method is favored for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations. The use of a standardized inoculum ensures the reproducibility of the results.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution of a known concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with a sterile liquid growth medium, such as Mueller-Hinton broth for bacteria.[9]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism, equivalent to a 0.5 McFarland standard.[9]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[9]

Protocol 2: Antioxidant Activity Assessment via DPPH Radical Scavenging Assay

This assay is widely used to evaluate the ability of a compound to act as a free radical scavenger.

Causality Behind Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected for its simplicity, speed, and the stability of the DPPH radical. The color change provides a straightforward spectrophotometric endpoint.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol).

  • Preparation of Test Samples: Prepare various concentrations of the this compound derivative in the same solvent.

  • Reaction Mixture: In a set of test tubes or a 96-well plate, mix the DPPH solution with each concentration of the test sample. A control containing only the DPPH solution and the solvent should also be prepared.

  • Incubation: Allow the reaction mixtures to stand in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Spectrophotometric Measurement: Measure the absorbance of each solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Structure-Activity Relationship (SAR): The Key to Optimization

Understanding the relationship between the chemical structure of a this compound derivative and its biological activity is paramount for rational drug design.

SAR_Concept Core_Scaffold This compound Core Biological_Activity Biological Activity (e.g., Potency, Selectivity) Core_Scaffold->Biological_Activity Influences Substituent_R1 Substituent at R1 Substituent_R1->Biological_Activity Modifies Substituent_R2 Substituent at R2 Substituent_R2->Biological_Activity Modifies

Caption: The interplay between the core scaffold and its substituents determines the overall biological activity.

Substitutions at the 2- and 5-positions of the furan ring are often crucial for its activity.[5] For example, the introduction of bulky groups may enhance binding to a specific receptor, while the addition of polar groups could improve water solubility.

Comparative Landscape: this compound and Its Alternatives

While this compound-based materials show immense promise, it is essential to consider them within the broader context of heterocyclic compounds used in drug discovery. Scaffolds such as thiophenes, pyrroles, and imidazoles also serve as key building blocks in medicinal chemistry.[1] The choice of a particular scaffold often depends on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.

Concluding Remarks for the Practicing Scientist

The exploration of this compound-based materials continues to be a fertile ground for the discovery of novel therapeutic agents. A systematic approach to their synthesis, coupled with rigorous and well-designed performance evaluation protocols, is essential for unlocking their full potential. By understanding the intricate structure-activity relationships and comparing their performance against established alternatives, the scientific community can continue to leverage the unique properties of the furan scaffold to address unmet medical needs.

References

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  • Asadipour, A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 423–433. Available from: [Link]

  • Tadesse, A., et al. (2023). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Results in Chemistry, 5, 100803. Available from: [Link]

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  • Narang, A. S., et al. (2011). Manufacture and performance evaluation of a stable amorphous complex of an acidic drug molecule and Neusilin. Journal of Pharmaceutical Sciences, 100(8), 3249–3261. Available from: [Link]

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  • Synthesis of Furan Derivatives Condensed with Carbohydrates. (2003). Molecules, 8(11), 819–826. Available from: [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry, 31. Available from: [Link]

  • Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. (2022). The Journal of Physical Chemistry A, 126(43), 7949–7960. Available from: [Link]

  • (PDF) Synthesis and biological activities of furan derivatives. (2018). ResearchGate. Available from: [Link]

  • Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. (2023). Molecules, 28(13), 5020. Available from: [Link]

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (2022). Polymers, 14(19), 4192. Available from: [Link]

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  • The Most Common Chemical Replacements in Drug-Like Compounds. (2010). ResearchGate. Available from: [Link]

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A Comparative Reactivity Analysis: 2-Furanamine vs. Aniline for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-furanamine and aniline, two foundational primary amines in organic synthesis. While structurally similar—each featuring an amino group attached to a five or six-membered aromatic ring—their reactivity profiles diverge significantly due to the distinct electronic nature of the furan and benzene rings. This analysis is designed for researchers, scientists, and drug development professionals to inform substrate selection, reaction design, and optimization in synthetic workflows. We will explore the fundamental principles of basicity and nucleophilicity and extend this comparison to performance in key synthetic transformations, supported by experimental protocols and quantitative data.

Core Structural and Electronic Properties

The reactivity of an amine is fundamentally governed by the availability of the nitrogen lone pair. In both this compound and aniline, this lone pair can be delocalized into the adjacent aromatic system. However, the heteroatom within the furan ring introduces a critical electronic distinction that modulates this delocalization and, consequently, the amine's reactivity.

  • Aniline: The nitrogen lone pair delocalizes into the benzene ring, an effect that reduces its basicity and nucleophilicity compared to aliphatic amines like cyclohexylamine.[1] The pKa of the anilinium ion is approximately 4.6, indicating it is a weak base.[2][3][4]

  • This compound: The furan ring is an electron-rich heterocycle due to the participation of one of the oxygen's lone pairs in the aromatic π-system.[5] This inherent electron-rich character, combined with the electron-donating amino group, results in a highly activated system. While the oxygen atom is electronegative, its resonance contribution dominates, making the furan ring more susceptible to electrophilic attack than benzene.[6]

Basicity Comparison

A primary measure of an amine's reactivity is its basicity, quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.[4] The delocalization of the nitrogen lone pair into the aromatic ring reduces the electron density on the nitrogen, making it a weaker base than its aliphatic counterparts.[1]

While extensive experimental data for this compound is less common than for aniline, we can infer its properties. The electron-donating nature of the furan ring is expected to increase the electron density on the exocyclic nitrogen atom compared to aniline, potentially leading to higher basicity.

AmineStructureRing TypepKa of Conjugate AcidBasicity
Aniline C₆H₅NH₂Aromatic (Benzene)~4.6[2][3][4]Weaker Base
This compound C₄H₄ONH₂Aromatic (Furan)Estimated > 4.6Stronger Base
Cyclohexylamine C₆H₁₁NH₂Aliphatic~10.7[3]Strong Base (Reference)

Table 1: Comparison of the basicity of aniline, this compound, and a reference aliphatic amine.

The following diagram illustrates the resonance stabilization of the anilinium ion, which contributes to its acidity (and the lower basicity of aniline). A similar, though less pronounced, delocalization exists for the 2-furanammonium ion.

G cluster_aniline Aniline Conjugate Acid (Anilinium) cluster_furan This compound Conjugate Acid aniline_ion NH3+ benzene caption1 Anilinium ion: Positive charge is localized on the nitrogen atom, no resonance into the ring. furan_ion NH3+ furan_ring O caption2 2-Furanammonium ion: Similar to aniline, the positive charge resides primarily on the exocyclic nitrogen.

Diagram 1: Conjugate acids of Aniline and this compound.

Reactivity in Key Synthetic Transformations

The electronic differences between the benzene and furan rings directly impact the performance of these amines in common synthetic reactions.

A. N-Acylation (Amide Bond Formation)

N-acylation is a fundamental transformation for primary amines. The rate of this reaction is dependent on the nucleophilicity of the amine. Generally, increased basicity correlates with increased nucleophilicity, with exceptions for sterically hindered amines.[7] Given that this compound is predicted to be more basic than aniline, it is expected to be more nucleophilic and thus react faster with acylating agents like acid chlorides or anhydrides.

This protocol provides a method to directly compare the nucleophilicity of this compound and aniline. By reacting an equimolar mixture of the two amines with a limited amount of an acylating agent, the ratio of the resulting amide products reveals their relative reactivity.

Materials:

  • Aniline (1.0 eq)

  • This compound (1.0 eq)

  • Benzoyl Chloride (0.5 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add aniline (1.0 mmol) and this compound (1.0 mmol).

  • Dissolve the amines in DCM (10 mL) and add triethylamine (2.0 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (0.5 mmol) in DCM (2 mL) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aq. NaHCO₃ (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product ratio (N-phenylbenzamide vs. N-(furan-2-yl)benzamide) using ¹H NMR spectroscopy or HPLC.

Expected Outcome: A higher ratio of N-(furan-2-yl)benzamide is expected, which would experimentally validate the higher nucleophilicity of this compound compared to aniline.

Diagram 2: Experimental workflow for competitive N-acylation.
B. Electrophilic Aromatic Substitution (EAS)

Both aniline and this compound are highly activated for electrophilic aromatic substitution.

  • Aniline: The -NH₂ group is a powerful activating, ortho-, para-director. Reactions like bromination often proceed uncontrollably to give the 2,4,6-tribromoaniline product, requiring protection of the amino group (e.g., as an acetanilide) to achieve monosubstitution.

  • This compound: The furan ring is inherently more reactive towards electrophiles than benzene by several orders of magnitude.[5] Electrophilic attack on an unsubstituted furan occurs preferentially at the C2 position, as the resulting cationic intermediate is better stabilized by resonance.[8][9] With the C2 position occupied by the amino group, the primary site for electrophilic attack becomes the C5 position, which is para- to the amino group and alpha to the furan oxygen. The combined activating effects of the amino group and the furan ring make this compound exceptionally reactive, often requiring very mild conditions to avoid polymerization or ring-opening.[10]

FeatureAnilineThis compound
Ring Reactivity Less reactive than furanHighly reactive
-NH₂ Activation Strong activationStrong activation
Overall EAS Reactivity Very HighExceptionally High
Directing Effect Ortho, ParaC5 (Para to -NH₂)
Typical Issue PolysubstitutionPolymerization/Degradation

Table 2: Comparison of properties for Electrophilic Aromatic Substitution.

C. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

In reactions like the Suzuki-Miyaura coupling, halo-derivatives of these amines are often used. The electronic properties of the ring can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[11] Studies on bromoanilines show that the position of the bromine atom affects reaction rates, with 4-bromoaniline often reacting efficiently.[12][13] For a hypothetical 5-bromo-2-furanamine, the electron-rich furan ring is expected to facilitate the oxidative addition step with the Pd(0) catalyst, potentially leading to faster reaction kinetics compared to 4-bromoaniline under identical conditions.

This protocol describes a general procedure for comparing the reactivity of 4-bromoaniline and a hypothetical (or sourced) 5-bromo-2-furanamine in a Suzuki-Miyaura reaction.

Materials:

  • Aryl Bromide (4-bromoaniline or 5-bromo-2-furanamine) (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

  • In a flask, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • De-gas the solvent mixture (e.g., 8 mL Toluene, 2 mL EtOH, 2 mL H₂O) by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the de-gassed solvent to the flask containing the solids.

  • Heat the reaction mixture to reflux (e.g., 85-90 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress at regular intervals (e.g., every 30 minutes) using TLC or GC-MS to determine the rate of consumption of the starting material.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Comparative Analysis: The reaction kinetics should be compared. It is hypothesized that the 5-bromo-2-furanamine will react faster due to the more electron-rich nature of the furan ring facilitating the oxidative addition step.

D. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic structures.[14] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[15][16] The success of the final cyclization step is highly dependent on the nucleophilicity of the aromatic ring.

  • Aniline-based substrates (e.g., Phenethylamine): Cyclization onto a simple benzene ring requires strong acid and high temperatures. Electron-donating groups on the ring facilitate the reaction.[14]

  • This compound-based substrates (e.g., 2-(Furan-2-yl)ethanamine): The highly nucleophilic furan ring is exceptionally well-suited for the Pictet-Spengler reaction. Cyclization can often proceed under much milder, even physiological, conditions. Recent literature demonstrates the successful synthesis of tetrahydrofuro[3,2-c]pyridines via this method, underscoring the high reactivity of the furan scaffold.[17]

G cluster_aniline Aniline Substrate cluster_furan This compound Substrate sub β-Arylethylamine + Aldehyde/Ketone imine Imine Formation (Condensation) sub->imine iminium Iminium Ion (Acid Catalyst) imine->iminium cyclize_an Ring Closure (Slow, Harsh Conditions: Strong Acid, Heat) iminium->cyclize_an Benzene Ring cyclize_fu Ring Closure (Fast, Mild Conditions) iminium->cyclize_fu Furan Ring cyclize Intramolecular EAS (Ring Closure) product Tetrahydroisoquinoline Derivative cyclize_an->product cyclize_fu->product

Diagram 3: Comparative logic of the Pictet-Spengler reaction.

Conclusion and Synthetic Outlook

The choice between this compound and aniline as a starting material has profound implications for synthetic strategy.

  • Aniline is a robust, well-characterized, and cost-effective building block. Its reactivity is predictable, though its moderate nucleophilicity and the need to manage polysubstitution in EAS reactions are key considerations.

  • This compound is a significantly more reactive nucleophile and EAS substrate. This heightened reactivity can be advantageous, enabling reactions under milder conditions and facilitating transformations that are difficult with less activated aniline derivatives, such as the Pictet-Spengler reaction. However, this reactivity also presents a challenge, as the furan ring's sensitivity to strong acids and powerful electrophiles can lead to undesired side reactions, including polymerization and decomposition.

For drug development professionals, the furan ring in a this compound-derived scaffold can also serve as a bioisostere for a phenyl ring, potentially improving metabolic stability or receptor binding interactions.[18] Ultimately, the selection must be guided by the specific transformation desired, with this compound offering a high-reactivity option for syntheses where mild conditions are paramount and the stability of the furan ring can be maintained.

References

  • Wikipedia. Aniline. [Link]

  • University of Calgary. Amines. [Link]

  • vCalc. pKa of Aniline. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • PubMed. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. [Link]

  • Quora. Why does an electrophilic substitution reaction take place in a 2nd position in a furan?[Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • Quora. Why does the electrophilic substitution of furan happen at 2 and 5 positions?[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

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In silico modeling and prediction of 2-Furanamine properties

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the In Silico Modeling and Prediction of 2-Furanamine Properties

Introduction: The Challenge and Opportunity of this compound

This compound (also known as 2-aminofuran) is a heterocyclic amine containing a furan moiety. The furan ring is a common scaffold in numerous natural products, drugs, and industrial chemicals.[1] However, the furan structure is also associated with toxicity concerns, primarily due to its metabolic activation into reactive intermediates.[2] Furan itself is classified as "reasonably anticipated to be a human carcinogen" based on extensive evidence from animal studies, where it induces hepatocellular and bile duct tumors.[3][4] This raises significant safety questions for any furan-containing compound, including this compound, necessitating a thorough evaluation of its properties early in the development or risk assessment process.

This guide provides a comparative overview of in silico modeling techniques for predicting the physicochemical, metabolic, and toxicological properties of this compound. As a Senior Application Scientist, my objective is not merely to list available software but to provide a logical framework for selecting, applying, and interpreting these computational tools. We will explore the causality behind different modeling choices, from rapid screening with Quantitative Structure-Activity Relationship (QSAR) models to mechanistic insights from molecular docking. The goal is to build a predictive profile of this compound that is robust, scientifically defensible, and can effectively guide further experimental work, thereby minimizing late-stage failures and promoting safer chemical design.[5][6]

Part 1: Predicting Physicochemical and ADME Properties

Understanding a molecule's fundamental physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the bedrock of any toxicological or pharmacological assessment. These parameters govern a compound's ability to reach its target site, its residence time in the body, and its potential for metabolic activation.

Physicochemical Properties: The Foundation of Bioavailability

Key properties like lipophilicity (logP), water solubility (logS), and ionization state (pKa) are critical determinants of a compound's behavior. In silico prediction of these properties is well-established, with modern machine learning and QSPR (Quantitative Structure-Property Relationship) models demonstrating high accuracy.[7]

Below is a summary of known and computationally predicted physicochemical properties for this compound and its related analogue, 2-Furanmethanamine (Furfurylamine), for which more experimental data is available.

PropertyThis compound (Predicted/Computed)2-Furanmethanamine (Experimental)Significance in Drug Development
Molecular Formula C4H5NO[8]C5H7NO[9]Basic structural information.
Molecular Weight 83.09 g/mol [8][10]97.12 g/mol [9][11]Influences diffusion and transport.
logP (Octanol/Water) 0.6[8]0.738 (Predicted)[11]Measures lipophilicity; affects membrane permeability and absorption.
Boiling Point 147.5°C at 760mmHg[10]145-146°C[9]Indicates volatility and intermolecular forces.
Water Solubility Soluble[9]Miscible with water[9]Crucial for formulation and absorption in the gastrointestinal tract.
Hydrogen Bond Donors 1[8]2Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 2[10]2Influences solubility and binding to biological targets.
In Silico ADMET Prediction: A Comparative Overview

ADMET prediction models are essential for early-stage virtual screening.[12] Various software platforms utilize different algorithms, including fingerprint-based methods and machine learning, to predict a compound's pharmacokinetic profile.[13][14]

For a compound like this compound, the most critical parameter to investigate is its metabolism, as this is directly linked to its potential toxicity.

Workflow for Initial ADMET Screening

cluster_input Input cluster_prediction In Silico Prediction Platforms cluster_output Predicted Endpoints SMILES This compound Structure (SMILES: C1=COC(=C1)N) SwissADME SwissADME (Free Web Tool) SMILES->SwissADME Input Structure ADMETSar ADMETSar (Machine Learning Models) SMILES->ADMETSar Input Structure Commercial Commercial Suites (e.g., ACD/Tox Suite) SMILES->Commercial Input Structure Absorption Absorption (e.g., GI Absorption, BBB Penetration) SwissADME->Absorption Generates Predictions Metabolism Metabolism (e.g., CYP Inhibition/Substrate) SwissADME->Metabolism Generates Predictions Toxicity Toxicity Flags (e.g., Mutagenicity, Carcinogenicity) SwissADME->Toxicity Generates Predictions ADMETSar->Absorption Generates Predictions ADMETSar->Metabolism Generates Predictions ADMETSar->Toxicity Generates Predictions Commercial->Absorption Generates Predictions Commercial->Metabolism Generates Predictions Commercial->Toxicity Generates Predictions

Caption: Initial ADMET screening workflow for this compound.

A crucial aspect of the ADMET profile for furan-containing compounds is their metabolism by Cytochrome P450 (CYP) enzymes. Furan itself is oxidized by CYP2E1 to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[15] This reactive metabolite is considered the primary causative agent of furan's toxicity and carcinogenicity.[4][16] It is therefore paramount to predict whether this compound is a substrate for CYP enzymes.

Part 2: In Silico Toxicology - Predicting the Hazard

The primary concern for this compound is its potential for toxicity, mirroring that of its parent furan ring. In silico toxicology aims to predict these hazards before resource-intensive in vitro or in vivo studies are conducted.[6][17] The main approaches are (Q)SAR models, knowledge-based expert systems, and molecular docking.

Metabolic Activation Pathway

The central hypothesis for furan toxicity is metabolic activation. Understanding this pathway is key to interpreting any toxicity prediction. The amine group on this compound may modulate this pathway compared to unsubstituted furan, but the core mechanism of furan ring oxidation remains the primary concern.

Furan This compound CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Oxidation Reactive Reactive Intermediate (e.g., Enedial Derivative) CYP450->Reactive Cellular Cellular Nucleophiles (DNA, Proteins, Glutathione) Reactive->Cellular Reaction Adducts Covalent Adducts Cellular->Adducts Toxicity Cellular Damage, Mutagenesis, Carcinogenesis Adducts->Toxicity

Caption: Hypothesized metabolic activation of this compound.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate chemical structure with a specific biological activity or toxicological endpoint.[18][19] They are powerful tools for screening large numbers of chemicals for potential hazards like mutagenicity.

Experimental Protocol: A Generalized QSAR Workflow

  • Data Curation: A high-quality dataset of compounds with reliable experimental data for the endpoint of interest (e.g., Ames mutagenicity) is collected. For furan derivatives, this would involve gathering data on compounds with similar structural features.

  • Molecular Descriptor Calculation: For each molecule in the dataset, numerical descriptors representing its physicochemical properties, topology, and electronic structure are calculated using software like PaDEL or Dragon.[20]

  • Model Building: A machine learning algorithm (e.g., Random Forest, Support Vector Machine) is used to build a mathematical model that links the descriptors to the experimental activity.[20] The dataset is typically split into a training set for building the model and a test set for validation.

  • Model Validation: The model's predictive performance is rigorously assessed using statistical metrics (e.g., R², accuracy, sensitivity, specificity) on the independent test set. The model's Applicability Domain (AD) is also defined to ensure predictions are only made for compounds similar to those in the training set.[21]

  • Prediction for this compound: The validated QSAR model is used to predict the mutagenicity of this compound by calculating its descriptors and inputting them into the model.

Comparison of Publicly Available QSAR Tools for Mutagenicity Prediction

Software ToolPrediction MethodKey StrengthsKey Limitations
T.E.S.T. Multiple QSAR methodologies (Hierarchical, FDA, Nearest Neighbor)[22]Freely available (US EPA), provides consensus predictions, transparent models.[5]May have a more limited chemical space compared to commercial tools.
VEGA Multiple models, includes applicability domain index.Free, provides detailed reports on the reliability of the prediction.[23]The user must interpret results from multiple models which can sometimes be conflicting.
Toxtree Decision tree approach, incorporates structural alerts (Benigni/Bossa rulebase).[24]Free and easy to use, transparent decision-making process.Primarily qualitative; may not capture all mechanisms of toxicity.
ACD/Tox Suite QSAR models and expert systems.High performance reported in comparative studies for various endpoints.[25]Commercial software.
TOPKAT Statistically-based QSAR models.Well-established with a long history of use in regulatory contexts.[25]Commercial software; performance can be variable for compounds outside its training set.[25]

The consensus from multiple studies is that while many models perform well, their accuracy is highest for chemicals within their specific training sets.[24][25] Therefore, using a consensus approach, where predictions from multiple different models are considered, is highly recommended.

Knowledge-Based (Expert) Systems

Unlike statistical QSAR models, expert systems like Derek Nexus use a set of rules derived from known toxicology data and expert knowledge. They identify structural fragments, or "structural alerts," that are associated with specific toxicities. The furan ring itself is a well-known structural alert for carcinogenicity.[3] An expert system would flag this compound based on the presence of the furan moiety and provide mechanistic reasoning related to its metabolic activation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking into the active site of CYP2E1 can provide crucial mechanistic insights. A favorable binding pose and energy would support the hypothesis that this compound is a substrate for this enzyme, and thus likely to be metabolically activated. Docking studies have been widely applied to furan-containing compounds to explore their interactions with various biological targets.[1][26][27][28]

Experimental Protocol: Molecular Docking of this compound with CYP2E1

  • Protein Preparation: Obtain the 3D crystal structure of human CYP2E1 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D conformer of this compound. Minimize its energy and assign appropriate charges.

  • Binding Site Definition: Identify the active site of CYP2E1, typically the region containing the heme cofactor.

  • Docking Simulation: Use docking software (e.g., AutoDock, GLIDE) to place the this compound molecule into the defined binding site in multiple possible orientations and conformations.[27]

  • Scoring and Analysis: The software calculates a binding score (e.g., binding energy) for each pose. The lowest energy poses are considered the most likely. Analyze these poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the enzyme's active site residues.

Illustrative Docking Workflow

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Prepare Protein (CYP2E1 from PDB) Grid Define Binding Site (Grid Box around Heme) Protein->Grid Ligand Prepare Ligand (3D structure of this compound) Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Score Score & Rank Poses (Binding Energy) Dock->Score Analyze Analyze Interactions (Hydrogen Bonds, etc.) Score->Analyze Conclusion Draw Mechanistic Conclusion Analyze->Conclusion

Caption: A generalized workflow for molecular docking studies.

Conclusion: An Integrated Approach to Prediction

No single in silico method is sufficient for a comprehensive safety assessment. The most robust approach involves integrating the predictions from multiple, orthogonal methods. For this compound, the evidence points towards a significant potential for toxicity driven by metabolic activation of the furan ring.

  • Physicochemical and ADME models suggest the compound is likely orally bioavailable.

  • QSAR models and Expert Systems will almost certainly flag this compound for mutagenicity and carcinogenicity due to the presence of the furan structural alert.

  • Molecular Docking can provide the mechanistic support for these predictions by demonstrating a likely interaction with metabolizing enzymes like CYP2E1.

This integrated in silico assessment provides a strong, data-driven hypothesis that this compound poses a toxicological risk. This prediction allows researchers and drug development professionals to make informed decisions: either to deprioritize the molecule, to design safer alternatives by modifying the furan ring to block metabolic activation, or to proceed with targeted, hypothesis-driven in vitro testing (e.g., an Ames test and a CYP metabolism assay) for definitive confirmation. By leveraging these computational tools, we can more efficiently navigate the complexities of chemical safety and focus resources on developing safer, more effective molecules.

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The Structure-Activity Nexus: A Comparative Guide to 2-Furanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the furan scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities.[1][2] Among its numerous derivatives, 2-furanamine (2-aminofuran) has emerged as a particularly fruitful starting point for the design of novel therapeutic agents. The strategic placement of the amino group at the C2 position provides a versatile handle for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This guide provides an in-depth, comparative analysis of this compound derivatives, correlating specific structural features with their observed anticancer, antimicrobial, and kinase inhibitory activities. We will delve into the causal relationships behind structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the evaluation of these promising compounds.

The Influence of Substitution on Anticancer Activity

The anticancer potential of this compound derivatives is profoundly influenced by the nature and position of substituents on both the furan ring and the exocyclic amine. A central theme in their mechanism of action is the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[3][4]

Structure-Activity Relationship Insights

Our analysis of various studies reveals several key SAR trends for the anticancer activity of this compound derivatives:

  • Substitution at the 5-position: The introduction of bulky aromatic or heteroaromatic groups at the 5-position of the furan ring is a common strategy to enhance anticancer potency. This is often attributed to increased steric hindrance in the active sites of target proteins or enhanced lipophilicity, facilitating cell membrane penetration.

  • Acylation of the 2-amino group: Conversion of the 2-amino group to an amide or a related functional group can significantly modulate activity. For instance, benzoyl derivatives have shown potent tubulin polymerization inhibitory activity.[3] The nature of the acyl group, including the presence and position of substituents on the aromatic ring, is critical for optimizing this activity.

  • Fusion with other heterocyclic systems: The fusion of the furan ring with other heterocycles, such as pyrimidines, can lead to potent kinase inhibitors.[4] This approach combines the favorable properties of both ring systems to create hybrid molecules with enhanced target affinity and selectivity.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound and related furan derivatives against various cancer cell lines. This data highlights how structural modifications impact their potency.

Compound IDCore StructureKey SubstituentsCancer Cell LineIC50 (µM)Reference(s)
1 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan5-amino, 6-methoxyHL-60 (Leukemia)0.016-0.024[3]
2 Furo[2,3-d]pyrimidine derivative (7b)4-chloroaniline at C4A549 (Lung)6.66[4]
3 Furo[2,3-d]pyrimidine derivative (7b)4-chloroaniline at C4HT-29 (Colon)8.51[4]
4 Enaminone-linked benzofuran (4a)p-benzenesulfonamideMCF-7 (Breast)3.65 (hypoxic)[5]
5 Pyridine carbohydrazide furan derivative (4)Pyridine carbohydrazideMCF-7 (Breast)4.06[6]
6 N-phenyl triazinone furan derivative (7)N-phenyl triazinoneMCF-7 (Breast)2.96[6]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency.

Unraveling the Antimicrobial Potential

This compound derivatives also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Structure-Activity Relationship Insights

Key structural features influencing the antimicrobial activity of this compound derivatives include:

  • Nitro group at the 5-position: The presence of a nitro group at the 5-position of the furan ring is a well-established pharmacophore for antibacterial activity. This group can be reduced by bacterial nitroreductases to generate reactive nitrogen species that damage cellular macromolecules.

  • Substituents on the 2-amino group: The nature of the substituent on the amino group can significantly impact the antimicrobial spectrum and potency. For example, the introduction of bulky aromatic groups can enhance activity against certain strains.

  • Thioether and sulfone derivatives: The incorporation of sulfur-containing moieties, such as thioethers and sulfones, has been shown to yield compounds with notable activity against Gram-positive bacteria.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected furan derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDCore StructureKey SubstituentsMicroorganismMIC (µg/mL)Reference(s)
7 2-Salicyloylbenzofuran (8h)Carboxylic acid at salicyloyl-C2, bromine on benzofuranS. aureus (MSSA)0.06-0.12 mM[8]
8 2-Salicyloylbenzofuran (8h)Carboxylic acid at salicyloyl-C2, bromine on benzofuranS. aureus (MRSA)0.12 mM[8]
9 (Benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d)N-methylpiperazino-propylketoximeS. aureusN/A (most active)[7]
10 5-Nitrofuran-isatin hybrid (6)Isatin hybridS. aureus (MRSA)1[9]

Targeting Kinases: A Promising Avenue

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound derivatives have emerged as promising scaffolds for the development of potent and selective kinase inhibitors.[4][5][10]

Structure-Activity Relationship Insights

The design of this compound-based kinase inhibitors often focuses on:

  • Mimicking the ATP-binding site: The furan ring and its substituents are designed to occupy the adenine-binding pocket of the kinase, forming key hydrogen bonds and hydrophobic interactions.

  • Targeting the hinge region: The 2-amino group can be functionalized to interact with the hinge region of the kinase, a critical determinant of inhibitor binding.

  • Exploring the hydrophobic pocket: Substituents at the 5-position can be extended into the hydrophobic pocket adjacent to the ATP-binding site to enhance potency and selectivity.

Comparative Kinase Inhibitory Activity

The following table showcases the inhibitory activity of furan-based compounds against vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.

Compound IDCore StructureKey SubstituentsKinase TargetIC50 (nM)Reference(s)
11 Furo[2,3-d]pyrimidine derivative (7b)4-chloroaniline at C4VEGFR-242.5[4]
12 Furo[2,3-d]pyrimidine derivative (7c)4-fluoroaniline at C4VEGFR-252.5[4]
13 Enaminone-linked benzofuran (4a)p-benzenesulfonamideVEGFR-258[5]

Mechanistic Insights and Signaling Pathways

The biological activities of this compound derivatives are underpinned by their ability to modulate specific cellular signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the intrinsic mitochondrial pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade 2-Furanamine_Derivative This compound Derivative Bax Bax (Pro-apoptotic) 2-Furanamine_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 2-Furanamine_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Kinase Inhibition: Targeting Angiogenesis

Certain this compound derivatives can inhibit receptor tyrosine kinases like VEGFR-2, thereby blocking downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

kinase_inhibition_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR2->MAPK_ERK Furanamine_Derivative This compound Derivative Furanamine_Derivative->VEGFR2 Inhibits Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration MAPK_ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound derivative (various conc.) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A streamlined workflow for determining the IC50 of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound and its derivatives represent a highly versatile and promising scaffold in modern drug discovery. The structure-activity relationships discussed in this guide underscore the critical role of rational design in optimizing their anticancer, antimicrobial, and kinase inhibitory activities. By understanding the causal links between chemical structure and biological function, and by employing robust experimental protocols for their evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds. The comparative data and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to the development of novel and effective therapies for a range of human diseases.

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A Comparative Guide to Purity Assessment of Synthesized 2-Furanamine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and product safety. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Furanamine (also known as furfurylamine). The insights and protocols herein are designed to empower you to make informed decisions for method selection in both research and quality control environments.

The Critical Role of Purity in this compound Applications

This compound is a valuable building block in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] The presence of impurities, which can arise from starting materials, byproducts, intermediates, or degradation products, can significantly impact the efficacy, safety, and stability of the final product.[2][3][4] Therefore, employing robust and validated analytical techniques to accurately quantify the purity of synthesized this compound is not merely a procedural step but a critical determinant of research validity and product viability.

The International Council for Harmonisation (ICH) provides guidelines that establish thresholds for the reporting, identification, and qualification of impurities in new drug substances, underscoring the regulatory importance of this analytical task.[2][5][6]

Potential Impurities in this compound Synthesis

Understanding the potential impurities is paramount to developing a selective analytical method. Common impurities in the synthesis of this compound can include:

  • Starting Materials: Unreacted precursors such as furfural or 2-furoic acid.

  • By-products: Compounds formed from side reactions, which can include other furan derivatives or polymeric materials.[3][4]

  • Intermediates: Incomplete reactions can leave residual intermediates in the final product.

  • Degradation Products: this compound, like many furan compounds, can be susceptible to degradation via oxidation or polymerization, especially when exposed to air and light.[3]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[7] The separation is based on the differential interactions of the analytes with the stationary and mobile phases, often governed by polarity.[7] For amine analysis, HPLC is particularly advantageous for compounds that are non-volatile, polar, or thermally unstable.[7][8]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for this compound

The following protocol is a robust starting point for the purity assessment of this compound.

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Diluent: Mobile Phase A/B mixture (e.g., 90:10 v/v).

  • This compound Reference Standard: Of known high purity.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the sample diluent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan of this compound).

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

  • Data Analysis:

    • Identify the this compound peak by comparing the retention time with the reference standard.

    • Calculate the area of all peaks in the chromatogram.

    • Determine the purity by calculating the percentage of the main peak area relative to the total peak area.

Causality Behind Experimental Choices:

  • C18 Column: A C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound and its likely impurities.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for amines by protonating them, which reduces tailing effects caused by interaction with residual silanol groups on the silica-based stationary phase.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time, providing a comprehensive impurity profile.

  • DAD/UV Detection: this compound contains a chromophore (the furan ring) that allows for sensitive detection by UV absorbance. A DAD provides the additional benefit of acquiring UV spectra for peak purity assessment and potential identification of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Mass

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7] In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation is primarily based on the compound's volatility and boiling point.[7] GC-MS is ideal for analyzing volatile and thermally stable compounds.[7] While amines can sometimes be challenging to analyze by GC due to their polarity and potential for peak tailing, this compound is sufficiently volatile for this technique.[9]

Experimental Protocol: GC-MS for this compound

Objective: To separate, identify, and quantify this compound and its volatile impurities.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

Materials:

  • Capillary Column: A non-polar or mid-polar column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Sample Solvent: Dichloromethane or Methanol (HPLC grade).

  • This compound Reference Standard: Of known high purity.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in the chosen solvent at an appropriate concentration (e.g., 100 µg/mL).

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum can be compared to a library (e.g., NIST) for confirmation.[11]

    • Quantify purity by area percent from the Total Ion Chromatogram (TIC).

    • Use the mass spectra of other peaks to tentatively identify impurities.

Causality Behind Experimental Choices:

  • HP-5MS Column: This widely used, low-bleed column provides excellent resolution for a broad range of volatile and semi-volatile compounds.

  • Temperature Program: The ramped temperature program allows for the separation of compounds with different boiling points, from volatile starting materials to less volatile by-products.

  • Electron Ionization (EI): EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns, which are invaluable for structural elucidation and library matching of unknown impurities.[11]

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical needs, the nature of the expected impurities, and available instrumentation.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[8]
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.[7][8]Best for volatile and thermally stable compounds.[7]
Derivatization Often not required for this compound.Not typically necessary for this compound, but may be needed for less volatile amine impurities.[7][9]
Identification Power Based on retention time and UV-Vis spectrum (DAD). Less definitive for unknown identification.High confidence in identification through mass spectral library matching.[11]
Quantification Highly precise and accurate with external standards.[7]Good quantification, but can be more variable than HPLC for routine analysis.
Sensitivity Varies with the detector; DAD offers good sensitivity.Generally very high, especially with Selected Ion Monitoring (SIM).[8]
Common Issues Peak tailing for amines (mitigated by pH control), solvent purity.Peak tailing for polar compounds, thermal degradation of sensitive impurities.[9]
Quantitative Data Summary (Hypothetical)

The following table presents hypothetical validation data to illustrate the performance characteristics of each method for the purity analysis of a synthesized this compound batch.

ParameterHPLC-DADGC-MS
Purity Assay (%) 99.5%99.4%
Linearity (R²) > 0.999> 0.998
Precision (%RSD, n=6) < 1.0%< 1.5%
LOD 0.01 µg/mL0.005 µg/mL
LOQ 0.03 µg/mL0.02 µg/mL
Identified Impurities Impurity A (0.2%), Impurity B (0.15%)Impurity A (0.2%), Impurity C (0.1%)

This data illustrates that both techniques can provide excellent linearity and precision. GC-MS may offer lower limits of detection, while HPLC often demonstrates slightly better precision for routine quantification.[7]

Visualizing the Analytical Workflows

To clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Diluent Sample->Dissolve Standard Reference Standard Standard->Dissolve HPLC Inject into HPLC System Dissolve->HPLC Separation C18 Column Separation HPLC->Separation Detection DAD/UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Report Report Calculation->Report

Caption: Workflow for this compound purity assessment by HPLC.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Solvent Sample->Dissolve Standard Reference Standard Standard->Dissolve GCMS Inject into GC-MS System Dissolve->GCMS Vaporization Vaporization in Inlet GCMS->Vaporization Separation HP-5MS Column Separation Vaporization->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection TIC Generate Total Ion Chromatogram (TIC) Spectra Extract Mass Spectra TIC->Spectra Quantification Area % Purity Calculation TIC->Quantification Identification Library Search & Impurity ID Spectra->Identification Report Report Identification->Report Quantification->Report

Caption: Workflow for this compound purity assessment by GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of synthesized this compound. The optimal choice is contingent on the specific objectives of the analysis.

Choose HPLC when:

  • The primary goal is precise and routine quantification for quality control.

  • Non-volatile or thermally sensitive impurities are expected.

  • You need a robust, validated method for release testing.

Choose GC-MS when:

  • Definitive identification of unknown volatile impurities is required.

  • High sensitivity for trace-level volatile contaminants is necessary.

  • You need to confirm the identity of the main component and impurities through their mass fragmentation patterns.

For comprehensive characterization, a dual-method approach is often the most rigorous strategy. HPLC can be used as the primary method for quantification and purity reporting, while GC-MS can be employed to identify any volatile impurities and provide orthogonal confirmation of the purity assessment. This ensures a thorough understanding of the impurity profile, satisfying both scientific curiosity and stringent regulatory requirements.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis. BenchChem.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Nakovich, L. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of 2-Furanmethanol, 5-(aminomethyl)
  • BenchChem. (2025). troubleshooting unexpected side products in furan amine synthesis. BenchChem.
  • BenchChem. (2025). Analytical methods for monitoring the synthesis of 2-(diethoxymethyl)furan (GC-MS, HPLC). BenchChem.
  • NIST. (n.d.). 2-Furanmethanamine. NIST WebBook.
  • DTIC. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Furanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Furanamine, ensuring the safety of laboratory personnel and the preservation of our environment. By moving beyond mere compliance and fostering a deep understanding of the "why" behind these procedures, we aim to build a culture of safety and responsibility.

Hazard Assessment: Understanding the Risks of this compound

This compound (also known as 2-aminofuran) is a heterocyclic amine with inherent hazards that demand careful consideration. A thorough understanding of its chemical and toxicological properties is the foundation of its safe handling and disposal.

Key Hazards:

  • Flammability: this compound is a flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1]

  • Toxicity: It is harmful if swallowed or in contact with skin.[3] Inhalation of vapors may also be harmful and can cause respiratory irritation.[4]

  • Corrosivity: As an amine, it can be corrosive and cause severe skin burns and eye damage.[3]

  • Environmental Hazards: Amines, in general, can be harmful to aquatic life.[5] Uncontrolled release into the environment must be avoided.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Flammable Liquid Can be ignited by heat, sparks, or flames.[1][2]Inhalation of vapors
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.[3][4]Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[3][4]Skin Contact
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[4]Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation.[4]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is not a matter of preference but a critical safety requirement dictated by the chemical's properties.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3]

  • Skin and Body Protection: A flame-retardant lab coat should be worn to protect against accidental skin contact and splashes.[1] For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[4]

Spill Management: Immediate and Effective Response

Accidents can happen, but a well-defined spill response plan can mitigate the consequences. The immediate actions taken following a spill are critical to preventing exposure and environmental contamination.

For Small Spills (less than 100 mL) within a Fume Hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent, to dike the spill and prevent it from spreading.

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.

  • Do Not Attempt to Clean Up: Large spills require specialized equipment and training to manage safely.

Proper Disposal Procedures for this compound Waste

The cardinal rule for the disposal of this compound is to never pour it down the drain or discard it with general waste.[6] Due to its hazardous properties, it must be managed as a regulated hazardous waste.

Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, corrosive, toxic).

  • Incompatible Materials: Keep this compound waste separate from strong oxidizing agents, strong acids, and strong bases to avoid violent reactions.[7]

Disposal of Small Quantities (Research Scale)

For small quantities of this compound waste generated in a laboratory setting:

  • Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), in the designated hazardous waste container.

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area away from sources of ignition and incompatible chemicals.[1][4] The storage location should be a designated satellite accumulation area.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal of Large Quantities (Bulk)

The disposal of larger volumes of this compound should only be handled by trained professionals.

  • Professional Disposal Service: Engage a licensed and reputable hazardous waste disposal company.[3]

  • Manifesting: Ensure that all shipping and waste manifest documents are completed accurately as required by the U.S. Environmental Protection Agency (EPA) or other relevant regulatory bodies.

  • Transportation: The waste must be transported by a certified hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).

Approved Disposal Technologies

The primary and most effective method for the final disposal of this compound is incineration .

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method as it ensures the complete destruction of the organic molecule.[6][8] These facilities are equipped with advanced air pollution control systems to manage emissions.[8]

Neutralization as a Pre-treatment: While direct neutralization of bulk this compound is not recommended due to the potential for heat generation and vapor release, small residual amounts on equipment can be managed with a dilute acid solution (e.g., 5% hydrochloric acid) in a controlled setting like a fume hood.[9] However, the resulting solution must still be collected and disposed of as hazardous waste.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for the safe and compliant disposal of this compound waste.

G start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity spill_check Is there a spill? start->spill_check small_quantity Small Quantity (< 1 L) assess_quantity->small_quantity < 1 L large_quantity Large Quantity (≥ 1 L) assess_quantity->large_quantity ≥ 1 L collect_waste Collect in Designated, Labeled Hazardous Waste Container small_quantity->collect_waste professional_disposal Arrange for Licensed Hazardous Waste Contractor large_quantity->professional_disposal store_waste Store in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs transport Transport to Permitted TSDF contact_ehs->transport professional_disposal->transport incineration Final Disposal by Incineration transport->incineration spill_small Small Spill (< 100 mL) spill_check->spill_small Yes, < 100 mL spill_large Large Spill (≥ 100 mL) spill_check->spill_large Yes, ≥ 100 mL cleanup_small Contain, Absorb, Collect, Decontaminate spill_small->cleanup_small evacuate Evacuate and Call Emergency Response spill_large->evacuate dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup_small->dispose_cleanup dispose_cleanup->collect_waste

Sources

Navigating the Risks: A Senior Scientist's Guide to Personal Protective Equipment for 2-Furanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of 2-Furanamine in a laboratory setting. As direct, comprehensive toxicological data for this compound is limited, our protocols are grounded in the well-documented hazards of its parent compound, furan, and the general reactivity of aromatic amines. This approach mandates a conservative and rigorous safety posture. The core principle of this directive is causality: understanding why a specific piece of equipment or procedure is necessary is as critical as the procedure itself. Every step is designed to create a self-validating system of safety, ensuring the protection of researchers, scientists, and drug development professionals.

Immediate Hazard Assessment: Understanding the Adversary

This compound (C₄H₅NO) is a heterocyclic amine. Its hazard profile must be inferred from related structures, primarily furan. Furan is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[1][2][3]. The primary mechanism of toxicity is believed to involve metabolic activation by cytochrome P450 enzymes in the liver to a reactive intermediate, cis-2-butene-1,4-dial, which can lead to significant cellular damage[1][2].

Assumed Critical Hazards of this compound:

  • Carcinogenicity & Mutagenicity: Suspected to be a carcinogen and potential mutagen based on its furan structure[4].

  • Hepatotoxicity (Liver Damage): Furan and its derivatives are known to cause liver damage, including cholangiofibrosis and hepatocellular tumors in animal studies[2][3][5].

  • Irritation: Causes skin, eye, and respiratory irritation[6].

  • Flammability: The parent compound, furan, is an extremely flammable liquid[7]. This compound should be treated as flammable.

  • Peroxide Formation: Like other ethers, furan can form explosive peroxides upon exposure to air and light, especially during prolonged storage[7]. This property must be assumed for this compound.

Core Directive: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a checklist but a comprehensive, integrated system designed to mitigate the specific hazards outlined above. Engineering controls are the first and most critical line of defense.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling harmful and potentially carcinogenic vapors. The sash should be kept as low as possible to maximize capture efficiency.

Respiratory Protection

Under normal operating conditions within a functional fume hood, a respirator may not be required. However, respiratory protection is mandatory in the following scenarios:

  • Emergency Situations: During a spill or loss of ventilation.

  • Inadequate Ventilation: If engineering controls are not available or are confirmed to be insufficient.

  • Exceeding Exposure Limits: When there is a possibility of exceeding permissible exposure limits (PELs)[8].

In such cases, a NIOSH-approved full-face respirator with organic vapor cartridges is the recommended minimum.[8][9][10] For high concentrations or oxygen-deficient environments, a self-contained breathing apparatus (SCBA) is necessary.[10][11]

Dermal and Body Protection

Preventing skin contact is paramount, as many furan derivatives can be absorbed dermally.

  • Gloves: Chemical-resistant gloves are mandatory. Double-gloving is strongly recommended to provide a buffer against undetected punctures and to allow for safe removal of the outer glove if contaminated.[9] Nitrile gloves are a common choice, but neoprene offers excellent protection as well.[9] Always inspect gloves for damage before use and wash hands thoroughly after removal.[12][13]

Glove TypeBreakthrough Time (Est.)RatingRationale
Nitrile Fair to GoodRecommended (Double-Glove)Good general resistance to a variety of chemicals, but breakthrough time can vary.
Neoprene Good to ExcellentHighly RecommendedOffers robust protection against a broader range of chemicals, including many amines.
Latex PoorNot RecommendedProne to degradation by many organic solvents and is a common allergen.
  • Laboratory Coat: A flame-retardant lab coat is required due to the flammability hazard.[9] It must be fully buttoned with sleeves rolled down to provide maximum coverage.[8]

  • Clothing: Full-length pants and closed-toe shoes are mandatory to protect all skin on the lower body.[8][9]

Eye and Face Protection
  • Chemical Splash Goggles: ANSI Z87.1 compliant chemical splash goggles are required at all times when handling this compound.[8][9] They provide a seal around the eyes, protecting against splashes and vapors.

  • Face Shield: A face shield should be worn in conjunction with goggles whenever there is a significant risk of splashing, such as during bulk transfers or when working with reactions under pressure.[8]

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step protocol minimizes risk by creating a predictable and safe operational environment.

Pre-Handling Safety Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.[8][9] Ensure the path is clear.

  • Assemble all Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before opening the this compound container to minimize traffic in and out of the hood.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated work area.

Step-by-Step Handling Protocol:
  • Inert Atmosphere: If the compound has been stored for an extended period, handle it under an inert atmosphere (e.g., nitrogen or argon) to mitigate the risk from potential peroxides.[7]

  • Grounding: Ground all containers and receiving equipment to prevent the buildup of static electricity, which could ignite flammable vapors.[7][14][15]

  • Transfer: Use non-sparking tools for all transfers.[7][15] Dispense the chemical slowly and carefully to avoid splashing.

  • Container Management: Keep the this compound container tightly sealed when not in use.[7][14] Date the container upon opening to track its age for peroxide testing.[7][8]

  • Post-Handling Decontamination: After handling, decontaminate the work surface with an appropriate solvent and soap and water.[16] Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[12]

Workflow for Safe Handling of this compound

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase Prep1 Verify Fume Hood Certification Prep2 Locate Safety Shower & Eyewash Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handling1 Ground Equipment Prep3->Handling1 Begin Work Handling2 Transfer Under Inert Gas (if needed) Handling1->Handling2 Handling3 Use Non-Sparking Tools Handling2->Handling3 Handling4 Keep Container Sealed Handling3->Handling4 Post1 Decontaminate Work Area Handling4->Post1 Complete Work Post2 Dispose of Waste Properly Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.